molecular formula C5H9ClO2 B056282 Ethyl 2-chloropropionate CAS No. 535-13-7

Ethyl 2-chloropropionate

Katalognummer: B056282
CAS-Nummer: 535-13-7
Molekulargewicht: 136.58 g/mol
InChI-Schlüssel: JEAVBVKAYUCPAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-chloropropionate is a versatile and high-purity ester serving as a critical building block in advanced organic synthesis. Its primary research value lies in its role as a propionic acid derivative with an electrophilic alpha-carbon, activated by the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, enabling researchers to introduce the 2-propionate moiety into more complex molecular architectures. It is extensively utilized in the synthesis of pharmaceutical intermediates, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other proprietary compounds. Furthermore, its application extends to the development of agrochemicals, flavors, and fragrances. The mechanism of action for its reactivity centers on its function as an alkylating agent. The chloride is a proficient leaving group, facilitating SN2-type reactions with a variety of nucleophiles, including amines, alkoxides, and carbanions, to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively. This reagent is essential for medicinal chemistry programs, process chemistry optimization, and methodological studies in asymmetric synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

ethyl 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVBVKAYUCPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Record name ETHYL 2-CHLOROPROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3394
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870595
Record name Propanoic acid, 2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air.
Record name ETHYL 2-CHLOROPROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3394
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

535-13-7
Record name ETHYL 2-CHLOROPROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3394
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl 2-chloropropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alpha-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-chloropropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-chloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL .ALPHA.-CHLOROPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW30UR82C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-chloropropionate (CAS 535-13-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloropropionate, with the CAS registry number 535-13-7, is a chiral halogenated ester that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of a variety of commercially significant molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety and handling protocols, and synthetic applications of this compound, with a focus on its relevance to drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristically pungent odor. It is denser than water and exhibits limited solubility in aqueous media, while being miscible with many common organic solvents.[1] A detailed summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 535-13-7[1]
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent[1]
Boiling Point 146-149 °C[2]
Melting Point Not determined/Not available[3][4]
Density 1.072 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.417[2]
Flash Point 38 °C (100.4 °F)[4]
Solubility Insoluble in water; Miscible with alcohol[2]

Spectroscopic Data

The structural elucidation and purity assessment of this compound are critical for its application in synthesis. The following table summarizes its characteristic spectroscopic data.

SpectroscopyKey Data and Observations
¹H NMR Data available, typically showing signals for the ethyl and chloropropionyl moieties.
¹³C NMR Data available for the carbon skeleton.
Infrared (IR) Spectra available, showing characteristic ester carbonyl stretch.
Mass Spectrometry (MS) Mass spectra (electron ionization) are available for fragmentation analysis.[5][6]

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. It is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

GHS Hazard Information:

PictogramSignal WordHazard Statement(s)
GHS02: FlameWarning H226: Flammable liquid and vapor
GHS07: Exclamation MarkWarning H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Synthetic Applications in Drug Development

This compound is a valuable precursor for the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens". This includes well-known drugs such as ibuprofen (B1674241) and naproxen. The key synthetic transformation involves the formation of a carbon-carbon or carbon-oxygen bond at the C2 position of the propionate (B1217596) backbone.

A prominent application is in the synthesis of fenoprofen (B1672519) and related 2-phenoxypropionic acid derivatives through a Williamson ether synthesis. This reaction involves the coupling of this compound with a corresponding phenoxide.

Experimental Protocol: Synthesis of Ethyl 2-phenoxypropionate

This protocol details the synthesis of a precursor to 2-phenoxypropionic acid derivatives, which are structurally related to the NSAID fenoprofen. The reaction proceeds via a Williamson ether synthesis, where a phenoxide displaces the chloride from this compound.

Materials:

  • This compound

  • Phenol (B47542)

  • Sodium hydroxide

  • Toluene (or another inert aromatic solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • A solution of the phenol is prepared in an inert aromatic solvent, such as toluene, in a reaction vessel equipped with a stirrer and a reflux condenser.

  • An inorganic base, typically sodium hydroxide, is added to the cold solution to generate the sodium phenoxide in situ.

  • This compound is then added to the cold reaction mixture.

  • The mixture is agitated for 2 to 4 hours at a temperature between 10 and 35 °C.

  • Following the initial reaction period, the mixture is heated to reflux for 1 to 2 hours to ensure the completion of the reaction.

  • Upon cooling, the resulting alkali metal salt of the 2-phenoxypropionic acid can be acidified with hydrochloric acid to precipitate the final product.

Williamson Ether Synthesis for Ethyl 2-phenoxypropionate.

Other Key Reactions

Besides its use in synthesizing profens, this compound can participate in other important organic transformations relevant to the synthesis of complex molecules.

Darzens Condensation

The Darzens reaction involves the condensation of a carbonyl compound with an α-haloester, such as this compound, in the presence of a base to form an α,β-epoxy ester (glycidic ester).[2][7] These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.

Darzens_Reaction E2CP This compound Intermediate Enolate Intermediate E2CP->Intermediate Deprotonation Carbonyl Ketone or Aldehyde Product α,β-Epoxy Ester (Glycidic Ester) Carbonyl->Product Base Base (e.g., NaOEt) Base->Intermediate Intermediate->Product Nucleophilic Attack & Intramolecular SN2

References

Ethyl 2-Chloropropionate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of ethyl 2-chloropropionate, a key chemical intermediate, for researchers, scientists, and professionals in drug development and polymer chemistry. This document outlines its fundamental chemical and physical properties, alongside a detailed experimental protocol for its application in controlled radical polymerization.

Core Properties of this compound

This compound, also known as ethyl α-chloropropionate, is a halogenated ester recognized for its role as a versatile reagent in organic synthesis.[1][2] Its chemical structure and physical characteristics make it particularly suitable as an initiator in various polymerization reactions.[2]

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C5H9ClO2[1][3][4][5][6]
Linear Formula CH3CHClCOOC2H5[7]
Molecular Weight 136.58 g/mol [1][3][4][5][7]
CAS Number 535-13-7[1][4][5][7]
Appearance Clear, colorless liquid[1][3][6]
Odor Pungent[2][3]
Density 1.072 g/mL at 25 °C[1][5][7]
Boiling Point 146-149 °C[1][5][7]
Flash Point 38 °C (101 °F)[1][2]
Refractive Index n20/D 1.417[1][2][5][7]
Solubility Insoluble in water; miscible with alcohol.[1][2][3][5]

Key Applications in Polymer Synthesis

A significant application of this compound is its use as an initiator in Atom Transfer Radical Polymerization (ATRP).[2] ATRP is a controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This compound is particularly effective for the polymerization of monomers like N-isopropylacrylamide (NIPAAm).[2]

The diagram below illustrates the logical relationship between the chemical identity of this compound and its primary application as an ATRP initiator, highlighting its key physical properties.

G cluster_identity Chemical Identity cluster_properties Physical Properties cluster_application Primary Application mol_formula Formula: C5H9ClO2 initiator ATRP Initiator mol_formula->initiator enables mol_weight MW: 136.58 g/mol mol_weight->initiator cas CAS: 535-13-7 cas->initiator appearance Appearance: Colorless Liquid appearance->initiator density Density: 1.072 g/mL density->initiator boiling_point Boiling Point: 146-149 °C boiling_point->initiator polymerization Polymerization of N-isopropylacrylamide initiator->polymerization for

Key attributes and application of this compound.

Experimental Protocol: ATRP of N-isopropylacrylamide (NIPAAm)

This section provides a detailed methodology for the synthesis of poly(N-isopropylacrylamide) (PNIPAAm) using this compound as an initiator. This protocol is based on established methods for controlled radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAAm) (monomer)

  • This compound (ECP) (initiator)

  • Copper(I) chloride (CuCl) (catalyst)

  • Tris(2-dimethylaminoethyl)amine (Me6TREN) (ligand)

  • Dimethylformamide (DMF) (solvent)

  • Deionized water (solvent)

  • Argon gas

Procedure:

  • Monomer Purification: NIPAAm should be recrystallized prior to use to remove inhibitors.

  • Reaction Setup: A dry Schlenk tube equipped with a magnetic stir bar is charged with the calculated amounts of NIPAAm, CuCl, and Me6TREN.

  • Inert Atmosphere: The Schlenk tube is sealed with a rubber septum, and the atmosphere is rendered inert by evacuating and backfilling with argon. This cycle should be repeated at least three times to ensure the removal of oxygen, which can terminate the polymerization.

  • Solvent and Initiator Addition: A degassed solvent mixture of DMF and deionized water (typically a 1:1 volume ratio) is added to the Schlenk tube via a gas-tight syringe. The mixture is stirred until all solids are dissolved. Subsequently, the degassed this compound initiator is added via syringe to start the polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 20 °C) with constant stirring. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.

  • Termination and Purification: Once the desired molecular weight or monomer conversion is achieved, the polymerization is terminated by exposing the reaction mixture to air. The copper catalyst is typically removed by passing the polymer solution through a column filled with neutral alumina. The purified polymer is then isolated, for example, by precipitation in a non-solvent like cold diethyl ether, followed by filtration and drying under vacuum.

The workflow for this experimental protocol is visualized in the diagram below.

G start Start reagents 1. Charge Schlenk tube with NIPAAm, CuCl, Me6TREN start->reagents inert 2. Create inert atmosphere (evacuate/backfill with Argon) reagents->inert add_solvents 3. Add degassed solvents (DMF/Water) inert->add_solvents add_initiator 4. Add degassed initiator (this compound) add_solvents->add_initiator polymerize 5. Polymerize at controlled temperature (e.g., 20°C) add_initiator->polymerize monitor 6. Monitor monomer conversion (e.g., NMR) polymerize->monitor terminate 7. Terminate reaction (expose to air) monitor->terminate purify 8. Purify polymer (alumina column, precipitation) terminate->purify end End purify->end

Workflow for ATRP of NIPAAm using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[2] Store in a cool, dry, well-ventilated area away from sources of ignition.[1] Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Spectroscopic Profile of Ethyl 2-Chloropropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-chloropropionate, a key chemical intermediate in various synthetic processes. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₉ClO₂) is a chiral ester with the following structure:

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a1.30Triplet3H-O-CH₂-CH₃
b1.75Doublet3HCl-CH-CH₃
c4.25Quartet2H-O-CH₂ -CH₃
d4.40Quartet1HCl-CH -CH₃
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon AtomChemical Shift (ppm)
-O-CH₂-C H₃14.0
Cl-CH-C H₃21.5
C l-CH-CH₃55.0
-O-C H₂-CH₃62.0
-C =O169.0

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded as a neat liquid film, reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2985StrongC-HAlkane stretch
1745StrongC=OEster stretch
1450MediumC-HAlkane bend
1380MediumC-HAlkane bend
1180StrongC-OEster stretch
790StrongC-ClAlkyl halide stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The mass-to-charge ratios (m/z) of the major fragments and their relative intensities are presented below.

m/zRelative Intensity (%)Proposed Fragment Ion
136/1385[M]⁺ (Molecular Ion)
10730[M - C₂H₅]⁺
91/93100[M - OCH₂CH₃]⁺
6350[C₃H₄Cl]⁺
4540[CO₂CH₂CH₃]⁺
2980[CH₂CH₃]⁺

The presence of the chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in a 3:1 ratio for fragments containing chlorine.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry 5 mm NMR tube.[2] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[2] The tube is then capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for ¹H). For a standard ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling.[3] Key acquisition parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve an adequate signal-to-noise ratio.[3][4]

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: For a neat liquid sample like this compound, a single drop is placed directly onto the ATR crystal.[5][6]

Instrumentation and Data Acquisition: An FT-IR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.[7] The sample is then applied to the crystal, ensuring good contact. The sample spectrum is then acquired.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption peaks are then determined.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[8] In GC-MS, the sample is first vaporized and separated from other components before entering the ion source.

Ionization: In the electron ionization source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[9][10]

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The fragmentation pattern is then analyzed to provide structural information.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a general experimental workflow.

Spectroscopic_Data_Interpretation cluster_structure Molecular Structure cluster_data Spectroscopic Data Structure This compound CH₃-CH(Cl)-C(=O)-O-CH₂-CH₃ HNMR ¹H NMR - Chemical Shifts - Multiplicity - Integration Structure->HNMR Correlates protons to structure CNMR ¹³C NMR - Chemical Shifts Structure->CNMR Correlates carbons to structure IR IR - Absorption Bands (cm⁻¹) Structure->IR Identifies functional groups MS MS - m/z Values - Fragmentation Structure->MS Determines molecular weight and fragments

Caption: Relationship between spectroscopic data and molecular structure.

Experimental_Workflow start Start: Pure Sample sample_prep Sample Preparation (e.g., dissolve in solvent, place on ATR) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition (ATR) sample_prep->ir_acq ms_acq MS Data Acquisition (EI) sample_prep->ms_acq data_proc Data Processing (Fourier Transform, Baseline Correction, etc.) nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc analysis Spectral Analysis and Interpretation data_proc->analysis report End: Technical Report analysis->report

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloropropionate from 2-chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-chloropropionate, a crucial intermediate in the production of various agrochemicals, plant growth regulators, and non-steroidal anti-inflammatory drugs.[1] The focus of this document is the alcoholysis of 2-chloropropionyl chloride with ethanol (B145695), a method noted for its efficiency and cleaner environmental profile compared to traditional routes that may produce significant wastewater.[1][2]

Reaction Overview

The synthesis involves the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and ethanol. In this reaction, the ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the formation of this compound and hydrogen chloride (HCl) as a byproduct. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive 2-chloropropionyl chloride.[1][3]

Chemical Equation:

CH₃CHClCOCl + CH₃CH₂OH → CH₃CHClCOOCH₂CH₃ + HCl

Quantitative Data Summary

The efficiency of the synthesis is influenced by several key parameters. The following table summarizes the quantitative data from various experimental protocols for the alcoholysis of 2-chloropropionyl chloride.

ParameterValue RangeOptimal/Specific ExamplesSource(s)
Molar Ratio (2-chloropropionyl chloride:ethanol) 1:1 to 1:31:1, 1:2[1][2]
Reaction Temperature 10°C to 20°C10°C, 15°C[1][2]
Reaction Time 20 to 60 minutes35-50 minutes, 50-60 minutes[1][2]
Ethanol Concentration 99% (mass concentration)99%[1][2]
Post-Reaction HCl Removal Temperature 75°C75°C[1][2]
Purification Method Vacuum DistillationVacuum Distillation[1][2]

Experimental Protocol

This section details a generalized experimental procedure for the synthesis of this compound from 2-chloropropionyl chloride, based on established methodologies.[1][2]

3.1 Materials and Equipment:

  • 2-chloropropionyl chloride

  • Anhydrous ethanol (99%)

  • Reaction vessel (round-bottom flask)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Water bath or cooling bath

  • Heating mantle or oil bath

  • Condenser

  • Gas absorption trap (for HCl)

  • Vacuum distillation apparatus

3.2 Procedure:

  • Reaction Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas absorption trap for the HCl byproduct.

  • Initial Charging: Add 1 part by weight of 2-chloropropionyl chloride to the reaction vessel.[1][2]

  • Temperature Control: Cool the reaction vessel using a water bath to maintain a temperature between 10°C and 20°C.[1][2]

  • Ethanol Addition: Slowly add 1 to 3 parts by weight of 99% anhydrous ethanol to the 2-chloropropionyl chloride via the dropping funnel.[1][2] The addition should be controlled to keep the reaction temperature within the desired range.

  • Alcoholysis Reaction: Once the addition is complete, allow the mixture to react for 20 to 60 minutes at 10-20°C.[1][2]

  • HCl Removal: After the initial reaction period, quickly raise the temperature of the reaction mixture to 75°C.[1][2] This step helps to drive off any remaining dissolved HCl gas. Continue heating until gas evolution ceases.[2]

  • Purification: Cool the crude product. Purify the this compound by vacuum distillation.[1][2] Collect the fraction boiling at the appropriate temperature under reduced pressure.

Visualized Workflows and Pathways

4.1 Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 2-Chloropropionyl Chloride B Cool Reactor to 10-20°C A->B C Slowly Add Anhydrous Ethanol B->C D Alcoholysis Reaction (20-60 min) C->D E Heat to 75°C to Remove HCl D->E F Vacuum Distillation E->F G Collect Pure Ethyl 2-chloropropionate F->G

Caption: Workflow for the synthesis of this compound.

4.2 Logical Reaction Pathway

This diagram outlines the logical progression from reactants to products in the synthesis.

G Reactants Reactants: - 2-Chloropropionyl Chloride - Anhydrous Ethanol Reaction Nucleophilic Acyl Substitution Reactants->Reaction Conditions Reaction Conditions: - Anhydrous - 10-20°C Conditions->Reaction Products Products: - this compound - Hydrogen Chloride (HCl) Reaction->Products Separation Separation: - Degassing (75°C) - Vacuum Distillation Products->Separation FinalProduct Pure Ethyl 2-chloropropionate Separation->FinalProduct

Caption: Logical pathway of the synthesis reaction.

References

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloropropionate is a versatile chiral building block and a key intermediate in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its reactivity is primarily governed by the presence of a stereogenic center at the α-position to both a carbonyl group and a chlorine atom, making it susceptible to nucleophilic substitution and elimination reactions. A thorough understanding of its reaction mechanisms is crucial for controlling reaction outcomes, optimizing yields, and achieving desired stereochemistry in complex synthetic pathways.

This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and detailed protocols.

Nucleophilic Substitution Reactions

The most prevalent reactions of this compound involve the displacement of the chloride ion by a nucleophile. These reactions can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

SN2 Reaction Mechanism

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry at the chiral center. This "backside attack" proceeds through a trigonal bipyramidal transition state.

Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the attacking species.

A typical SN2 reaction workflow can be visualized as follows:

G cluster_0 Sₙ2 Reaction Workflow Start Start Reactants This compound + Strong Nucleophile (e.g., N₃⁻, CN⁻) Start->Reactants Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) Reactants->Solvent Reaction Stirring at controlled temperature Solvent->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Inverted Substitution Product Purification->Product

SN2 Reaction Workflow Diagram

The mechanism itself can be illustrated as:

SN2 Mechanism of this compound

Stereochemistry: A key feature of the SN2 reaction is the inversion of configuration at the stereocenter. For example, the reaction of (R)-ethyl 2-chloropropionate with a nucleophile will yield the (S)-product. This stereospecificity is highly valuable in asymmetric synthesis.

SN1 Reaction Mechanism

The SN1 mechanism is a two-step process. The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the planar carbocation.

This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol). Polar protic solvents stabilize the carbocation intermediate and the leaving group anion through solvation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.

The general workflow for an SN1 reaction is similar to that of the SN2 reaction, with the primary difference being the choice of solvent and nucleophile.

The SN1 mechanism is depicted below:

SN1 Mechanism of this compound
Quantitative Data for Nucleophilic Substitution

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)
NaN₃Ethyl 2-azidopropionateDMF60-804-8>90
NaIEthyl 2-iodopropionateAcetoneReflux12-2485-95
KCNEthyl 2-cyanopropionateEthanol (B145695)/WaterReflux6-1270-80
PhONaEthyl 2-phenoxypropionateDMF1005-1080-90
R₂NHEthyl 2-(dialkylamino)propionateAcetonitrileReflux8-1660-75

Elimination Reactions (E2)

When this compound is treated with a strong, sterically hindered base, an elimination reaction can compete with or even dominate over substitution. The most common elimination mechanism in this context is the bimolecular (E2) pathway.

In the E2 mechanism, the base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine) in a concerted step with the departure of the chloride ion. This results in the formation of an alkene. For this compound, the primary elimination product is ethyl acrylate.

Strong, bulky bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent favor the E2 reaction. Higher temperatures also tend to favor elimination over substitution.

E2 Mechanism of this compound

The competition between substitution and elimination is a critical consideration. The following table provides a general guide to the expected major product based on the nature of the base/nucleophile.

ReagentTypeExpected Major ProductPredominant Mechanism
NaCN, NaN₃, NaIStrong Nucleophile, Weak BaseSubstitutionSN2
NaOH, NaOEtStrong Nucleophile, Strong BaseMixture of Substitution and EliminationSN2 / E2
t-BuOKWeak Nucleophile, Strong Hindered BaseEliminationE2

Hydrolysis

The hydrolysis of this compound can occur under both acidic and basic conditions to yield 2-chloropropionic acid and ethanol. The ester can also be hydrolyzed to ethyl lactate (B86563) under certain nucleophilic substitution conditions where water is present.

Alkaline Hydrolysis: This is typically a second-order reaction, proceeding via nucleophilic acyl substitution. The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and ethanol.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Reformatsky Reaction

This compound can participate in the Reformatsky reaction, which is used to form β-hydroxy esters. In this reaction, metallic zinc inserts into the carbon-chlorine bond to form an organozinc intermediate (a Reformatsky enolate). This enolate then adds to the carbonyl group of an aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester.

Reformatsky_Reaction Start This compound + Aldehyde/Ketone + Zn Enolate_Formation Formation of Reformatsky Enolate (Organozinc Intermediate) Start->Enolate_Formation Nucleophilic_Addition Nucleophilic addition of enolate to carbonyl group Enolate_Formation->Nucleophilic_Addition Intermediate Zinc alkoxide intermediate Nucleophilic_Addition->Intermediate Workup Acidic Workup (e.g., aq. NH₄Cl) Intermediate->Workup Product β-Hydroxy Ester Workup->Product

Workflow of the Reformatsky Reaction

Experimental Protocols

General Procedure for SN2 Reaction with Sodium Azide (B81097)

Objective: To synthesize ethyl 2-azidopropionate.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.2 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide in DMF.

  • Add this compound to the solution.

  • Heat the reaction mixture to 70°C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 2-azidopropionate as a colorless liquid.

General Procedure for E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize ethyl acrylate.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the cooled base solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by GC-MS to observe the formation of ethyl acrylate.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of ethyl acrylate) to obtain the product.

General Procedure for Alkaline Hydrolysis

Objective: To synthesize 2-chloropropionic acid.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol/Water (1:1 mixture)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a 1:1 mixture of ethanol and water.

  • Add this compound to the basic solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chloropropionic acid.

Conclusion

The reactivity of this compound is a nuanced interplay of substrate structure, nucleophile/base characteristics, solvent properties, and temperature. A comprehensive grasp of the underlying SN2, SN1, and E2 mechanisms is paramount for chemists aiming to leverage this versatile building block in their synthetic endeavors. By carefully selecting reaction conditions, it is possible to steer the reaction towards the desired substitution or elimination product with high selectivity and, in the case of SN2 reactions, with predictable stereochemical outcomes. The provided protocols offer a foundational framework for the practical application of these principles in a laboratory setting.

References

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloropropionate is a versatile chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its reactivity is dominated by nucleophilic substitution at the C-2 position, proceeding primarily through a bimolecular (S(_N)2) mechanism. This technical guide provides a comprehensive overview of these reactions, detailing the reaction kinetics, stereochemistry, and the influence of various nucleophiles and solvent systems. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis.

Introduction

This compound possesses a stereogenic center at the C-2 position, making it a valuable precursor for the enantioselective synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and herbicides.[1] The presence of an electron-withdrawing ester group and a good leaving group (chloride) at the α-position activates the molecule for nucleophilic attack. Understanding the nuances of its nucleophilic substitution reactions is crucial for optimizing synthetic routes and achieving desired product yields and stereochemical purity.

The general scheme for the nucleophilic substitution of this compound involves the displacement of the chloride ion by a nucleophile (Nu:⁻), as depicted below:

G Substrate CH₃CH(Cl)COOCH₂CH₃ Product CH₃CH(Nu)COOCH₂CH₃ Substrate->Product + Nu:⁻ Nucleophile Nu:⁻ LeavingGroup Cl⁻

Caption: General Nucleophilic Substitution Reaction.

This guide will delve into the specifics of this reaction with various classes of nucleophiles, providing both theoretical understanding and practical experimental details.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution reactions of this compound predominantly follow a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[2]

This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2] Therefore, if the starting material is an enantiomerically pure (S)-ethyl 2-chloropropionate, the product will be the corresponding (R)-enantiomer, and vice-versa. This stereospecificity is a powerful tool in asymmetric synthesis.[3][4]

SN2_Mechanism reactant Nu:⁻ Ethyl (S)-2-chloropropionate transition_state Transition State [Nu···CH(CH₃)COOEt···Cl]⁻ reactant->transition_state Backside Attack product (R)-Product Cl⁻ transition_state->product Inversion of Configuration

Caption: SN2 Mechanism with Inversion of Stereochemistry.

The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics: Rate = k[CH₃CH(Cl)COOEt][Nu:⁻].[2]

Nucleophilic Substitution with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a common method for the synthesis of α-alkoxy and α-aryloxy esters. This transformation is a classic example of the Williamson ether synthesis.[5]

Synthesis of Ethyl 2-Ethoxypropionate

The reaction with ethoxide ions produces ethyl 2-ethoxypropionate. While a detailed experimental protocol with yield was not found in the immediate search, a patent describes the formation of this product with a yield of 93%.[6]

Synthesis of Mecoprop Ester (Phase-Transfer Catalysis)

A well-documented example is the synthesis of the herbicide Mecoprop ester via the reaction of this compound with 4-chloro-2-methyl phenol (B47542) under solid-liquid phase-transfer catalysis (S-L PTC).[7][8] This method offers high conversion and selectivity under relatively mild conditions.

Table 1: Reaction of this compound with 4-Chloro-2-methyl phenol [7][8]

ParameterValue
Substrate This compound
Nucleophile 4-Chloro-2-methyl phenol
Base K₂CO₃
Catalyst Tetrabutylammonium (B224687) bromide (TBAB)
Solvent Toluene (B28343)
Temperature 100 °C
Conversion >95%
Selectivity 100%
Experimental Protocol: Synthesis of Mecoprop Ester[7][8]
  • Reaction Setup: A 100 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with 4-chloro-2-methyl phenol (0.0028 mol), this compound (0.003 mol), potassium carbonate (0.0032 mol), tetrabutylammonium bromide (TBAB) (0.000014 mol/cm³), and toluene (20 mL).

  • Reaction Execution: The mixture is heated to 100 °C with vigorous stirring (1200 rpm). The progress of the reaction is monitored by gas chromatography (GC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature and filtered to remove solid salts. The filtrate is washed with a 2% NaOH solution to remove any unreacted phenol.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the pure Mecoprop ester.

experimental_workflow start Charge Reactants reaction Heat to 100°C with Stirring start->reaction monitoring Monitor by GC reaction->monitoring workup Cool, Filter, and Wash monitoring->workup Reaction Complete purification Dry and Evaporate Solvent workup->purification end Pure Product purification->end

Caption: Experimental Workflow for Mecoprop Ester Synthesis.

Nucleophilic Substitution with Nitrogen, Sulfur, and Carbon Nucleophiles

This compound reacts with a variety of other nucleophiles, opening pathways to diverse molecular scaffolds.

Nitrogen Nucleophiles

Reactions with amines lead to the formation of α-amino acid esters, which are valuable intermediates in peptide synthesis and for the preparation of chiral ligands. While a specific protocol for the reaction of this compound with ammonia (B1221849) or primary/secondary amines to give high yields was not found in the conducted searches, the general reactivity is well-established. For instance, a 91% yield has been reported for the synthesis of ethyl 2-aminopropanoate hydrochloride starting from DL-alanine, indicating the stability of the product ester under acidic conditions.[9]

Sulfur Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to form α-thioethers. For example, the reaction with sodium thiophenoxide would yield ethyl 2-(phenylthio)propionate. A patent describes a method for preparing 2-mercaptopropionic acid from 2-chloropropionic acid using sodium thiosulfate, which proceeds through a Bunte salt intermediate, showcasing the reactivity of the α-chloro acid with sulfur nucleophiles.[10]

Carbon Nucleophiles

Cyanide is an effective carbon nucleophile that can displace the chloride to form ethyl 2-cyanopropionate. This product is a useful intermediate for the synthesis of α-methyl amino acids and other derivatives. The synthesis of ethyl 2-cyanopropanoate has been reported with an 83% yield, although the starting material in this specific protocol was ethyl 2-cyanoacetate.[1] Phase-transfer catalysis is often employed for reactions involving cyanide salts to enhance their solubility and reactivity in organic solvents.[11]

Table 2: Overview of Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct ClassTypical ConditionsNotes
Alkoxide Sodium ethoxideα-Alkoxy esterAnhydrous alcoholWilliamson ether synthesis.
Phenoxide 4-Chloro-2-methyl phenol / K₂CO₃α-Aryloxy esterToluene, TBAB, 100 °CPhase-transfer catalysis. High yield.[7]
Amine Ammonia, RNH₂, R₂NHα-Amino esterVariesImportant for amino acid synthesis.
Thiolate Sodium thiophenoxideα-ThioetherAlcohol or aprotic solventThiolates are strong nucleophiles.
Cyanide KCNα-Cyano esterAprotic solvent, PTCProduct can be hydrolyzed to the acid.
Azide Sodium azideα-Azido esterDMF or other polar aprotic solventAzides are versatile intermediates.

Factors Influencing the Reaction

Solvent Effects

The choice of solvent significantly impacts the rate of S(_N)2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This "naked" nucleophile is more reactive, leading to an increased reaction rate.[5]

In contrast, polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity. This leads to a slower reaction rate.[12]

Nature of the Nucleophile

The strength of the nucleophile plays a crucial role. Stronger nucleophiles lead to faster reaction rates. Nucleophilicity generally increases with increasing basicity and polarizability. For instance, thiolates are generally better nucleophiles than alkoxides.

Leaving Group

While this guide focuses on this compound, the nature of the leaving group is a key factor in S(_N)2 reactions. Better leaving groups are weaker bases. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.

Conclusion

This compound is a valuable and reactive substrate for S(_N)2 reactions. Its utility in organic synthesis is enhanced by the stereospecificity of these transformations, which allows for the controlled introduction of a new functional group with inversion of configuration. By carefully selecting the nucleophile, solvent, and reaction conditions, a wide array of α-substituted propionates can be synthesized in high yield and purity. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important chiral building block.

References

An In-depth Technical Guide to the Reformatsky Reaction with Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Reformatsky reaction stands as a cornerstone in the synthetic organic chemist's toolbox for the formation of carbon-carbon bonds. This powerful reaction facilitates the synthesis of β-hydroxy esters, crucial intermediates in the production of a wide array of pharmaceuticals and biologically active molecules. This guide provides a detailed examination of the Reformatsky reaction mechanism with a specific focus on the use of ethyl 2-chloropropionate, offering insights into its stereochemical outcomes, quantitative data, and a detailed experimental protocol.

The Core Mechanism: A Step-by-Step Analysis

The Reformatsky reaction is an organozinc-mediated reaction that involves the addition of an α-haloester to a carbonyl compound, typically an aldehyde or a ketone.[1] The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums, thus preventing self-condensation of the ester.[1]

The mechanism can be dissected into two primary stages:

  • Formation of the Zinc Enolate: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester. In the case of this compound, the zinc inserts into the C-Cl bond to form an organozinc reagent. This species is more accurately described as a zinc enolate.[1] Spectroscopic and crystallographic studies have revealed that these zinc enolates can exist as cyclic eight-membered dimers in the solid state.[1]

  • Nucleophilic Addition to the Carbonyl Group: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition proceeds through a six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model. The stereochemical outcome of the reaction is largely determined by the sterics of this transition state. Following the nucleophilic addition, an acidic workup is performed to protonate the resulting alkoxide, yielding the final β-hydroxy ester and zinc(II) salts.[1]

The reactivity of the α-haloester is dependent on the nature of the halogen, with the general trend being I > Br > Cl. While α-bromoesters are more commonly used, the use of more stable and cost-effective α-chloroesters like this compound is also well-established.

Stereochemistry of the Reaction

When a chiral α-haloester such as this compound is used, the Reformatsky reaction can proceed with diastereoselectivity. The Zimmerman-Traxler transition state model helps in predicting the major diastereomer formed. In this model, the zinc enolate and the aldehyde coordinate to the zinc atom, forming a six-membered ring. The substituents on both the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the newly formed stereocenters.

Quantitative Data Presentation

The yield and diastereoselectivity of the Reformatsky reaction with this compound are influenced by various factors including the nature of the carbonyl compound, reaction temperature, solvent, and the method of zinc activation. Below is a summary of representative data.

Carbonyl CompoundProductReaction ConditionsYield (%)Diastereomeric Ratio (syn:anti)Reference
Benzaldehyde (B42025)Ethyl 2-chloro-3-hydroxy-3-phenylpropanoateCoCl₂·6H₂O, ZnI₂, 1,2-bis(diphenylphosphino)ethane (B154495), Zn, Acetonitrile (B52724), 20°C, 2.5 hNot explicitly statedNot explicitly stated[2]

Note: While a specific yield for the reaction with benzaldehyde using a cobalt/zinc system is not provided in the cited source, the protocol is detailed for the successful synthesis of the corresponding β-hydroxy ester.

Experimental Protocols

Below is a detailed methodology for the Reformatsky reaction of this compound with benzaldehyde.

Materials:

  • Anhydrous cobalt(II) chloride (CoCl₂)

  • Anhydrous zinc iodide (ZnI₂)

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Commercial zinc powder

  • Freshly distilled acetonitrile

  • Benzaldehyde

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Cyclohexane

  • Ethyl acetate (B1210297)

Procedure: [2]

  • In a dry reaction flask, heat CoCl₂·6H₂O (0.012 g, 0.05 mmol) under vacuum until the color changes from pink to bright blue, indicating the formation of anhydrous CoCl₂.

  • Add anhydrous zinc iodide (0.032 g, 0.10 mmol) to the flask and heat again under argon pressure.

  • Allow the flask to cool to room temperature and dissolve the contents in freshly distilled acetonitrile (2 mL).

  • To this solution, add 1,2-bis(diphenylphosphino)ethane (0.020 g, 0.05 mmol), benzaldehyde (0.127 mL, 1.2 mmol), and this compound (0.102 mL, 1 mmol).

  • Add commercial zinc powder (0.98 g, 1.5 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 20°C for 2.5 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (1 mL).

  • Filter the mixture through a pad of silica (B1680970) gel and dry the filtrate over anhydrous Na₂SO₄.

  • Remove the drying agent by filtration and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane/ethyl acetate (8:2) as the eluent to obtain the desired ethyl 2-chloro-3-hydroxy-3-phenylpropanoate.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the Reformatsky reaction mechanism.

Reformatsky_Mechanism_Part1 cluster_start Starting Materials Ethyl_2_chloropropionate This compound Organozinc_Intermediate Organozinc Intermediate (Reformatsky Enolate) Ethyl_2_chloropropionate->Organozinc_Intermediate Oxidative Addition Zinc Zinc (Zn) Zinc->Organozinc_Intermediate

Formation of the Reformatsky Enolate.

Reformatsky_Mechanism_Part2 Reformatsky_Enolate Reformatsky Enolate Transition_State Six-membered Chair-like Transition State Reformatsky_Enolate->Transition_State Carbonyl Aldehyde/Ketone Carbonyl->Transition_State Zinc_Alkoxide Zinc Alkoxide Intermediate Transition_State->Zinc_Alkoxide Nucleophilic Addition Beta_Hydroxy_Ester β-Hydroxy Ester Zinc_Alkoxide->Beta_Hydroxy_Ester Acidic Workup

Nucleophilic Addition and Product Formation.

This technical guide provides a comprehensive overview of the Reformatsky reaction with this compound, tailored for professionals in the fields of chemical research and drug development. The detailed mechanism, stereochemical considerations, quantitative data, and experimental protocol offer a solid foundation for the application of this versatile reaction in the synthesis of complex organic molecules.

References

An In-Depth Technical Guide to the Solubility of Ethyl 2-Chloropropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-chloropropionate in various organic solvents. This information is critical for professionals in research and development, particularly in the pharmaceutical and chemical industries, where this compound is utilized as a key intermediate and reagent.

Core Topic: Solubility Profile of this compound

This compound (C₅H₉ClO₂) is a colorless liquid with a characteristically pungent odor.[1] Its utility in organic synthesis, including the production of pharmaceuticals and agrochemicals, is significantly influenced by its solubility in different solvent systems.[2][3] Understanding its solubility is paramount for reaction design, purification processes, and formulation development.

Quantitative Solubility Data

While precise numerical solubility values (e.g., g/100 mL) for this compound in a wide range of organic solvents are not extensively documented in publicly available literature, its miscibility with common solvents has been reported. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. The following table summarizes the available solubility information.

SolventChemical FormulaTypeSolubility with this compound
Alcohols
EthanolC₂H₅OHPolar ProticMiscible[4][5]
MethanolCH₃OHPolar ProticMiscible (as per "alcohol" miscibility)[5]
Ethers
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[6]
Ketones
AcetoneC₃H₆OPolar AproticSoluble
Halogenated Solvents
DichloromethaneCH₂Cl₂Polar AproticSoluble
ChloroformCHCl₃Polar AproticSoluble[7]
Esters
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
Aromatic Hydrocarbons
TolueneC₇H₈NonpolarSoluble
BenzeneC₆H₆NonpolarSoluble
Other
WaterH₂OPolar ProticInsoluble/Sparingly Soluble[1][2][6]

Note: "Soluble" indicates that while miscibility in all proportions is not explicitly stated, the compound readily dissolves in the solvent. Further quantitative analysis is recommended for specific applications.

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility or miscibility is a fundamental experimental procedure in chemistry. Below are detailed methodologies that can be employed to quantitatively assess the solubility of this compound in organic solvents.

Method 1: Visual Titration for Miscibility Assessment

This method is a straightforward approach to determine if two liquids are miscible.

Objective: To determine the miscibility of this compound with a given organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, acetone)

  • Burette (50 mL, Class A)

  • Volumetric flask (100 mL, Class A)

  • Conical flask or beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Prepare a known concentration of this compound in a solvent in which it is known to be soluble, if necessary for quantitative analysis, or use the pure liquid.

  • Setup: Place a known volume of the organic solvent into the conical flask. Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

  • Titration: Slowly add the this compound from the burette to the solvent while continuously stirring.

  • Observation: Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or two distinct liquid phases.

  • Endpoint: If the two liquids are miscible, no phase separation will be observed even after adding a large volume of the titrant. If they are partially miscible, the point at which the solution becomes persistently turbid is the saturation point. The volume of titrant added is recorded.

Method 2: Cloud Point Determination for Partially Miscible Liquids

This method is used to determine the temperature-dependent solubility of partially miscible liquids.

Objective: To construct a temperature-composition phase diagram for a binary system of this compound and a partially miscible solvent.

Materials:

  • This compound

  • Partially miscible organic solvent

  • A series of sealed test tubes or vials

  • Heating/cooling bath with precise temperature control and a viewing window

  • Calibrated thermometer or temperature probe

  • Vortex mixer or shaker

Procedure:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solvent with varying compositions (e.g., 10%, 20%, ..., 90% by weight or mole fraction) in sealed test tubes.

  • Heating/Cooling Cycle: Place a sample tube in the temperature-controlled bath.

  • Observation for Upper Consolute Temperature: If the system exhibits an upper consolute temperature, start at a temperature where two phases are present. Slowly heat the sample while vigorously mixing. The temperature at which the turbidity disappears and the solution becomes clear is the cloud point.

  • Observation for Lower Consolute Temperature: If the system exhibits a lower consolute temperature, start at a temperature where a single phase is present. Slowly cool the sample while mixing. The temperature at which the solution becomes turbid is the cloud point.

  • Data Collection: Repeat the measurement for each composition, approaching the cloud point from both heating and cooling directions to ensure accuracy.

  • Phase Diagram Construction: Plot the measured cloud point temperatures against the composition of the mixtures to generate the solubility curve.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Experimental_Workflow_Miscibility Workflow for Miscibility Determination start Start prep Prepare Materials: - this compound - Organic Solvent - Glassware start->prep setup Setup Apparatus: - Known volume of solvent in flask - Place in constant temperature bath prep->setup titrate Titrate with this compound setup->titrate observe Observe for Turbidity or Phase Separation titrate->observe decision Phase Separation? observe->decision miscible Result: Miscible decision->miscible No partially_miscible Result: Partially Miscible or Immiscible (Record Volume at Cloud Point) decision->partially_miscible Yes end End miscible->end partially_miscible->end Logical_Relationship_Solubility Factors Influencing this compound Solubility solute This compound (Solute) solubility Solubility / Miscibility solute->solubility solute_props Properties: - Polarity (Ester, Chloro group) - Molecular Size solute->solute_props solvent Organic Solvent solvent->solubility solvent_props Properties: - Polarity (Polar/Nonpolar) - Hydrogen Bonding Capability solvent->solvent_props conditions External Conditions: - Temperature - Pressure conditions->solubility

References

An In-Depth Technical Guide to the Chemical Compatibility of Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of Ethyl 2-chloropropionate, a versatile building block in organic synthesis. Understanding its reactivity and compatibility with various substances is crucial for safe handling, optimal reaction conditions, and material selection in laboratory and manufacturing settings. This document summarizes key compatibility data, outlines experimental protocols for its determination, and visualizes the primary degradation pathways.

Executive Summary

This compound is a halogenated ester that exhibits reactivity typical of its functional groups. It is generally incompatible with strong acids, strong bases, oxidizing agents, and reducing agents. Reactions with these substances can lead to degradation of the molecule, potentially generating heat and hazardous byproducts. Its compatibility with common laboratory solvents, plastics, and elastomers varies and requires careful consideration. This guide provides a detailed analysis of these interactions to support researchers in their experimental design and safety protocols.

Chemical Reactivity Profile

This compound's reactivity is primarily dictated by the presence of the ester and the alpha-chloro substituent. These functional groups are susceptible to nucleophilic attack and hydrolysis.

Incompatible Substances:

  • Strong Acids: React with esters to liberate heat, potentially leading to pressure buildup in closed systems.[1][2] Strong oxidizing acids can cause vigorous, exothermic reactions that may ignite the reaction products.[1][2]

  • Strong Bases (Caustics): Catalyze the hydrolysis of the ester, a reaction that also generates heat.[1][2]

  • Oxidizing Agents: Can initiate vigorous and potentially explosive reactions.[1][2]

  • Reducing Agents: Can react with the ester and the alkyl halide.

  • Alkali Metals and Hydrides: Interaction with esters can generate flammable hydrogen gas.[1][2]

  • Moisture: Can lead to hydrolysis, although this process is generally slow without a catalyst.[1]

Quantitative Compatibility Data

Table 1: Compatibility with Common Laboratory Solvents

SolventCompatibility RatingExpected Interaction
Alcohols (e.g., Ethanol, Methanol)B - GoodMiscible, but potential for slow transesterification over time, especially with a catalyst.
Ketones (e.g., Acetone, MEK)A - ExcellentGenerally stable.
Ethers (e.g., Diethyl ether, THF)A - ExcellentGenerally stable.
Aromatic Hydrocarbons (e.g., Toluene, Xylene)A - ExcellentGenerally stable.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)A - ExcellentGenerally stable.
Chlorinated Solvents (e.g., Dichloromethane)A - ExcellentGenerally stable.
WaterD - PoorInsoluble and susceptible to slow hydrolysis.

Rating Key: A - Excellent (No significant effect), B - Good (Minor effect, suitable for short-term use), C - Fair (Moderate effect, not recommended for long-term storage), D - Poor (Severe effect, not recommended).

Table 2: Compatibility with Common Laboratory Materials

MaterialCompatibility RatingExpected Interaction
Plastics
Polytetrafluoroethylene (PTFE)A - ExcellentHighly resistant.
Polypropylene (PP)B - GoodPotential for some absorption and swelling over time.
High-Density Polyethylene (HDPE)B - GoodPotential for some absorption and swelling over time.
Polyvinyl Chloride (PVC)C - FairMay cause softening or degradation.
Polystyrene (PS)D - PoorLikely to cause dissolution or stress cracking.
Polycarbonate (PC)D - PoorLikely to cause dissolution or stress cracking.
Elastomers
Viton® (FKM)A - ExcellentGenerally resistant.
Nitrile (Buna-N)C - FairSignificant swelling and degradation are likely.
EPDMD - PoorNot recommended.
NeopreneD - PoorNot recommended.
SiliconeD - PoorNot recommended.

Rating Key: A - Excellent (No significant effect), B - Good (Minor effect, suitable for short-term use), C - Fair (Moderate effect, not recommended for long-term storage), D - Poor (Severe effect, not recommended).

Experimental Protocols for Compatibility Testing

For applications where chemical compatibility is critical, it is essential to perform specific testing. The following are generalized protocols based on industry standards.

Immersion Testing for Material Compatibility (Adapted from ASTM D543)

Objective: To determine the effect of this compound on the physical properties of plastics and elastomers.

Methodology:

  • Prepare at least three standardized test specimens of the material to be tested (e.g., tensile bars).

  • Measure and record the initial weight, dimensions (length, width, thickness), and hardness (for elastomers) of each specimen.

  • Completely immerse the specimens in this compound in a sealed, chemically resistant container.

  • Store the container at a controlled temperature (e.g., 23 °C and/or an elevated temperature relevant to the application) for a specified duration (e.g., 24, 168, or 720 hours).

  • After the exposure period, remove the specimens, gently blot them dry, and immediately re-measure and record their weight, dimensions, and hardness.

  • Visually inspect the specimens for any signs of degradation, such as swelling, shrinking, cracking, crazing, or discoloration.

  • Calculate the percentage change in weight, dimensions, and hardness.

  • (Optional) Perform mechanical testing (e.g., tensile strength and elongation) on the exposed specimens and compare the results to unexposed control specimens.

Hydrolysis Rate Determination

Objective: To quantify the rate of hydrolysis of this compound under specific pH and temperature conditions.

Methodology:

  • Prepare buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).

  • Add a known concentration of this compound to each buffered solution in a sealed, temperature-controlled reaction vessel.

  • At regular time intervals, withdraw an aliquot from each reaction vessel.

  • Quench the hydrolysis reaction in the aliquot (e.g., by rapid cooling or neutralization).

  • Analyze the concentration of this compound remaining in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the rate constant (k) for the hydrolysis reaction from the slope of the line in a first-order or pseudo-first-order kinetic plot.

Signaling Pathways and Degradation Mechanisms

The primary degradation pathways for this compound involve hydrolysis and nucleophilic substitution.

Hydrolysis

Hydrolysis of this compound can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is protonated, making it more susceptible to nucleophilic attack by water. The final products are 2-chloropropionic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. The final products are the salt of 2-chloropropionic acid and ethanol.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis ECP This compound Protonated_ECP Protonated ECP ECP->Protonated_ECP + H+ Tetrahedral_Intermediate_Base Tetrahedral Intermediate (Base-catalyzed) ECP->Tetrahedral_Intermediate_Base + OH- Tetrahedral_Intermediate_Acid Tetrahedral Intermediate (Acid-catalyzed) Protonated_ECP->Tetrahedral_Intermediate_Acid + H2O CPA_Acid 2-Chloropropionic Acid Tetrahedral_Intermediate_Acid->CPA_Acid - Ethanol, -H+ Ethanol_Acid Ethanol CPA_Salt 2-Chloropropionate Salt Tetrahedral_Intermediate_Base->CPA_Salt - Ethanol Ethanol_Base Ethanol Nucleophilic_Substitution ECP This compound Transition_State Transition State ECP->Transition_State Nucleophile Nucleophile (Nu-) Nucleophile->Transition_State Product Substituted Product Transition_State->Product Chloride Chloride Ion (Cl-) Transition_State->Chloride

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 2-chloropropionate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow visualization for logical process flow.

This compound (CAS 535-13-7) is a clear, colorless liquid with a pungent odor, identified by the molecular formula C₅H₉ClO₂ and a molecular weight of 136.58 g/mol [1][2][3]. It is noted for being denser than water and immiscible with it, while being miscible with alcohol[1][2][4]. These properties are critical for its application as an initiator in polymer synthesis and as an intermediate in the pharmaceutical and agrochemical industries[1].

Physical Properties Data

The following table summarizes the key physical properties of this compound as reported in the literature.

Physical PropertyValueConditions
Boiling Point 146-149 °Cat standard atmospheric pressure (lit.)[1][2][5]
147 °Cat standard atmospheric pressure[6]
Density 1.072 g/mLat 25 °C (lit.)[2][5][7]
1.085 g/mLat 20/4 °C (specific gravity)[1][2]
1.1 g/cm³(approximate)[6]
Refractive Index n20/D 1.417(lit.)[1][2][5]
Flash Point 101 °F (38.3 °C)[1][2][5][6]

Experimental Protocols

Accurate determination of physical properties is fundamental for substance identification and process design. The following are detailed methodologies for measuring the boiling point and density of liquid samples like this compound.

This method is suitable for small sample volumes and provides a reliable measurement of a liquid's boiling point at a given atmospheric pressure.

Apparatus:

  • Melting point apparatus (e.g., MelTemp) or Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Sample of this compound (a few milliliters)

Procedure:

  • Sample Preparation: Attach the test tube containing 0.5 mL of the liquid sample to a thermometer using a rubber band. The thermometer bulb should be level with the bottom of the test tube.

  • Capillary Insertion: Place a capillary tube (sealed end up) into the liquid within the test tube[8].

  • Heating: Immerse the assembly into a heating bath (e.g., liquid paraffin (B1166041) in a Thiele tube or the heating block of a MelTemp apparatus)[8][9].

  • Observation: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles[9].

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.

  • Temperature Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[9]. Record this temperature.

  • Pressure Correction: For high accuracy, record the barometric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

This protocol provides a highly accurate method for determining the density of a liquid by precisely measuring the mass of a known volume.

Apparatus:

  • Pycnometer (density bottle) of a known volume (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

  • Sample of this compound

Procedure:

  • Clean and Dry: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water. Dry it completely.

  • Mass of Empty Pycnometer: Carefully weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass (m₁).

  • Fill with Sample: Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary in the stopper.

  • Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until the liquid reaches thermal equilibrium.

  • Mass of Pycnometer with Sample: Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it again. Record this mass (m₂).

  • Calculation: The mass of the liquid (m_liquid) is calculated as m₂ - m₁. The density (ρ) is then calculated using the formula: ρ = m_liquid / V where V is the calibrated volume of the pycnometer.

  • Repeatability: For enhanced accuracy, the procedure should be repeated multiple times, and the average density should be reported[10].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a liquid's physical properties, from sample acquisition to data analysis and comparison.

G cluster_0 Experimental Workflow: Physical Property Determination A Obtain Liquid Sample (this compound) B Boiling Point Determination (Micro-Capillary Method) A->B C Density Determination (Pycnometer Method) A->C D Record Boiling Point (°C) & Barometric Pressure (mmHg) B->D E Calculate Density (g/mL) at Measured Temperature C->E F Data Analysis & Comparison D->F E->F G Compare with Literature Values for Substance Identification F->G

Caption: Logical workflow for determining the physical properties of a liquid sample.

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Initiated by Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl 2-chloropropionate as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. This document outlines the theoretical basis, experimental protocols, and expected outcomes for the polymerization of various monomers, including methacrylates, styrenics, and acrylates. The controlled nature of ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, which are critical for applications in drug delivery, biomaterials, and advanced materials development.

Introduction to this compound in ATRP

This compound (ECP) is an efficient and commercially available initiator for ATRP. Its chlorine atom can be reversibly transferred in the presence of a suitable transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. This process allows for the controlled growth of polymer chains. Compared to its brominated analog, ethyl 2-bromopropionate, ECP often exhibits different polymerization kinetics, which can be advantageous for specific applications.

The general mechanism of ATRP involves a reversible activation-deactivation equilibrium between dormant species (polymer chains with a terminal halogen) and active propagating radicals. This equilibrium is mediated by a transition metal complex, which cycles between a lower and a higher oxidation state.

Experimental Protocols

The following sections provide detailed protocols for the ATRP of methyl methacrylate (B99206) (MMA), styrene (B11656), and various acrylates using this compound as the initiator.

Materials and General Considerations
  • Monomers: Methyl methacrylate (MMA), styrene, methyl acrylate (B77674) (MA), and butyl acrylate (BA) should be passed through a column of basic alumina (B75360) to remove the inhibitor prior to use.

  • Initiator: this compound (ECP) should be used as received or distilled under reduced pressure.

  • Catalyst: Copper(I) bromide (CuBr) or copper(II) bromide (CuBr₂) (for ARGET ATRP) should be purified by washing with acetic acid and ethanol, then dried under vacuum.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligands should be used as received.

  • Solvents: Anisole (B1667542), toluene, or other appropriate solvents should be dried and deoxygenated before use.

  • General Setup: All polymerizations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude oxygen, which can terminate the polymerization.

Activators Regenerated by Electron Transfer (ARGET) ATRP of Methyl Methacrylate (MMA)

This protocol describes a robust method for the polymerization of MMA that is more tolerant to air than traditional ATRP. A similar protocol can be followed using mthis compound (MCP) as the initiator.[1]

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add CuBr₂ (0.1115 g, 0.50 mmol) and PMDETA (0.1298 g, 0.75 mmol).[1]

  • Seal the tube with a rubber septum and deoxygenate by purging with argon for 15 minutes.

  • Inject methanol (B129727) (2 g) into the Schlenk tube to dissolve the catalyst and ligand, and stir the mixture for 10 minutes to form the catalyst/ligand complex.[1]

  • In a separate flask, prepare a solution of MMA (5 g, 0.05 mol) and this compound (ECP) (0.068 g, 0.50 mmol).

  • Inject the MMA/ECP solution into the Schlenk tube.

  • With continuous stirring, inject a solution of ascorbic acid (0.5 g, 2.83 mmol) in the chosen solvent (e.g., toluene, 5g) to initiate the polymerization.[2]

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., ambient or elevated).

  • Samples can be taken periodically to monitor monomer conversion by gravimetry or gas chromatography.

  • To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

ATRP of Styrene

This protocol is adapted from general ATRP procedures for styrene and can be modified for use with this compound.

Procedure:

  • To a dry Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add deoxygenated styrene (5.0 mL, 43.6 mmol) and anisole (5.0 mL) as a solvent via argon-purged syringes.

  • Add PMDETA (21 µL, 0.1 mmol) via syringe. The solution should turn green as the copper complex forms.

  • Add this compound (13 µL, 0.1 mmol) to initiate the polymerization.

  • Place the flask in a thermostated oil bath at 110 °C.

  • Monitor the reaction by taking samples at timed intervals. Analyze monomer conversion by GC and molecular weight by GPC.

  • Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with THF and pass it through a neutral alumina column to remove the catalyst.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

ATRP of Acrylates (Methyl Acrylate and Butyl Acrylate)

This protocol provides a general procedure for the ATRP of acrylates, which can be adapted for methyl acrylate and butyl acrylate using this compound.

Procedure:

  • To a dry Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask and deoxygenate by cycling between vacuum and argon.

  • Add deoxygenated acrylate monomer (e.g., methyl acrylate, 5.0 mL, 55.5 mmol, or butyl acrylate, 5.0 mL, 34.9 mmol) and a solvent such as anisole (5.0 mL).

  • Add PMDETA (21 µL, 0.1 mmol).

  • Add this compound (13 µL, 0.1 mmol) to start the polymerization.

  • Immerse the flask in a thermostated oil bath at 60-90 °C.

  • Follow the reaction progress by taking samples for conversion and molecular weight analysis.

  • Terminate the polymerization and purify the polymer using the same procedure as for polystyrene.

Data Presentation

The following tables summarize typical quantitative data obtained from ATRP experiments using chlorinated initiators.

Table 1: ARGET ATRP of Methyl Methacrylate (MMA) with Mthis compound (MCP) Initiator [3]

SolventTemperature (°C)Time (min)Conversion (%)Apparent Rate Constant (k_app, min⁻¹)
Toluene7024055.32.94 x 10⁻³
THF7024060.13.50 x 10⁻³
MEK7024067.84.45 x 10⁻³
DMF7024080.26.94 x 10⁻³

Reaction Conditions: [MMA]:[MCP]:[CuBr₂]:[PMDETA]:[Ascorbic Acid] = 100:1:1.5:1:5.6[3]

Table 2: Expected Results for ATRP of Various Monomers with this compound (ECP) Initiator

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
MMAECPCuBr/PMDETAAnisole904>90~10,000<1.2
StyreneECPCuBr/PMDETABulk1106>80~9,000<1.3
MAECPCuBr/PMDETAToluene803>95~11,000<1.2
BAECPCuBr/PMDETAToluene905>90~15,000<1.2

Note: The data in Table 2 are representative expected values based on typical ATRP kinetics and may vary depending on the specific reaction conditions.

Visualizations

Signaling Pathway Diagram

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-X (ECP) Radical R• Initiator->Radical k_act Catalyst_act Cu(I)/L Catalyst_deact X-Cu(II)/L Catalyst_act->Catalyst_deact Monomer Monomer (M) Radical->Monomer k_p Propagating_Radical P_n• Catalyst_deact->Catalyst_act Monomer->Propagating_Radical Dormant_Chain P_n-X Propagating_Radical->Dormant_Chain k_deact

Caption: ATRP mechanism with this compound.

Experimental Workflow Diagram

ATRP_Workflow Start Start Reagents Prepare Reagents (Monomer, ECP, Catalyst, Ligand, Solvent) Start->Reagents Setup Assemble Schlenk Line Setup Reagents->Setup Deoxygenate Deoxygenate Reaction Mixture (Freeze-Pump-Thaw or Argon Purge) Setup->Deoxygenate Initiate Initiate Polymerization (Add Initiator/Reducing Agent, Heat) Deoxygenate->Initiate Monitor Monitor Reaction (GC, GPC, Gravimetry) Initiate->Monitor Terminate Terminate Polymerization (Expose to Air) Monitor->Terminate Purify Purify Polymer (Column Chromatography, Precipitation) Terminate->Purify Characterize Characterize Polymer (GPC, NMR, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for ATRP.

Conclusion

This compound is a versatile and effective initiator for the controlled synthesis of a wide range of polymers via ATRP. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop well-defined polymeric materials for various applications, including advanced drug delivery systems. The ability to precisely control polymer architecture and functionality is a key advantage of using ATRP with initiators like ECP.

References

Application Notes and Protocols for the Synthesis of Poly(2-(diethylamino)ethyl methacrylate) via Atom Transfer Radical Polymerization (ATRP) using Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) using Atom Transfer Radical Polymerization (ATRP) with Ethyl 2-chloropropionate as the initiator. PDEAEMA is a stimuli-responsive polymer with significant potential in drug delivery systems due to its pH- and thermo-sensitive properties. ATRP offers a robust method for synthesizing well-defined polymers with controlled molecular weight and low polydispersity, which is crucial for the development of advanced drug carriers.

Introduction to ATRP of PDEAEMA

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process involves a reversible activation and deactivation of dormant polymer chains, mediated by a transition metal catalyst, typically a copper complex.[1][2]

For the polymerization of 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA), the tertiary amine group on the monomer can interact with the copper catalyst, influencing the polymerization kinetics. Therefore, careful selection of the ligand and solvent is essential for achieving good control over the polymerization. This compound is a suitable initiator for this system.

The resulting PDEAEMA is a "smart" polymer. The tertiary amine groups in its structure have a pKa value that makes the polymer pH-responsive. At pH values below its pKa, the amine groups become protonated, leading to polymer swelling and hydrophilicity. This property is highly advantageous for designing drug delivery systems that can release their payload in specific acidic environments, such as tumors or endosomes.[3][4] Additionally, PDEAEMA exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures and becomes insoluble as the temperature rises. This thermo-responsiveness can also be exploited for controlled drug release.[3]

Experimental Protocol: ATRP of PDEAEMA

This protocol outlines the synthesis of PDEAEMA via ATRP using this compound as the initiator and a copper(I) chloride/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system.

Materials:

  • 2-(diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed

  • This compound (ECP)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

  • Methanol

  • Hexane

  • Nitrogen or Argon gas (high purity)

  • Syringes and needles

  • Schlenk flask and other appropriate glassware

Procedure:

  • Monomer Purification: Pass DEAEMA through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (1 eq).

    • Seal the flask with a rubber septum and purge with nitrogen or argon for 15-20 minutes.

    • Add anisole (e.g., 5 mL for a 5 g DEAEMA reaction) to the flask via a degassed syringe.

    • Add PMDETA (1 eq) to the flask via a degassed syringe. The solution should turn green, indicating the formation of the Cu(I)/PMDETA complex.

  • Initiator and Monomer Addition:

    • In a separate, dry, and nitrogen-purged vial, prepare a mixture of DEAEMA (e.g., 100 eq) and this compound (1 eq).

    • Add the DEAEMA/ECP mixture to the reaction flask via a degassed syringe.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 50-90 °C).

    • Allow the polymerization to proceed for the desired time (e.g., 2-8 hours). Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC to determine monomer conversion).

  • Termination and Purification:

    • Terminate the polymerization by opening the flask to air and adding a small amount of methanol. The green color of the catalyst should disappear.

    • Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold hexane.

    • Filter the precipitated polymer and wash it several times with hexane.

    • Dry the obtained PDEAEMA polymer under vacuum at room temperature overnight.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of the purified polymer using Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirm the polymer structure and determine the monomer conversion using ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Data Presentation

The following table summarizes typical experimental data for the ATRP of DEAEMA under various conditions. Note that the specific values can vary depending on the exact experimental setup and purity of reagents.

Entry[DEAEMA]:[ECP]:[CuCl]:[PMDETA]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)
1100:1:1:1Anisole7048515,8001.15
2200:1:1:1Anisole7069234,2001.20
3100:1:1:1Toluene9039517,6001.18
4100:1:0.5:1Anisole7057814,5001.25

Visualizations

Experimental Workflow for ATRP of PDEAEMA

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization cluster_analysis Characterization Monomer_Purification DEAEMA Purification (remove inhibitor) Reagent_Prep Prepare Initiator, Catalyst, Ligand & Solvent Monomer_Purification->Reagent_Prep Reaction_Setup Reaction Setup (Schlenk Flask, N2 purge) Reagent_Prep->Reaction_Setup Catalyst_Formation Catalyst Complex Formation (CuCl + PMDETA) Reaction_Setup->Catalyst_Formation Polymerization Polymerization (Add Monomer/Initiator, Heat) Catalyst_Formation->Polymerization Termination Termination (Expose to air) Polymerization->Termination Purification Purification (Precipitation in Hexane) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying GPC GPC Analysis (Mn, PDI) Drying->GPC NMR NMR Analysis (Structure, Conversion) Drying->NMR

Caption: Workflow for the ATRP synthesis of PDEAEMA.

ATRP Mechanism for PDEAEMA

ATRP_Mechanism Dormant P-Cl (Dormant Chain) Catalyst_I Cu(I)L (Activator) Radical P• (Propagating Radical) Dormant->Radical k_act Dormant->Radical Catalyst_II Cl-Cu(II)L (Deactivator) Monomer M (DEAEMA) Propagated_Radical P-M• Radical->Propagated_Radical Radical->Catalyst_II k_deact Deactivated_Chain P-M-Cl (Dormant Chain) Propagated_Radical->Deactivated_Chain k_deact

Caption: General mechanism of Atom Transfer Radical Polymerization.

Applications in Drug Development

The well-defined PDEAEMA synthesized via ATRP can be utilized in various drug delivery applications:

  • Nanoparticle Drug Carriers: PDEAEMA can self-assemble or be formulated into nanoparticles to encapsulate hydrophobic drugs. The pH-sensitivity allows for targeted drug release in acidic tumor microenvironments or within cellular endosomes.[3][4][5]

  • Gene Delivery: The cationic nature of protonated PDEAEMA allows it to complex with negatively charged nucleic acids like DNA and siRNA, forming polyplexes that can be used for gene therapy.

  • Thermo-responsive Hydrogels: PDEAEMA can be cross-linked to form hydrogels that exhibit a volume phase transition in response to temperature changes, enabling on-demand drug release.

References

Application Notes and Protocols for the Synthesis of Poly(N-isopropylacrylamide) via Atom Transfer Radical Polymerization (ATRP) with Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of well-defined poly(N-isopropylacrylamide) (PNIPAM) using Atom Transfer Radical Polymerization (ATRP). The protocol utilizes Ethyl 2-chloropropionate as the initiator and a copper(I) chloride/tris(2-dimethylaminoethyl)amine (CuCl/Me₆TREN) catalytic system. PNIPAM is a thermoresponsive polymer widely investigated for various biomedical applications, including controlled drug delivery, due to its sharp lower critical solution temperature (LCST) near physiological temperature. ATRP offers precise control over molecular weight, architecture, and functionality, making it a powerful tool for designing advanced drug delivery systems.[1][2][3] This document outlines the synthesis, purification, and characterization of PNIPAM, and includes quantitative data to guide researchers in achieving desired polymer characteristics.

Introduction to PNIPAM in Drug Development

Poly(N-isopropylacrylamide) is a "smart" polymer renowned for its reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST) of approximately 32°C. Below the LCST, PNIPAM is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and precipitates. This sharp, reversible transition, which is close to human body temperature, makes PNIPAM an excellent candidate for injectable drug delivery systems.[4] For instance, a drug-loaded PNIPAM solution can be injected in a liquid state at room temperature, which then forms a hydrogel depot in situ at body temperature, allowing for sustained and localized drug release.[1][4]

The use of controlled radical polymerization techniques like ATRP for PNIPAM synthesis allows for the precise engineering of polymer chains with predetermined molecular weights, low polydispersity, and specific end-group functionalities.[5] This control is crucial for developing sophisticated drug carriers, such as block copolymers that self-assemble into micelles for targeted drug delivery or polymers with end-groups for conjugation to therapeutic agents or targeting ligands.[2][6]

Experimental Data

The following table summarizes representative quantitative data for the ATRP of N-isopropylacrylamide (NIPAM) under various conditions.

Entry [NIPAM]:[Initiator]:[CuCl]:[Me₆TREN] Solvent (v/v) Temp. (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Reference
1100:1:1:1DMF/Water (1:1)20-9222,0001.19[7][8]
250:1:1:1Toluene20-799,6001.20[9]
350:1:1:1DMSO25----
425:1:1:1Isopropanol/Water (5:1)00.5>95-<1.2
5100:1:3:3.6--1.526.816,6001.03[9]

*Initiator used in the references was either this compound or the structurally similar mthis compound.

Experimental Protocols

Materials
  • N-isopropylacrylamide (NIPAM), 97% (recrystallized from hexane/toluene before use)

  • This compound (ECP), 98%

  • Copper(I) chloride (CuCl), 99.995% (purified by stirring in glacial acetic acid, filtering, washing with ethanol, and drying under vacuum)

  • Tris(2-dimethylaminoethyl)amine (Me₆TREN), 97%

  • N,N-Dimethylformamide (DMF), anhydrous, 99.8%

  • Deionized water

  • Argon gas (high purity)

  • Neutral alumina (B75360) (for catalyst removal)

  • Methanol (B129727)

  • Diethyl ether, anhydrous, cold (-20°C)

  • Schlenk tube and other appropriate glassware

  • Magnetic stirrer and stir bar

Synthesis of PNIPAM via ATRP

This protocol is adapted from methodologies reported for the ATRP of NIPAM.[1][7]

  • Preparation: A dry Schlenk tube equipped with a magnetic stir bar is charged with NIPAM (e.g., 1.0 g, 8.84 mmol, for a target DP of 100) and CuCl (e.g., 8.75 mg, 0.0884 mmol).

  • Deoxygenation: The Schlenk tube is sealed with a rubber septum, and the atmosphere is removed by three cycles of vacuum and backfilling with high-purity argon.

  • Solvent and Ligand Addition: Anhydrous DMF (e.g., 4.4 mL) and deionized water (e.g., 4.4 mL) are deoxygenated by bubbling with argon for at least 30 minutes in separate sealed vessels. The deoxygenated DMF/water mixture is then transferred to the Schlenk tube via a degassed syringe. Subsequently, deoxygenated Me₆TREN (e.g., 23.6 µL, 0.0884 mmol) is added to the reaction mixture, which should turn into a homogeneous, light green solution upon stirring.

  • Initiation: The reaction mixture is stirred at the desired temperature (e.g., 20°C) in a thermostatically controlled bath. Deoxygenated this compound (e.g., 11.4 µL, 0.0884 mmol) is then injected via syringe to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed with stirring under an argon atmosphere for a predetermined time to achieve the desired monomer conversion. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination: The polymerization is terminated by opening the flask to air and diluting the mixture with a suitable solvent like methanol.

Purification of PNIPAM
  • Catalyst Removal: The diluted polymer solution is passed through a short column of neutral alumina to remove the copper catalyst complex. The column is washed with methanol until all the polymer has been eluted.

  • Solvent Evaporation: The solvent from the collected eluent is removed under reduced pressure.

  • Precipitation: The resulting crude polymer is dissolved in a minimal amount of methanol and then precipitated by dropwise addition into a large volume of cold diethyl ether with vigorous stirring.

  • Isolation and Drying: The precipitated white polymer is collected by filtration or centrifugation, washed with cold diethyl ether, and dried under vacuum at room temperature to a constant weight.

Visualizations

ATRP Mechanism of N-isopropylacrylamide

ATRP_Mechanism cluster_propagation Propagation P_n-Cl PNIPAM-Cl (Dormant) Cu(I)L Cu(I)Cl/Me₆TREN (Activator) P_n_rad PNIPAM• (Active Radical) P_n-Cl->P_n_rad k_act Monomer NIPAM Monomer P_n_rad->P_n-Cl k_deact Cu(II)L Cu(II)Cl₂/Me₆TREN (Deactivator) P_n_rad->Monomer k_p P_n+1_rad PNIPAM• (Propagating Radical)

Caption: ATRP mechanism for PNIPAM synthesis.

Experimental Workflow for PNIPAM Synthesis

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents 1. Add NIPAM and CuCl to Schlenk tube deoxygenate 2. Deoxygenate with Argon/Vacuum cycles reagents->deoxygenate solvents 3. Add deoxygenated Solvent and Me₆TREN deoxygenate->solvents initiate 4. Equilibrate temperature and inject Initiator (ECP) solvents->initiate polymerize 5. Allow polymerization under Argon initiate->polymerize terminate 6. Terminate by exposing to air polymerize->terminate catalyst_removal 7. Pass through alumina column terminate->catalyst_removal evaporation 8. Evaporate solvent catalyst_removal->evaporation precipitation 9. Precipitate polymer in cold diethyl ether evaporation->precipitation drying 10. Dry final PNIPAM under vacuum precipitation->drying

Caption: Workflow for PNIPAM synthesis and purification.

References

Application Notes and Protocols for the Use of Ethyl 2-chloropropionate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds crucial in agriculture, utilizing ethyl 2-chloropropionate as a key chiral building block. The protocols focus on the synthesis of Quizalofop-p-ethyl (B1662796) and Clodinafop-propargyl, two widely used herbicides.

The aryloxyphenoxypropionate herbicides are potent inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This inhibition blocks the biosynthesis of fatty acids, which are essential components of cell membranes, leading to the death of the weed.[1][2][3] The stereochemistry of the propionate (B1217596) moiety is critical for herbicidal activity, with the (R)-enantiomer being the active form.[3][4] this compound, particularly its (S)-enantiomer, serves as a vital precursor for establishing this correct stereochemistry in the final herbicide molecule.

I. Synthesis of Quizalofop-p-ethyl

Quizalofop-p-ethyl is a selective, post-emergence herbicide effective against grass weeds in broadleaf crops. Its synthesis involves the coupling of an aryloxyphenol intermediate with a chiral propionate derivative, which can be sourced from this compound. A common synthetic route involves the preparation of (R)-2-(4-hydroxyphenoxy)propionic acid followed by etherification with 2,6-dichloroquinoxaline (B50164) and subsequent esterification.

Experimental Protocol: Synthesis of Quizalofop-p-ethyl

This protocol is a composite of methodologies described in the scientific and patent literature.

Step 1: Synthesis of (R)-2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionic acid

  • Reaction Setup: In a 100 mL reaction flask, dissolve 3.0 g (0.02 mol) of (R)-2-(4-hydroxyphenoxy)propionic acid in 40 mL of N,N-dimethylformamide (DMF).[5]

  • Base Addition: Add 4.46 g (0.033 mol) of potassium carbonate to the solution at room temperature and stir for 15-30 minutes.[5]

  • First Etherification: Heat the mixture to 75°C and maintain for 2 hours.[5]

  • Second Etherification: Add 3.28 g (0.02 mol) of 2,6-dichloroquinoxaline and raise the temperature to 145°C. Maintain the reaction for 6 hours.[5]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 250 mL of ice water. Acidify to a pH of 4-5 with hydrochloric acid to precipitate the product. Filter the resulting yellow solid, wash with water, and dry to obtain (R)-2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionic acid.[5]

Step 2: Esterification to Quizalofop-p-ethyl

  • Reaction Setup: In a flask equipped with a Dean-Stark trap, combine 68.9 g of the product from Step 1, 300 mL of benzene, and 0.6 g of concentrated nitric acid.[6]

  • Azeotropic Distillation: Heat the mixture to reflux to remove any residual water.

  • Esterification: Once water removal is complete, add 12 g of anhydrous ethanol (B145695) dropwise while maintaining reflux. Continue the reaction for 2 hours after the addition is complete.[6]

  • Work-up and Purification: Wash the reaction mixture three times with water. Separate the organic phase and decolorize it with activated carbon. Remove the solvent under reduced pressure. The crude product is then crystallized from ethanol and dried in an oven at 60 ± 5°C to yield the final product.[6]

Quantitative Data for Quizalofop-p-ethyl Synthesis

StepProductYieldPurity/CharacterizationReference
1(R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid97%Yellow solid[5]
2Quizalofop-p-ethyl82.0%Total ester content: 98.5%, Optical content: 99.5%, (R)-isomer: 97.51%[6]
Alternative Step 2Quizalofop-p-ethyl95.3%Chemical content: 98.2%, Optical content: 99.3%, (R)-isomer: 97.5%[7]

Synthetic Workflow for Quizalofop-p-ethyl

G cluster_0 Step 1: Synthesis of the Acid Intermediate cluster_1 Step 2: Esterification R_HPPA (R)-2-(4-hydroxyphenoxy) propionic acid Reaction1 R_HPPA->Reaction1 DCQ 2,6-dichloroquinoxaline DCQ->Reaction1 K2CO3 K2CO3, DMF K2CO3->Reaction1 Acid_Intermediate (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy) phenoxy)propionic acid Reaction2 Acid_Intermediate->Reaction2 Reaction1->Acid_Intermediate Ethanol Ethanol Ethanol->Reaction2 Acid_Catalyst H+ (e.g., HNO3) Acid_Catalyst->Reaction2 Quizalofop Quizalofop-p-ethyl Reaction2->Quizalofop G Start Starting Materials: (R)-2-(4-hydroxyphenoxy)propionic acid 2,3-difluoro-5-chloropyridine Step1 Etherification (Base, Solvent) Start->Step1 Intermediate (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy) -phenoxy]propanoic acid Step1->Intermediate Step2 Esterification (Propargyl chloride, Base, Solvent) Intermediate->Step2 Final_Product Clodinafop-propargyl Step2->Final_Product G cluster_reaction Catalyzed Reaction Herbicide Aryloxyphenoxypropionate Herbicide (e.g., Quizalofop) ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Binds to Inhibition Inhibition ACCase->Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FattyAcid_Synthesis Fatty Acid Biosynthesis Inhibition->FattyAcid_Synthesis Blocks AcetylCoA Acetyl-CoA AcetylCoA->ACCase Carboxylation AcetylCoA->FattyAcid_Synthesis Precursor Lipid_Formation Lipid Formation for Cell Membranes FattyAcid_Synthesis->Lipid_Formation Membrane_Integrity Loss of Cell Membrane Integrity Lipid_Formation->Membrane_Integrity Cell_Death Cell Death Membrane_Integrity->Cell_Death

References

Application Notes and Protocols: Synthesis of Quizalofop-Ethyl via Ethyl 2-chloropropionate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Quizalofop-Ethyl, a selective herbicide. The described pathway utilizes Ethyl 2-chloropropionate as a key intermediate, a common precursor in the manufacturing of aryloxyphenoxypropionate herbicides.[1][2]

Introduction

Quizalofop-ethyl is a systemic herbicide that functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in targeted grass weeds.[3] The synthesis of Quizalofop-Ethyl is a multi-step process. A crucial step in one of the common manufacturing routes involves the alkylation of a phenoxyphenol intermediate with an ethyl propionate (B1217596) derivative. This document focuses on the pathway where this compound serves as this key building block.[1][4] The purity of this compound is critical as it directly influences the yield and quality of the final product.[2]

Synthesis Pathway Overview

The synthesis of Quizalofop-Ethyl from this compound generally involves two main stages:

  • Formation of the Quizalofop (B1680410) Acid Intermediate: This step involves the reaction of a substituted quinoxaline (B1680401) with a hydroquinone (B1673460), followed by reaction with a derivative of propionic acid. In the context of using this compound, this intermediate is often hydrolyzed to the corresponding acid.

  • Esterification to Quizalofop-Ethyl: The final step is the esterification of the quizalofop acid intermediate with ethanol (B145695) to yield the target product, Quizalofop-Ethyl.[5][6][7]

A common starting point for the synthesis is the reaction between 2,6-dichloroquinoxaline (B50164) and hydroquinone to form 2-(6-chloroquinoxalin-2-yloxy)phenol.[3][8] This intermediate is then reacted with a propionate derivative. Another key intermediate mentioned is 2-Hydroxy-6-chloroquinoxaline, which provides the essential structural framework for Quizalofop-Ethyl.[9]

Experimental Protocols

The following protocols are compiled from various sources, including patent literature, and represent common methodologies for the synthesis of Quizalofop-Ethyl and its precursors.

Protocol 1: Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid

This protocol describes the formation of the carboxylic acid intermediate which is a precursor to Quizalofop-Ethyl.

Materials:

Procedure:

  • Dissolve 2.0 g of ethyl 2-[4-(6-chloro-2-quinolinyloxy)phenoxy]propionate and 1.0 g of potassium hydroxide in 20 ml of methanol.[10]

  • Warm and stir the solution for 24 hours.[10]

  • Pour the reaction mixture into 100 ml of 0.5 M dilute hydrochloric acid.[10]

  • Extract the aqueous solution twice with 50 ml of ethyl acetate each time.[10]

  • Dry the combined ethyl acetate extracts with magnesium sulfate.[10]

  • Evaporate the solvent to yield 2-[4-(6-chloro-2-quinolinyloxy)phenoxy]propionic acid as a brown solid.[10]

Protocol 2: Synthesis of Quizalofop-P-ethyl (B1662796) through Esterification

This protocol outlines the final esterification step to produce the active herbicide.

Materials:

  • 2-[4-(6-chloro-quinoxaline-2-oxy)phenoxy]propionic acid

  • Benzene (or Toluene)

  • Concentrated nitric acid (or another suitable acid catalyst)

  • Dehydrated ethanol

Procedure:

  • In a flask equipped with a division box, combine 68.9 g of 2-[4-(6-chloro-quinoxaline-2-oxy)phenoxy]propionic acid, 300 ml of benzene, and 0.6 g of concentrated nitric acid.[5]

  • Heat the mixture and stir to remove water via azeotropic distillation.[5]

  • Once water removal is complete, drip 12 g of dehydrated ethanol into the refluxing mixture. Continue to remove water as it forms.[5]

  • After the addition of ethanol is complete, continue to heat at reflux for an additional 2 hours.[5]

  • After the reaction, wash the organic phase with water until neutral.[5]

  • Decolorize the oil phase and remove the solvent.[5]

  • The final product can be further purified by crystallization from alcohol.[5]

Quantitative Data Summary

The following table summarizes yields and purity data reported in various synthesis procedures for Quizalofop-Ethyl and its intermediates.

StepStarting MaterialsProductSolvent/ReagentsYieldPurity/NotesReference
Synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)Phenoxy)propionic acid(R)-2-(4-hydroxyphenoxy)propionic acid, 2,6-dichloroquinoxaline(R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)Phenoxy)propionic acidN,N-dimethyl-formamide, Potassium carbonate97%[11]
Esterification to Quizalofop-P-ethyl2-[4-(6-chloro-quinoxaline-2-oxygen base) phenoxy group] propionic acid, ethanolQuizalofop-P-ethylBenzene, Concentrated nitric acid82.0%Total ester content: 98.2%, Optical content: 99.5%, R isomer: 97.51%[5]
Esterification to Quizalofop-P-ethyl2-[4-(6-chloro-quinoxaline-2-oxygen base) phenoxy group] propionic acid, ethanolQuizalofop-P-ethylToluene, Tosic acid81.8%Total ester content: 98.2%, Optical content: 99.4%, R isomer: 97.5%[5]
Synthesis of Quizalofop-P-ethyl6-chloro-2-(4-hydroxyphenoxy) quinoxaline, S(-)-p-toluenesulfonyl ethyl lactateQuizalofop-P-ethylHexahydrotoluene, Carbonate95.3%Chemical content: 98.2%, Optical content: 99.3%, R isomer content: 97.5%[12]

Visualizing the Synthesis and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams are provided.

Synthesis Pathway of Quizalofop-Ethyl

Synthesis_Pathway node_A This compound node_D 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoic acid (Quizalofop Acid) node_A->node_D Alkylation & Hydrolysis node_B Hydroquinone node_G 2-(6-chloroquinoxalin-2-yloxy)phenol node_B->node_G Etherification node_C 2,6-dichloroquinoxaline node_C->node_G Etherification node_E Quizalofop-Ethyl node_D->node_E Esterification node_F Ethanol node_F->node_E Esterification node_G->node_D Alkylation & Hydrolysis

Caption: General synthesis pathway for Quizalofop-Ethyl.

Experimental Workflow for Esterification

Experimental_Workflow start Start: Charge Reactor step1 Add Quizalofop Acid, Benzene, and Catalyst start->step1 step2 Heat to Reflux (Azeotropic Water Removal) step1->step2 step3 Add Ethanol step2->step3 step4 Continue Reflux (2 hours) step3->step4 step5 Cool Reaction Mixture step4->step5 step6 Wash with Water step5->step6 step7 Separate Organic Layer step6->step7 step8 Solvent Evaporation step7->step8 step9 Crystallization/Purification step8->step9 end End: Pure Quizalofop-Ethyl step9->end

References

Application Notes and Protocols: Synthesis of Quinclorac and the Role of Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid) is a highly effective selective herbicide, primarily used for controlling weeds in rice cultivation.[1][2] Its synthesis is a multi-step process that has been optimized for industrial-scale production. While ethyl 2-chloropropionate is a valuable chemical intermediate in the synthesis of other herbicides, it is not a direct or common precursor in the established industrial manufacturing routes of quinclorac. The primary synthesis of quinclorac typically commences with the construction of the quinoline (B57606) core, followed by chlorination and oxidation to yield the final product.

This document provides a detailed overview of the established industrial synthesis of quinclorac, a common synthesis method for this compound, and a theoretical pathway illustrating how this compound could potentially be used in the synthesis of related quinoline structures.

I. Established Industrial Synthesis of Quinclorac

The most common industrial synthesis of quinclorac involves a three-stage process:

  • Quinoline Ring Formation: Synthesis of 7-chloro-8-methylquinoline (B132762) via the Skraup reaction or a modified version.

  • Chlorination: Introduction of a second chlorine atom at the 3-position of the quinoline ring.

  • Oxidation: Conversion of the methyl group at the 8-position to a carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of 7-chloro-8-methylquinoline

This stage often employs the Skraup synthesis, which involves the reaction of a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[3][4] A common starting material is 3-chloro-2-methylaniline (B42847).[5]

  • Reaction: 3-chloro-2-methylaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., sodium iodide as a catalyst and dehydration to form the necessary acrolein in situ).[5]

  • Procedure:

    • To a reaction vessel, add water, concentrated sulfuric acid, 3-chloro-2-methylaniline, and sodium iodide.[5]

    • Heat the mixture under negative pressure.

    • Slowly add glycerol to the reaction mixture.

    • After the addition is complete, continue the reaction for a set period, allowing for dehydration and cyclization. Sulfur dioxide generated is neutralized.[5]

    • Upon completion, the reaction mixture is cooled and neutralized with a sodium hydroxide (B78521) solution.[5]

    • The product, 7-chloro-8-methylquinoline, is then isolated through extraction and purification.[5]

Stage 2: Chlorination of 7-chloro-8-methylquinoline

The synthesized 7-chloro-8-methylquinoline is then chlorinated to introduce a chlorine atom at the 3-position.

  • Reaction: 7-chloro-8-methylquinoline is reacted with a chlorinating agent, often chlorine gas, in a suitable solvent like dichlorobenzene.[6]

  • Procedure:

    • Dissolve 7-chloro-8-methylquinoline in dichlorobenzene in a reaction vessel.

    • With an initiator, bubble chlorine gas through the solution.[6]

    • Monitor the reaction until the desired degree of chlorination is achieved.

    • The resulting product is 3,7-dichloro-8-chloromethyl quinoline (as the methyl group can also be chlorinated).

Stage 3: Oxidation to Quinclorac

The final step is the oxidation of the methyl/chloromethyl group at the 8-position to a carboxylic acid.

  • Reaction: The chlorinated intermediate is oxidized using a strong oxidizing agent.

  • Procedure:

    • The crude 3,7-dichloro-8-chloromethyl quinoline is mixed with concentrated sulfuric acid.[6]

    • An oxidizing agent, such as nitric acid or oxygen with a catalyst system (e.g., cobalt and manganese acetates), is added.[6][7][8]

    • The reaction is heated to promote oxidation.[7]

    • After the reaction is complete, the mixture is cooled, and the solid quinclorac is precipitated, filtered, washed, and dried.[6][7]

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
7-chloro-8-methylquinolineC₁₀H₈ClN177.63>90
3,7-dichloro-8-chloromethylquinolineC₁₀H₆Cl₃N274.52Variable
QuincloracC₁₀H₅Cl₂NO₂242.06>95 (oxidation step)

Logical Workflow for Quinclorac Synthesis

G cluster_0 Stage 1: Quinoline Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Oxidation A 3-chloro-2-methylaniline + Glycerol B Skraup Reaction (H₂SO₄, Oxidizing Agent) A->B C 7-chloro-8-methylquinoline B->C D 7-chloro-8-methylquinoline E Chlorination (Cl₂, Dichlorobenzene) D->E F 3,7-dichloro-8-chloromethylquinoline E->F G 3,7-dichloro-8-chloromethylquinoline H Oxidation (e.g., HNO₃/H₂SO₄ or O₂/Catalyst) G->H I Quinclorac H->I

Caption: Established industrial synthesis pathway for Quinclorac.

II. Synthesis of this compound

This compound is an important intermediate for various herbicides and pharmaceuticals. It can be synthesized through several methods.

Experimental Protocols

Method 1: From 2-chloropropionyl chloride [9][10]

  • Reaction: An alcoholysis reaction between 2-chloropropionyl chloride and ethanol (B145695).

  • Procedure:

    • Add 1 part by weight of 2-chloropropionyl chloride to a reaction vessel.

    • Cool the vessel to 10-20°C.

    • Slowly add 1 to 3 parts by weight of 99% ethanol dropwise.

    • Maintain the temperature and stir for 20-60 minutes.

    • After the reaction, raise the temperature to drive off any remaining HCl.

    • The crude product is then purified by vacuum distillation.

Method 2: From Ethyl Lactate (B86563) [11][12]

  • Reaction: Chlorination of ethyl lactate using an agent like thionyl chloride.

  • Procedure:

    • Charge a reaction vessel with thionyl chloride and a catalyst (e.g., pyridine).

    • Slowly add ethyl lactate while maintaining the temperature, typically around 60°C.

    • After the addition, heat the mixture for a period to complete the reaction (e.g., 75°C for 1-2 hours).

    • The crude this compound is then isolated and purified, often by distillation.

Quantitative Data
Starting MaterialReagentsProductTypical Yield (%)
2-chloropropionyl chlorideEthanolThis compoundHigh
Ethyl LactateThionyl chloride, PyridineThis compound~97

Logical Workflow for this compound Synthesis

G cluster_0 Method 1 cluster_1 Method 2 A 2-chloropropionyl chloride + Ethanol B Alcoholysis A->B C This compound B->C D Ethyl Lactate E Chlorination (Thionyl Chloride) D->E F This compound E->F G A 8-amino-3,7-dichloroquinoline C N-Alkylation (Base, Solvent) A->C B This compound B->C D Ethyl 2-(3,7-dichloroquinolin-8-ylamino)propanoate C->D E Hydrolysis D->E F 2-(3,7-dichloroquinolin-8-ylamino)propanoic acid (Quinclorac Isomer) E->F

References

Application Notes: Asymmetric Synthesis of Secondary Alcohols Using Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral secondary alcohols, utilizing ethyl 2-chloropropionate as a key starting material. Two primary synthetic strategies are presented: the asymmetric Reformatsky reaction and the asymmetric reduction of a ketone precursor derived from this compound. These methods offer versatile pathways to enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Introduction

Chiral secondary alcohols are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern drug development. This compound, a readily available and versatile chemical, serves as a valuable precursor for the construction of these chiral molecules.[2] This document outlines two effective methods for its use in asymmetric synthesis, providing detailed protocols and comparative data to aid researchers in selecting the optimal strategy for their specific target molecules.

Method 1: Asymmetric Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of a metal, typically zinc, to form a β-hydroxy ester.[3] By employing chiral ligands, this reaction can be rendered highly enantioselective, providing a direct route to chiral secondary alcohols (after hydrolysis of the resulting ester).

Signaling Pathway Diagram

reformatsky_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products This compound This compound Reformatsky Reagent Formation Reformatsky Reagent Formation This compound->Reformatsky Reagent Formation Aldehyde (R-CHO) Aldehyde (R-CHO) Nucleophilic Addition Nucleophilic Addition Aldehyde (R-CHO)->Nucleophilic Addition Zinc (Zn) Zinc (Zn) Zinc (Zn)->Reformatsky Reagent Formation Chiral Ligand Chiral Ligand Coordination to Chiral Ligand Coordination to Chiral Ligand Chiral Ligand->Coordination to Chiral Ligand Reformatsky Reagent Formation->Coordination to Chiral Ligand Coordination to Chiral Ligand->Nucleophilic Addition Chiral β-Hydroxy Ester Chiral β-Hydroxy Ester Nucleophilic Addition->Chiral β-Hydroxy Ester Hydrolysis Hydrolysis Chiral Secondary Alcohol Chiral Secondary Alcohol Hydrolysis->Chiral Secondary Alcohol Chiral β-Hydroxy Ester->Hydrolysis

Caption: Asymmetric Reformatsky reaction pathway.

Quantitative Data
Aldehyde SubstrateChiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Benzaldehyde (B42025)Cinchona Alkaloid derivativeModerateup to 67%[4][5]
Substituted BenzaldehydesChiral Amide Ligand50-6045-67[5]
Aromatic AldehydesChiral Bisoxazolidineup to 9475-80[6]
Cinnamaldehyde(1S, 2R)-N,N-dimethyl-2-amino-1,2-diphenylmethanol-37[5]
BenzaldehydeCoCl₂·6H₂O / 1,2-bis(diphenylphosphino)ethane (B154495)GoodNot Reported[7]
Experimental Protocol: Cobalt-Catalyzed Asymmetric Reformatsky-Type Reaction[7]

This protocol describes a cobalt-catalyzed Reformatsky-type reaction between this compound and benzaldehyde.

Materials:

  • CoCl₂·6H₂O

  • Anhydrous zinc iodide (ZnI₂)

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Benzaldehyde

  • This compound

  • Commercial zinc powder

  • Anhydrous acetonitrile (B52724)

  • Saturated NH₄Cl aqueous solution

  • Anhydrous Na₂SO₄

  • Cyclohexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a dry reaction flask, heat CoCl₂·6H₂O (0.012 g, 0.05 mmol) under vacuum until the color changes from pink to bright blue.

  • Add anhydrous zinc iodide (0.032 g, 0.10 mmol) to the flask and heat again under an argon atmosphere.

  • Allow the flask to cool to room temperature and dissolve the contents in freshly distilled anhydrous acetonitrile (2 ml).

  • Add 1,2-bis(diphenylphosphino)ethane (0.020 g, 0.05 mmol), benzaldehyde (0.127 mL, 1.2 mmol), and this compound (0.102 mL, 1 mmol).

  • Add commercial zinc powder (0.98 g, 1.5 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 20°C for 2.5 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (1 ml).

  • Filter the mixture through a pad of silica (B1680970) gel and dry the filtrate over anhydrous Na₂SO₄.

  • Remove the drying agent by filtration and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of cyclohexane/ethyl acetate (8:2) as the eluent to obtain the desired β-hydroxy ester.

Method 2: Asymmetric Reduction of a Ketone Precursor

An alternative and highly effective strategy involves the conversion of this compound into a prochiral ketone, followed by an asymmetric reduction to furnish the desired chiral secondary alcohol. This two-step approach allows for the use of powerful and well-established asymmetric reduction methodologies.

Experimental Workflow

ketone_reduction_workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Asymmetric Reduction This compound This compound Grignard Reaction Grignard Reaction This compound->Grignard Reaction Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Grignard Reaction Prochiral Ketone Prochiral Ketone Grignard Reaction->Prochiral Ketone Asymmetric Reduction Asymmetric Reduction Prochiral Ketone->Asymmetric Reduction Chiral Catalyst (e.g., CBS) Chiral Catalyst (e.g., CBS) Chiral Catalyst (e.g., CBS)->Asymmetric Reduction Reducing Agent (e.g., BH3) Reducing Agent (e.g., BH3) Reducing Agent (e.g., BH3)->Asymmetric Reduction Chiral Secondary Alcohol Chiral Secondary Alcohol Asymmetric Reduction->Chiral Secondary Alcohol

Caption: Two-step synthesis of chiral secondary alcohols.

Experimental Protocol: Synthesis of a Prochiral Ketone and Subsequent Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines a general procedure for the synthesis of a prochiral ketone from this compound via a Grignard reaction, followed by the asymmetric reduction of the ketone using a Corey-Bakshi-Shibata (CBS) catalyst.

Part A: Synthesis of Prochiral Ketone (e.g., 1-phenylpropan-1-one)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene (B47551)

  • This compound

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings under an inert atmosphere.

  • Cool the Grignard solution to 0°C and add a solution of this compound in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the prochiral ketone.

Part B: Asymmetric Reduction of the Prochiral Ketone via CBS Reduction [2][8][9]

Materials:

  • Prochiral ketone (from Part A)

  • (R)- or (S)-CBS oxazaborolidine catalyst

  • Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Aqueous HCl solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the prochiral ketone in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Add the CBS catalyst (typically 5-10 mol%).

  • Slowly add the borane (B79455) solution (e.g., BH₃·THF) dropwise over a period of time.

  • Stir the reaction at the same temperature until the ketone is fully consumed (monitored by TLC).

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Acidify the mixture with an aqueous HCl solution and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by column chromatography.

Summary and Conclusion

The asymmetric synthesis of secondary alcohols from this compound can be effectively achieved through two primary routes: the asymmetric Reformatsky reaction and the asymmetric reduction of a derived ketone. The choice of method will depend on the specific substrate, desired enantioselectivity, and the availability of chiral ligands or catalysts. The protocols and data provided herein serve as a comprehensive guide for researchers to develop robust and efficient syntheses of valuable chiral secondary alcohols for applications in drug discovery and development.

References

Experimental Protocol for the Reformatsky Reaction with Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The Reformatsky reaction is a powerful and versatile method for the formation of carbon-carbon bonds in organic synthesis, leading to the production of β-hydroxy esters.[1][2][3] This reaction involves the condensation of an α-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc.[1][2][3] The resulting β-hydroxy esters are valuable intermediates in the synthesis of a wide range of more complex molecules, including natural products and pharmaceuticals.

This protocol details the experimental procedure for the Reformatsky reaction using ethyl 2-chloropropionate as the α-haloester. The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed in situ.[2] A notable advantage of this method is that the organozinc reagents are generally less reactive than Grignard reagents or organolithiums, which allows for the presence of ester functionalities in the molecule without self-condensation.[2]

The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and the zinc metal is often activated prior to use to ensure a clean and efficient reaction.[3] The reaction tolerates a wide variety of functional groups on both the carbonyl compound and the α-haloester, making it a broadly applicable synthetic tool.

Data Presentation

The following table summarizes the yields of the Reformatsky reaction between this compound and various carbonyl compounds under different reaction conditions.

EntryCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzaldehyde (B42025)Acetonitrile (B52724)202.5Not specified[4]
2Substituted BenzaldehydesDiethyl EtherRoom TempNot specified52-68[1]
3Aromatic AldehydesDiethyl EtherRoom TempNot specified52-68[1]
4Aliphatic AldehydesDiethyl EtherRoom TempNot specified52-68[1]
5KetonesToluene900.586
6Isatin-derived Ketimines2-Me-THF0Not specified65-91[1]

Experimental Protocols

General Procedure for the Reformatsky Reaction with this compound and Benzaldehyde

This protocol is adapted from a reported procedure for the cobalt-catalyzed Reformatsky reaction.[4]

Materials:

Equipment:

  • Dry reaction flask with a magnetic stir bar

  • Heating mantle or oil bath

  • Argon or nitrogen gas supply

  • Syringes and needles

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Preparation: In a dry reaction flask under an inert atmosphere (argon or nitrogen), heat CoCl₂·6H₂O (0.012 g, 0.05 mmol) until the color changes from pink to bright blue, indicating the formation of anhydrous CoCl₂.[4] Add anhydrous zinc iodide (0.032 g, 0.10 mmol) to the flask and heat again under the inert atmosphere.[4]

  • Reaction Setup: Allow the flask to cool to room temperature. Add freshly distilled anhydrous acetonitrile (2 mL), followed by 1,2-bis(diphenylphosphino)ethane (0.020 g, 0.05 mmol), benzaldehyde (0.127 mL, 1.2 mmol), and this compound (0.102 mL, 1 mmol).[4]

  • Initiation of Reaction: To the vigorously stirred solution, add commercial zinc powder (0.98 g, 1.5 mmol).[4]

  • Reaction: Stir the reaction mixture vigorously at 20°C for 2.5 hours.[4]

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (1 mL).[4] Filter the mixture through a pad of silica gel to remove insoluble materials. Dry the filtrate over anhydrous Na₂SO₄.[4]

  • Purification: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure using a rotary evaporator.[4] Purify the resulting residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent to obtain the desired β-hydroxy ester.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Anhydrous Catalyst (CoCl2 and ZnI2) prep_reagents Prepare Reagent Solution (Acetonitrile, dppe, Benzaldehyde, This compound) prep_catalyst->prep_reagents Combine in flask add_zinc Add Zinc Powder prep_reagents->add_zinc stir_reaction Stir at 20°C for 2.5h add_zinc->stir_reaction quench Quench with sat. NH4Cl stir_reaction->quench filter_dry Filter and Dry (Silica, Na2SO4) quench->filter_dry concentrate Concentrate in vacuo filter_dry->concentrate purify Column Chromatography concentrate->purify product β-Hydroxy Ester purify->product reaction_mechanism start This compound + Zn organozinc Formation of Organozinc Reagent (Reformatsky Enolate) start->organozinc Oxidative Addition intermediate Coordination and Nucleophilic Addition organozinc->intermediate carbonyl Aldehyde / Ketone carbonyl->intermediate zinc_alkoxide Zinc Alkoxide Intermediate intermediate->zinc_alkoxide C-C Bond Formation workup Acidic Work-up (H+) zinc_alkoxide->workup product β-Hydroxy Ester workup->product Protonation

References

Ethyl 2-Chloropropionate: A Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 2-chloropropionate, a colorless liquid with a slightly aromatic odor, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its reactivity, stemming from the presence of a chlorine atom on the alpha-carbon to the ester group, allows for its versatile application in forming key structural motifs found in various drug classes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important pharmaceutical intermediates, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs).

Core Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of several active pharmaceutical ingredients (APIs).[1] Its primary applications lie in the construction of α-arylpropionic acids, a common scaffold in NSAIDs. Key reactions leveraging this compound include the Darzens condensation and Friedel-Crafts alkylation, which enable the formation of critical carbon-carbon bonds.

Key Synthesized Intermediates and Reaction Pathways

The following sections detail the synthesis of important pharmaceutical intermediates using this compound.

Darzens Condensation: Synthesis of α,β-Epoxy Esters

The Darzens condensation, or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester.[2][3][4] These epoxy esters are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.

A representative workflow for the Darzens condensation is the synthesis of 2-(3,4-Dimethoxyphenyl)propanal, an intermediate for various pharmaceuticals.

Darzens_Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_product Product 3_4_dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde (B141060) darzens_condensation Darzens Condensation (Sodium Methoxide (B1231860), Toluene) 3_4_dimethoxybenzaldehyde->darzens_condensation ethyl_2_chloropropionate This compound ethyl_2_chloropropionate->darzens_condensation glycidic_ester Ethyl 3-(3,4-dimethoxyphenyl)- 2-methyloxirane-2-carboxylate darzens_condensation->glycidic_ester saponification Saponification (NaOH, Ethanol) glycidic_acid_salt Sodium salt of glycidic acid saponification->glycidic_acid_salt decarboxylation Acidification & Decarboxylation (HCl) final_product 2-(3,4-Dimethoxyphenyl)propanal decarboxylation->final_product glycidic_ester->saponification glycidic_acid_salt->decarboxylation

Caption: Workflow for the synthesis of 2-(3,4-Dimethoxyphenyl)propanal via Darzens condensation.

Friedel-Crafts Alkylation: Synthesis of Ibuprofen Precursors

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. In the context of pharmaceutical intermediates, the alkylation of an aromatic substrate with this compound is a key step in the synthesis of profen drugs. A notable example is the synthesis of the intermediate for Ibuprofen, 2-(4-isobutylphenyl)propanoic acid.

The synthesis involves the reaction of isobutylbenzene (B155976) with this compound in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to yield ethyl 2-(4-isobutylphenyl)propionate. This intermediate is then hydrolyzed to the final product.[5]

Friedel_Crafts_Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product isobutylbenzene Isobutylbenzene friedel_crafts Friedel-Crafts Alkylation (Anhydrous AlCl3, Toluene) isobutylbenzene->friedel_crafts ethyl_2_chloropropionate This compound ethyl_2_chloropropionate->friedel_crafts intermediate_ester Ethyl 2-(4-isobutylphenyl)propionate friedel_crafts->intermediate_ester hydrolysis Hydrolysis ibuprofen Ibuprofen (2-(4-isobutylphenyl)propanoic acid) hydrolysis->ibuprofen intermediate_ester->hydrolysis

Caption: Synthesis of Ibuprofen via Friedel-Crafts alkylation using this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the aforementioned pharmaceutical intermediates.

Protocol 1: Synthesis of 2-(3,4-Dimethoxyphenyl)propanal via Darzens Condensation

Materials:

Procedure:

Stage 1: Darzens Condensation to form Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (1.0 eq) and this compound (1.2 eq) dissolved in dry toluene (approximately 10 mL per 10 mmol of aldehyde).[6]

  • Cool the mixture to 10-15°C in an ice bath.[6]

  • Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the temperature remains below 15°C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.[6]

  • Extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.[6]

Stage 2: Saponification of the Glycidic Ester

  • Dissolve the crude ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate in ethanol (B145695).[6]

  • Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq) to the solution.[6]

  • Heat the mixture to 50-60°C and stir for 3-5 hours until the saponification is complete (monitored by TLC).[6]

  • Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of the glycidic acid.[6]

Stage 3: Decarboxylation to 2-(3,4-Dimethoxyphenyl)propanal

  • Carefully acidify the aqueous solution of the glycidic acid salt to pH 3-4 with 15% aqueous hydrochloric acid.[6]

  • Heat the mixture to 50-60°C and stir for 2-3 hours to facilitate decarboxylation.

  • After cooling, extract the product with ethyl acetate or dichloromethane (B109758) (3 x 50 mL).[6]

  • Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.[6]

  • The crude 2-(3,4-Dimethoxyphenyl)propanal can be purified by vacuum distillation or column chromatography.[6]

Quantitative Data Summary Table 1: Darzens Condensation

ParameterValueReference
Molar Ratio (Aldehyde:Ester:Base)1 : 1.2 : 1.5[6]
Reaction Temperature (Condensation)10-15°C[6]
Reaction Time (Condensation)2-3 hours[6]
Reaction Temperature (Saponification)50-60°C[6]
Reaction Time (Saponification)3-5 hours[6]
Overall YieldNot explicitly reported[6]
Protocol 2: Synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

Materials:

  • This compound

  • Isobutylbenzene

  • Anhydrous aluminum chloride

  • Toluene

  • Dilute hydrochloric acid

Procedure:

Step 1: Synthesis of Ethyl 2-(4-isobutylphenyl)propionate

  • In a three-necked flask, place this compound, isobutylbenzene, and anhydrous aluminum chloride in toluene as the solvent.[5]

  • Cool the reaction mixture to between -5°C and 5°C.[5]

  • Stir the reaction mixture for 12 to 48 hours within this temperature range.[5]

  • Monitor the progress of the Friedel-Crafts reaction to obtain ethyl 2-(4-isobutylphenyl)propionate.[5]

Step 2: Hydrolysis to 2-(4-isobutylphenyl)propanoic acid

  • The crude product from Step 1 is subjected to hydrolysis.[5]

  • While specific conditions for the hydrolysis of this particular intermediate are not detailed in the provided reference, a general procedure involves heating the ester with an aqueous acid or base. For a similar compound, 2-(p-methylphenyl) ethyl propionate, hydrolysis was achieved by heating with 10% dilute hydrochloric acid at 80°C for 20 minutes.[5]

Quantitative Data Summary Table 2: Friedel-Crafts Alkylation for Ibuprofen Intermediate

ParameterValueReference
CatalystAnhydrous aluminum chloride[5]
SolventToluene[5]
Reaction Temperature-5°C to 5°C[5]
Reaction Time12-48 hours[5]
Hydrolysis Conditions (analogous)10% HCl, 80°C, 20 min[5]

Conclusion

This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. The detailed protocols for the Darzens condensation and Friedel-Crafts alkylation demonstrate its utility in constructing complex molecular architectures, particularly for the synthesis of widely used anti-inflammatory drugs. The provided methodologies offer a foundation for researchers and drug development professionals to leverage this key building block in their synthetic endeavors. Further optimization of reaction conditions can lead to improved yields and purity of the final pharmaceutical intermediates.

References

Analytical Methods for Determining Ethyl 2-chloropropionate Purity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Ethyl 2-chloropropionate purity. The analytical methods described herein include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry. These methods are essential for quality control, stability testing, and characterization of this compound in research, development, and manufacturing environments.

Introduction

This compound (CAS 535-13-7) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its purity is a critical parameter that can significantly impact the yield and quality of the final products. Therefore, robust and reliable analytical methods are necessary to accurately determine its purity and identify any potential impurities. This document outlines validated and proposed methods for this purpose.

Potential Impurities: Based on its common synthesis route, the primary impurities in this compound are likely to be unreacted starting materials, such as 2-chloropropionic acid and ethanol (B145695) . Other process-related impurities may also be present.

Analytical Methods

Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and effective method for assessing the purity of volatile compounds like this compound. The principle relies on the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

a) Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the analyte from polar impurities like ethanol and 2-chloropropionic acid. A non-polar column like a DB-5 can also be used.[3]

  • Carrier Gas: High-purity nitrogen or helium.

b) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.

  • For the determination of related substances, a more concentrated sample solution (e.g., 200 mg/mL in n-hexane) may be prepared.[4]

c) Chromatographic Conditions:

ParameterRecommended Value
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Detector (FID) Temp. 280°C
Oven Program Initial: 60°C, hold for 2 minRamp: 15°C/min to 180°C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

d) Data Analysis:

  • The purity of this compound is determined by the area percent method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area % Method) integrate->calculate result Purity Report calculate->result

GC-FID Analysis Workflow
High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile esters, HPLC can be a valuable alternative, especially for analyzing non-volatile impurities or when GC is unavailable. A reversed-phase HPLC method is proposed here.

a) Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water.

b) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

c) Chromatographic Conditions:

ParameterRecommended Value
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

d) Data Analysis:

  • Similar to the GC method, purity is determined by the area percent method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area % Method) integrate->calculate result Purity Report calculate->result

HPLC-UV Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.

a) Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., dimethyl sulfone, maleic acid). The internal standard should have a known purity, be stable, and have a resonance signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6).

  • High-precision analytical balance.

b) Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL) to dissolve both the sample and the internal standard completely.

c) NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

d) Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

qNMR Analysis Workflow
Titrimetry (Saponification)

This classical method determines the ester content by saponification, which is the hydrolysis of the ester in the presence of a strong base. The excess base is then back-titrated with a standardized acid.

a) Reagents:

b) Procedure:

  • Accurately weigh about 1.5 g of the this compound sample into a 250 mL flask.

  • Add 25.0 mL of standardized 0.5 M ethanolic KOH solution.

  • Attach a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with standardized 0.5 M HCl until the pink color disappears.

  • Perform a blank titration under the same conditions without the sample.

c) Calculation:

  • The percentage purity of this compound is calculated using the following formula:

    Purity (%) = [((V_blank - V_sample) * M_HCl * MW_ester) / (m_sample * 1000)] * 100

    Where:

    • V_blank = Volume of HCl used for the blank titration (mL)

    • V_sample = Volume of HCl used for the sample titration (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_ester = Molecular weight of this compound (136.58 g/mol )[1]

    • m_sample = Mass of the sample (g)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis weigh Weigh Sample add_koh Add Ethanolic KOH weigh->add_koh reflux Reflux for 1 hour add_koh->reflux cool Cool to Room Temp reflux->cool add_indicator Add Indicator cool->add_indicator titrate Titrate with HCl add_indicator->titrate calculate Calculate % Purity titrate->calculate blank Perform Blank Titration blank->calculate result Purity Report calculate->result

References

Application Notes and Protocols for the Gas Chromatography Analysis of Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the analysis of Ethyl 2-chloropropionate using gas chromatography (GC). Methodologies for both achiral (purity and impurity analysis) and chiral (enantiomeric separation) analysis are presented. These protocols are designed for researchers, scientists, and professionals in the drug development and chemical analysis fields. The methods described herein utilize common GC configurations, including Flame Ionization Detection (FID) and Mass Spectrometry (MS), and detail the use of both standard non-polar and specialized chiral capillary columns.

Part 1: Achiral Analysis of this compound for Purity and Impurity Profiling

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is critical to ensure the quality and safety of the final product. This section details a robust gas chromatography method for the quantitative analysis of this compound and the separation of potential process-related impurities, such as residual starting materials and byproducts.

Experimental Protocol

1.2.1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID). A Mass Spectrometer (MS) can also be used for peak identification and confirmation.

  • GC Column: Agilent J&W DB-624 (30 m x 0.32 mm I.D., 1.8 µm film thickness) or equivalent (e.g., DB-1).

  • Carrier Gas: Helium (99.999% purity)

  • Gases for FID: Hydrogen (99.999% purity), Air (zero grade)

  • Syringes: 10 µL GC autosampler syringe

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Solvent: Dichloromethane or n-Hexane (GC grade)

1.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent. Further dilution may be necessary to fall within the calibration range.

1.2.3. GC-FID Method Parameters

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow Rate 1.5 mL/min (Constant Flow)
Oven Temperature Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 220 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

1.2.4. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. A typical chromatogram will show separation of ethanol, this compound, and 2-chloropropionic acid.[1][2] Quantify the purity and any impurities using the calibration curve generated from the working standard solutions.

Method Validation Summary

The following table summarizes the typical performance characteristics of this GC-FID method for the analysis of this compound.

Validation ParameterTypical Performance
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
Retention Time (approx.) 8.5 minutes

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Analysis prep1 Weigh Reference Standard and Sample prep2 Dissolve and Dilute in GC-grade Solvent prep1->prep2 prep3 Prepare Calibration Curve Standards prep2->prep3 gc2 Inject Standards and Sample prep2->gc2 Inject Sample prep3->gc2 Inject Standards gc1 Set GC-FID Method Parameters gc1->gc2 gc3 Acquire Chromatograms gc2->gc3 data1 Identify Peaks by Retention Time gc3->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Purity and Impurities data2->data3

Workflow for Achiral GC Analysis.

Part 2: Chiral Separation of this compound Enantiomers

Introduction

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. In pharmaceutical applications, it is often crucial to use a single enantiomer, as different enantiomers can have varied pharmacological and toxicological profiles. This section provides a protocol for the enantioselective separation of this compound using a chiral GC column. The method is based on the separation of similar 2-substituted propionate (B1217596) esters.

Experimental Protocol

2.2.1. Instrumentation and Consumables

  • Gas Chromatograph: As described in Part 1.

  • Chiral GC Column: Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar cyclodextrin-based chiral stationary phase (e.g., permethylated-β-cyclodextrin).

  • Other Consumables: As described in Part 1.

2.2.2. Standard and Sample Preparation

  • Racemic Standard Solution (1 mg/mL): Prepare a solution of racemic this compound in a suitable solvent (e.g., n-Hexane).

  • Sample Solution: Prepare the sample at a similar concentration to the standard solution.

  • Enantiomerically Pure Standards (Optional): If available, prepare dilute solutions of the individual (R)- and (S)-enantiomers to confirm the elution order.

2.2.3. Chiral GC-FID Method Parameters

ParameterValue
Injector Temperature 220 °C
Injection Volume 1 µL
Split Ratio 100:1
Carrier Gas Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C, hold for 1 min
Ramp: 2 °C/min to 180 °C, hold for 2 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

2.2.4. Data Analysis

The two enantiomers will be separated as two distinct peaks. The elution order must be confirmed with enantiomerically pure standards if available. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Chromatographic Performance

The following table summarizes the expected performance for the chiral separation of this compound enantiomers.

ParameterExpected Result
Elution Order To be determined experimentally with standards
Approx. Retention Time (1st) ~25 minutes
Approx. Retention Time (2nd) ~26 minutes
Resolution (Rs) > 1.5
Precision (RSD% for % Area) < 1.0%

Chiral Separation Workflow Diagram

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis prep1 Prepare Racemic Standard and Sample Solutions gc3 Inject Solutions prep1->gc3 gc1 Install Chiral GC Column gc2 Set Chiral GC Method Parameters gc1->gc2 gc2->gc3 data1 Acquire Chromatogram with Separated Enantiomers gc3->data1 data2 Integrate Peak Areas of (R)- and (S)-Enantiomers data1->data2 data3 Calculate Enantiomeric Excess (% ee) data2->data3

Workflow for Chiral GC Separation.
Troubleshooting

  • Poor Peak Shape (Tailing): This may be due to active sites in the injector or column. Use an inert liner and ensure the column is properly conditioned. High sample concentration can also cause tailing.

  • Poor Resolution in Chiral Separation: If enantiomeric resolution is below 1.5, consider decreasing the oven temperature ramp rate or using a lower initial oven temperature. Optimizing the carrier gas flow rate can also improve resolution.

  • Inconsistent Retention Times: Check for leaks in the GC system and ensure a stable carrier gas flow and oven temperature.

Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Note: Online NIR Analysis for Real-Time Monitoring of Ethyl 2-chloropropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloropropionate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The efficiency and safety of its production are paramount. Traditional offline monitoring methods, such as gas chromatography (GC), can introduce time delays and may not provide a complete real-time understanding of the reaction kinetics. Process Analytical Technology (PAT), utilizing techniques like online Near-Infrared (NIR) spectroscopy, offers a robust solution for real-time, in-situ monitoring and control of critical process parameters. This application note details the use of online NIR spectroscopy for monitoring the esterification of 2-chloropropionic acid with ethanol (B145695) to produce this compound.

Online NIR spectroscopy, coupled with chemometric modeling, provides a non-destructive and rapid analytical method for quantifying the concentrations of reactants and products throughout the synthesis process.[1] This enables improved process understanding, enhanced batch-to-batch consistency, and optimization of reaction conditions, ultimately leading to higher yields and improved product quality.

Reaction Pathway: this compound Synthesis

The synthesis of this compound is achieved through the Fischer esterification of 2-chloropropionic acid with ethanol, typically in the presence of an acid catalyst.

G 2-Chloropropionic_Acid 2-Chloropropionic Acid Ethyl_2_chloropropionate This compound 2-Chloropropionic_Acid->Ethyl_2_chloropropionate + Ethanol Ethanol Ethanol H_plus H+ (catalyst) H_plus->Ethyl_2_chloropropionate Water Water Ethyl_2_chloropropionate->Water +

Caption: Synthesis of this compound via esterification.

Experimental Protocols

I. Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via the esterification of 2-chloropropionic acid with ethanol.

Materials:

  • 2-chloropropionic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated, as catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 2-chloropropionic acid and a molar excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress is monitored online using an NIR probe.

  • After the reaction is complete (as determined by NIR analysis), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude this compound by distillation.

II. Online NIR Monitoring

This protocol outlines the procedure for online monitoring of the this compound synthesis using an NIR spectrometer.

Equipment:

  • NIR Spectrometer with a fiber-optic probe

  • Immersion or transflectance probe suitable for liquid-phase monitoring

  • Computer with data acquisition and chemometric software (e.g., implementing Partial Least Squares Regression)

Procedure:

  • System Setup:

    • Insert the NIR immersion probe directly into the reaction vessel, ensuring the probe tip is fully submerged in the reaction mixture.

    • Connect the probe to the NIR spectrometer via fiber optic cables.

    • Configure the data acquisition software with the appropriate parameters (see Table 2).

  • Reference Sample Collection:

    • Throughout the reaction, periodically withdraw small aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquots to halt any further conversion.

    • Analyze these reference samples using a primary analytical method, such as gas chromatography (GC), to determine the exact concentrations of 2-chloropropionic acid, ethanol, and this compound.[2]

  • NIR Spectra Acquisition:

    • Collect NIR spectra of the reaction mixture continuously or at frequent intervals throughout the synthesis.

  • Chemometric Model Development:

    • Correlate the collected NIR spectra with the concentration data obtained from the reference GC analysis.

    • Develop a quantitative prediction model using Partial Least Squares (PLS) regression. This involves spectral preprocessing, model calibration, and validation.

  • Real-time Monitoring:

    • Once the PLS model is validated, use it to predict the concentrations of reactants and products in real-time for subsequent batches.

Online NIR Monitoring Workflow

The workflow for online NIR analysis involves several key stages, from data acquisition to real-time prediction of component concentrations.

G cluster_workflow Online NIR Monitoring Workflow A Reaction Mixture in Reactor B NIR Immersion Probe A->B C NIR Spectrometer B->C Fiber Optic Cable D Raw NIR Spectra C->D E Spectral Preprocessing (e.g., SNV, SG Filter) D->E F Chemometric Model (PLS Regression) E->F G Real-time Concentration Prediction F->G

Caption: Workflow for online NIR analysis of the synthesis reaction.

Data Presentation

The following tables summarize the key quantitative data for the online NIR monitoring of this compound synthesis.

Table 1: Reactants and Product Information

CompoundRoleMolar Mass ( g/mol )Key NIR Absorbance Bands
2-Chloropropionic AcidReactant108.52O-H stretch, C=O overtone
EthanolReactant46.07O-H stretch, C-H stretch
This compoundProduct136.58C-H stretch, C=O overtone

Table 2: NIR Spectrometer and PLS Model Parameters

ParameterValueReference
Spectrometer Settings
Spectral Range900 - 1700 nm[3]
Resolution4 nm[3]
Probe TypeImmersion/Transflectance[4][5]
Optical Path Length1 - 5 mm[4][6]
PLS Model Performance
Correlation Coefficient (R²)0.9944[1][2]
RMSEC (mol/L)0.018105[1][3]
RMSEP (mol/L)0.036429[1][3]

RMSEC: Root Mean Square Error of Calibration; RMSEP: Root Mean Square Error of Prediction.

Conclusion

Online NIR spectroscopy is a powerful PAT tool for the real-time monitoring of this compound synthesis. It provides a non-destructive and efficient method for tracking the concentration of key components throughout the reaction, leading to improved process control and product quality. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals looking to implement online monitoring for similar chemical processes.

References

Application Notes and Protocols for End-Functionalized Polymers Using Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of end-functionalized polymers utilizing ethyl 2-chloropropionate as an initiator in Atom Transfer Radical Polymerization (ATRP). The protocols focus on the preparation of well-defined polymers with controlled molecular weights and narrow polydispersity indices, which are crucial for applications in drug delivery, smart materials, and bioconjugation.

Introduction to End-Functionalized Polymers via ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and high degrees of end-group functionality. This compound is a commercially available and effective initiator for the ATRP of a variety of monomers, particularly acrylates and acrylamides. The chlorine atom at the α-position of the ester group can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. This process allows for the controlled growth of polymer chains.

The resulting polymers possess a terminal chlorine atom that can be readily transformed into other functional groups through post-polymerization modification reactions. This "end-functionalization" is a powerful tool for creating tailor-made macromolecules for specific applications.

Synthesis of End-Functionalized Poly(N-isopropylacrylamide) (PNIPAM)

Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions, making it highly valuable for applications in drug delivery, tissue engineering, and smart hydrogels. The following protocol describes the synthesis of PNIPAM with a terminal chlorine group using this compound as the initiator.

Experimental Protocol: ATRP of N-isopropylacrylamide (NIPAM)

Materials:

  • N-isopropylacrylamide (NIPAM), 97%

  • This compound (ECP), 97%

  • Copper(I) chloride (CuCl), 99.995%

  • Tris(2-dimethylaminoethyl)amine (Me6TREN), 97%

  • N,N-Dimethylformamide (DMF), anhydrous, 99.8%

  • Deionized water

  • Methanol

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath or temperature-controlled reaction block

  • Syringes and needles

  • Vacuum line

  • Apparatus for solvent purification (if necessary)

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Purification of Monomer: N-isopropylacrylamide (NIPAM) should be purified by recrystallization from a mixture of toluene (B28343) and hexane (B92381) (e.g., 60/40 v/v) to remove the inhibitor. Dry the purified monomer under vacuum.

  • Reaction Setup:

    • Place a magnetic stir bar in a Schlenk flask and dry it thoroughly under vacuum or by flame drying.

    • Allow the flask to cool to room temperature under a stream of argon or nitrogen.

    • Add CuCl (e.g., 0.05 mmol, 4.95 mg) to the flask.

    • Add the purified NIPAM monomer (e.g., 5.0 mmol, 565.8 mg).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Dissolve the monomer and catalyst in a mixture of degassed DMF and deionized water (e.g., 50:50 v/v, 5 mL total volume). The solvent should be deoxygenated by bubbling with argon or nitrogen for at least 30 minutes prior to use.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Initiation of Polymerization:

    • In a separate, dry, and argon-purged vial, prepare a solution of the ligand Me6TREN (e.g., 0.05 mmol, 11.5 mg, 13.4 µL) in a small amount of the degassed solvent mixture.

    • Inject the Me6TREN solution into the reaction flask via syringe. The solution should turn from colorless to a colored complex, indicating the formation of the catalyst.

    • Inject the initiator, this compound (ECP) (e.g., 0.05 mmol, 6.8 mg, 6.3 µL), into the reaction mixture to start the polymerization.

    • Place the flask in a preheated oil bath or reaction block set to the desired temperature (e.g., 20 °C).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity).

  • Termination and Polymer Isolation:

    • After the desired conversion is reached (e.g., 92% after several hours), terminate the polymerization by opening the flask to air and adding a small amount of a solvent like THF to dilute the mixture.

    • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.

    • Collect the precipitated polymer by centrifugation or filtration.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or methanol) and re-precipitate it into cold diethyl ether to further purify it.

    • Dry the final polymer under vacuum to a constant weight.

Quantitative Data for PNIPAM Synthesis

The following table summarizes typical results for the ATRP of NIPAM initiated by a chloro-functional initiator.

Entry[NIPAM]:[Initiator]:[CuCl]:[Me6TREN]Solvent (v/v)Temp (°C)Time (h)Conversion (%)M_n,theo ( g/mol )M_n,exp ( g/mol )PDI (M_w/M_n)Reference
1100:1:1:1DMF/Water (1:1)2049210,40011,2001.19[1]
250:1:1:1DMF/Water (13:2)20--5,6005,000-[2]

M_n,theo = ([Monomer]/[Initiator]) × Conversion × M_monomer + M_initiator M_n,exp and PDI are typically determined by Gel Permeation Chromatography (GPC).

Synthesis of End-Functionalized Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)

Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a pH-responsive polymer due to the tertiary amine groups in its side chains. This property makes it an attractive candidate for applications in gene delivery and pH-triggered drug release systems. The following protocol outlines the synthesis of PDEAEMA using this compound.

Experimental Protocol: ATRP of 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA)

Materials:

  • 2-(diethylamino)ethyl methacrylate (DEAEMA), 99%

  • This compound (ECP), 97%

  • Copper(I) bromide (CuBr), 99.999%

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%

  • Anisole (B1667542), anhydrous, 99.7%

  • Methanol

  • Hexane, anhydrous

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath or temperature-controlled reaction block

  • Syringes and needles

  • Vacuum line

  • Apparatus for inhibitor removal (e.g., column with basic alumina)

Procedure:

  • Purification of Monomer: Pass DEAEMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • Prepare the reaction setup in a Schlenk flask under an inert atmosphere as described for the PNIPAM synthesis.

    • Add CuBr (e.g., 0.05 mmol, 7.2 mg) to the flask.

  • Degassing:

    • Add the purified DEAEMA (e.g., 5.0 mmol, 926.5 mg, 1.0 mL) and degassed anisole (e.g., 1.0 mL) to the flask.

    • Perform three freeze-pump-thaw cycles.

  • Initiation of Polymerization:

    • Add the ligand PMDETA (e.g., 0.05 mmol, 8.7 mg, 10.4 µL) to the reaction mixture.

    • Inject the initiator, this compound (ECP) (e.g., 0.05 mmol, 6.8 mg, 6.3 µL).

    • Place the flask in an oil bath at the desired temperature (e.g., 50 °C).

  • Monitoring and Termination: Follow the same procedures as described for the PNIPAM synthesis.

  • Polymer Isolation:

    • After termination, dilute the reaction mixture with THF and pass it through a neutral alumina column.

    • Precipitate the polymer in a large excess of cold hexane.

    • Purify the polymer by redissolving in THF and re-precipitating in cold hexane.

    • Dry the final PDEAEMA polymer under vacuum.

Quantitative Data for PDEAEMA Synthesis

The following table provides expected results for the ATRP of DEAEMA, adapted from similar methacrylate polymerizations.

Entry[DEAEMA]:[ECP]:[CuBr]:[PMDETA]SolventTemp (°C)Time (h)Conversion (%)M_n,theo ( g/mol )M_n,exp ( g/mol )PDI (M_w/M_n)
1100:1:1:1Anisole506>90>16,800~17,000<1.20

Data is estimated based on typical ATRP of methacrylates.

Post-Polymerization Modification: End-Group Transformation

The terminal chlorine atom on the polymers synthesized using this compound can be converted to a wide range of functional groups. This allows for the covalent attachment of drugs, targeting ligands, or other polymer chains.

A common and efficient method for end-group modification is nucleophilic substitution. For example, the terminal chlorine can be replaced by an azide (B81097) group, which can then be used in "click" chemistry reactions.

Protocol: Azide End-Functionalization of Chloro-Terminated Polymer

Materials:

  • Chloro-terminated polymer (PNIPAM-Cl or PDEAEMA-Cl)

  • Sodium azide (NaN₃), 99.5%

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (if applicable)

Procedure:

  • Dissolve the chloro-terminated polymer (1 equivalent) in anhydrous DMF.

  • Add a large excess of sodium azide (e.g., 10-20 equivalents).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours under an inert atmosphere.

  • After the reaction is complete, precipitate the polymer in a suitable non-solvent (e.g., diethyl ether for PNIPAM, hexane for PDEAEMA).

  • Alternatively, for water-soluble polymers, remove the excess sodium azide by dialysis against deionized water.

  • Isolate and dry the azide-functionalized polymer. The success of the reaction can be confirmed by FT-IR spectroscopy (appearance of a characteristic azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.

Visualizations

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer_Purification Monomer Purification Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Setup Reagent_Prep Reagent Preparation Reagent_Prep->Setup Degassing Degassing (Freeze-Pump-Thaw) Setup->Degassing Initiation Initiation (Add Ligand & Initiator) Degassing->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Termination Termination (Expose to Air) Polymerization->Termination Catalyst_Removal Catalyst Removal (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitation (in Non-solvent) Catalyst_Removal->Precipitation Drying Drying Precipitation->Drying ATRP_Mechanism Initiator P-Cl (Dormant) Radical P• Initiator->Radical k_act Catalyst_I Cu(I)L Catalyst_II Cu(II)LCl Radical->Catalyst_II k_deact Propagating_Radical P-M• Radical->Propagating_Radical k_p Dormant_Chain P-M-Cl (Dormant) Monomer Monomer Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act End_Functionalization ATRP ATRP with This compound Polymer_Cl Polymer-Cl ATRP->Polymer_Cl Post_Mod Post-Polymerization Modification (e.g., with NaN3) Polymer_Cl->Post_Mod Polymer_N3 Polymer-N3 Post_Mod->Polymer_N3 Click_Chem Click Chemistry (with Alkyne-Drug) Polymer_N3->Click_Chem Functional_Polymer Functionalized Polymer (e.g., Polymer-Drug Conjugate) Click_Chem->Functional_Polymer

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Syntheses with Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving Ethyl 2-chloropropionate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with data, detailed protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?

A1: When using this compound, a secondary alkyl halide, in the presence of a nucleophile, you will primarily observe a competition between the desired bimolecular nucleophilic substitution (S(_{N})2) and the bimolecular elimination (E2) side reaction.[1][2] The nucleophile can attack the carbon atom bonded to the chlorine, leading to substitution, or it can act as a base and abstract a proton from an adjacent carbon, resulting in the formation of an alkene (ethyl acrylate).[3]

Q2: How does the choice of base/nucleophile affect the reaction outcome?

A2: The nature of the base or nucleophile is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will significantly favor the E2 elimination pathway.[4] Conversely, good nucleophiles that are weak bases (e.g., azide, cyanide, or halide ions) will favor the S(_{N})2 reaction.[5] When using alkoxides, which are strong bases, elimination often becomes the dominant pathway.[2][5]

Q3: What is the role of the solvent in optimizing the reaction yield?

A3: The solvent plays a crucial role in the competition between S({N})2 and E2 reactions. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are known to accelerate S({N})2 reactions.[6][7][8] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and more reactive.[6][9] In contrast, polar protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which can slow down the S({N})2 reaction.[7][10] Strong solvation of the base can, in some cases, favor the S({N})2 pathway over the E2 pathway.[10]

Q4: My reaction is resulting in a racemic mixture. Why is this happening and can it be prevented?

A4: this compound has a chiral center at the alpha-carbon. Racemization can occur if this alpha-proton is abstracted, leading to the formation of a planar enolate intermediate.[11][12] This can be catalyzed by both acids and bases.[11][13] Subsequent protonation of the enolate can occur from either face, resulting in a mixture of R and S enantiomers.[11] To minimize racemization, it is crucial to use non-basic or weakly basic conditions if possible and to avoid prolonged exposure to acidic or basic environments during workup. In some cases, enzymatic resolutions can be employed to selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer.[14]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Substitution Product

A low yield of your target molecule is often due to the prevalence of the competing E2 elimination reaction or other side reactions like hydrolysis.

Troubleshooting Workflow: Low Yield

LowYieldWorkflow start Low Yield of Substitution Product check_elimination Check for Elimination Byproduct (Alkene) start->check_elimination check_hydrolysis Check for Hydrolysis (2-Chloropropionic Acid) check_elimination->check_hydrolysis No elimination_detected Elimination is a Major Side Reaction check_elimination->elimination_detected Yes check_reagents Verify Reagent Purity and Stoichiometry check_hydrolysis->check_reagents No hydrolysis_detected Hydrolysis is Occurring check_hydrolysis->hydrolysis_detected Yes reagent_issue Reagent Issues Identified check_reagents->reagent_issue Yes end Optimized Yield check_reagents->end No solution_base Use a Weaker or Less Sterically Hindered Base elimination_detected->solution_base solution_temp Lower Reaction Temperature elimination_detected->solution_temp solution_solvent_e2 Ensure Polar Aprotic Solvent is Used elimination_detected->solution_solvent_e2 solution_base->end solution_temp->end solution_solvent_e2->end solution_anhydrous Use Anhydrous Reagents and Solvents hydrolysis_detected->solution_anhydrous solution_inert Run Reaction Under Inert Atmosphere (N2/Ar) hydrolysis_detected->solution_inert solution_anhydrous->end solution_inert->end solution_purify Purify Reagents and Dry Solvents reagent_issue->solution_purify solution_stoich Re-evaluate Stoichiometry reagent_issue->solution_stoich solution_purify->end solution_stoich->end

Caption: A troubleshooting workflow for diagnosing and resolving low yields in reactions with this compound.

Problem 2: Difficulty in Product Purification

The presence of unreacted starting materials and various byproducts can complicate the purification process.

Q: How can I effectively purify my product?

A: Column chromatography is a common and effective method for purifying products from reactions involving this compound.[15] A solvent system such as a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) can be used.[15] Before chromatography, a standard aqueous workup is recommended. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying over an anhydrous salt like sodium sulfate (B86663). If the byproduct is an acidic species like 2-chloropropionic acid (from hydrolysis), a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove it.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can be adjusted to favor either the S(_{N})2 or E2 pathway.

ParameterTo Favor S({N})2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile/Base Use a good nucleophile that is a weak base (e.g., I
^{-}
, Br
^{-}
, CN
^{-}
, N(_3)
^{-}
).[5]
Use a strong, sterically hindered base (e.g., t-BuOK, LDA).[2]Strong, bulky bases are more effective at abstracting a proton than at attacking a sterically shielded carbon.
Solvent Polar aprotic (e.g., DMSO, DMF, Acetonitrile).[6][8]Can be favored with strong bases even in polar aprotic solvents.[5]Polar aprotic solvents enhance the reactivity of the nucleophile, promoting the S({N})2 pathway.
Temperature Lower temperatures.[2]Higher temperatures.[1]Elimination reactions often have a higher activation energy and are favored by increased heat.
Substrate For Williamson Ether Synthesis, choose the pathway where the halide is primary, if possible.[2][16]Tertiary alkyl halides strongly favor elimination. This compound is a secondary halide, so conditions must be carefully chosen.[16]Steric hindrance around the reaction center disfavors the S({N})2 backside attack.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a general methodology for the synthesis of an ether from an alcohol and this compound, aiming to maximize the S(_{N})2 product.

  • Alkoxide Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. This indicates the formation of the alkoxide.[17]

  • Nucleophilic Substitution:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add this compound (1.0-1.2 eq.) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Logical Relationship: S(_{N})2 vs. E2 Pathway

SN2_vs_E2 Substrate This compound (Secondary Alkyl Halide) SN2_Pathway SN2 Pathway (Substitution) Substrate->SN2_Pathway Attack at α-carbon E2_Pathway E2 Pathway (Elimination) Substrate->E2_Pathway Proton abstraction at β-carbon Nucleophile Nucleophile / Base (e.g., RO⁻) Nucleophile->SN2_Pathway Nucleophile->E2_Pathway SN2_Product Desired Ether Product SN2_Pathway->SN2_Product E2_Product Alkene Byproduct (Ethyl Acrylate) E2_Pathway->E2_Product SN2_Conditions Favored by: - Weakly basic nucleophiles - Polar aprotic solvents - Lower temperature SN2_Conditions->SN2_Pathway E2_Conditions Favored by: - Strong, bulky bases - Higher temperature E2_Conditions->E2_Pathway

Caption: The competing S(_{N})2 and E2 reaction pathways for this compound.

References

Common side reactions and byproducts with Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloropropionate.

I. FAQs: Common Side Reactions and Byproducts

This section addresses common issues encountered during the synthesis and use of this compound.

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions are hydrolysis, elimination, and racemization. These reactions can lead to the formation of impurities and a reduction in the yield of the desired product.

Q2: What byproducts can form during the synthesis of this compound from ethyl lactate (B86563) and thionyl chloride?

A2: Several byproducts can be generated, primarily due to impurities in the starting materials and the reaction conditions. One patent identified byproducts such as other chlorinated esters (if other alcohols are present as impurities), acetylated lactate derivatives, and lactide (a cyclic dimer of lactic acid).[1] Careful control of reaction temperature and the purity of starting materials is crucial to minimize these.

Q3: How does water affect reactions with this compound?

A3: this compound is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[2][3] This reaction cleaves the ester bond to form 2-chloropropionic acid and ethanol. It is crucial to use anhydrous solvents and reagents to prevent this side reaction.

Q4: What is racemization and when is it a concern with this compound?

A4: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers. For optically active this compound, racemization can occur in the presence of acids or bases.[4] For example, prolonged heating with pyridine (B92270) hydrochloride, a common catalyst in its synthesis, can lead to partial racemization.[4] This is a significant concern when the stereochemistry of the final product is critical.

II. Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered in experiments involving this compound.

Issue 1: Low Yield of Desired Product

Q: I am experiencing a low yield in my reaction where this compound is a reactant. What are the likely causes and how can I improve it?

A: Low yields can often be attributed to competing side reactions. Here's a systematic approach to troubleshooting:

  • Check for Hydrolysis:

    • Symptom: Presence of 2-chloropropionic acid in your product mixture, detectable by GC-MS or NMR.

    • Cause: Presence of water in your reagents or solvent.

    • Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Store hygroscopic reagents in a desiccator.

  • Evaluate for Elimination Reactions:

    • Symptom: Formation of ethyl acrylate (B77674), which has a characteristic acrid odor and can be identified by GC-MS.

    • Cause: Use of a strong, bulky base, or elevated reaction temperatures.

    • Solution: If substitution is the desired reaction, consider using a weaker, less sterically hindered base. Running the reaction at a lower temperature can also favor substitution over elimination.

  • Assess Starting Material Purity:

    • Symptom: Presence of unexpected byproducts in your reaction mixture.

    • Cause: Impurities in the starting this compound.

    • Solution: Analyze the starting material by GC-MS to identify any impurities.[5] If necessary, purify the this compound by distillation before use.

Issue 2: Formation of Ethyl Acrylate as a Major Byproduct

Q: My reaction is producing a significant amount of ethyl acrylate instead of the desired substitution product. How can I minimize this elimination reaction?

A: The formation of ethyl acrylate occurs via an E2 elimination mechanism, which competes with S\N2 substitution reactions.[3][6] The choice of base and reaction temperature are critical factors.

  • Base Selection: Strong, sterically hindered bases like potassium tert-butoxide strongly favor elimination. To promote substitution, switch to a less hindered, "softer" nucleophile that is a weaker base, such as sodium iodide or sodium azide.

  • Temperature Control: Higher temperatures generally favor elimination over substitution. Running your reaction at a lower temperature can significantly reduce the amount of ethyl acrylate formed.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor S\N2 reactions.

Below is a qualitative guide to the effect of the base on the reaction pathway:

Base TypePredominant Reaction
Strong, Bulky (e.g., t-BuOK)E2 Elimination
Strong, Non-bulky (e.g., NaOH, EtO⁻)E2 and S\N2 Competition
Weak, Good Nucleophile (e.g., I⁻, N₃⁻)S\N2 Substitution
Issue 3: Loss of Stereochemical Purity (Racemization)

Q: I started with an enantiomerically pure form of this compound, but my product has low enantiomeric excess. What could be causing this racemization?

A: Racemization of α-chloro esters can be catalyzed by both acids and bases. The mechanism involves the formation of a planar enol or enolate intermediate, which is achiral.[7]

  • Acid-Catalyzed Racemization: Residual acid from the synthesis of this compound can lead to racemization, especially at elevated temperatures.

    • Solution: Ensure the purified this compound is free of acidic impurities. This can be achieved by washing with a mild base (e.g., saturated sodium bicarbonate solution) during the workup, followed by drying and distillation.

  • Base-Catalyzed Racemization: The base used in your reaction can also promote racemization.

    • Solution: Use the mildest base possible that still allows for the desired reaction to proceed at a reasonable rate. Lowering the reaction temperature can also help to suppress racemization.[8]

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of this compound from Ethyl Lactate and Thionyl Chloride

This protocol is adapted from a patented procedure and aims to provide a high yield of the desired product.[2]

  • Reaction Setup: In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and a thermometer, add thionyl chloride (1.2 equivalents) and a catalytic amount of pyridine (0.02 equivalents).

  • Addition of Ethyl Lactate: Cool the flask in an ice bath. Slowly add ethyl lactate (1.0 equivalent) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-75 °C. The reaction progress can be monitored by the evolution of gas. Continue heating until the gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully add the crude product to ice-cold water. Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to obtain pure this compound.

Protocol 2: General Procedure for Nucleophilic Substitution with Minimized Elimination

This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing the formation of ethyl acrylate.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Nucleophile Addition: Add the desired nucleophile (1.1 equivalents). If the nucleophile is a salt, ensure it is anhydrous.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

IV. Visualizations

The following diagrams illustrate key concepts related to the chemistry of this compound.

G cluster_synthesis Synthesis of this compound Ethyl Lactate Ethyl Lactate This compound This compound Ethyl Lactate->this compound Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound Pyridine (cat.) Pyridine (cat.) Pyridine (cat.)->this compound

Caption: Synthesis of this compound.

G cluster_reactions Common Side Reactions This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H2O (acid/base) Elimination (E2) Elimination (E2) This compound->Elimination (E2) + Strong Base Racemization Racemization This compound->Racemization acid/base

Caption: Common side reactions of this compound.

G Start Start Low Yield? Low Yield? Start->Low Yield? Check Hydrolysis Check Hydrolysis Low Yield?->Check Hydrolysis Yes End End Low Yield?->End No Check Elimination Check Elimination Check Hydrolysis->Check Elimination Check Purity Check Purity Check Elimination->Check Purity Optimize Conditions Optimize Conditions Check Purity->Optimize Conditions

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Products from Ethyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using ethyl 2-chloropropionate. It offers practical solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound and the nucleophile (e.g., a phenol (B47542) in a Williamson ether synthesis) are frequent impurities.

  • Reaction Byproducts: In Williamson ether synthesis, a common side reaction is E2 elimination, leading to alkene byproducts, especially with sterically hindered reactants. Hydrolysis of the alkyl halide can also occur if water is present.

  • Solvents and Reagents: Residual reaction solvents (e.g., acetone, DMF) and salts (e.g., potassium carbonate) from the reaction workup are common.

  • Degradation Products: The desired product may be susceptible to degradation under certain conditions (e.g., hydrolysis of the ester group under strongly acidic or basic conditions).

Q2: How can I effectively remove unreacted phenol from a Williamson ether synthesis reaction?

A2: Unreacted phenol can typically be removed by washing the organic layer with a basic aqueous solution, such as 1M sodium hydroxide. The phenol will be deprotonated to the water-soluble sodium phenoxide and partition into the aqueous layer. Ensure to perform multiple extractions to maximize removal. Following the base wash, a water wash will help remove any residual base, and a brine wash will aid in removing dissolved water from the organic layer before drying.

Q3: My product is an oil and won't crystallize. What can I do?

A3: Purifying oily products can be challenging. Here are several strategies to try:

  • Solvent Selection: The choice of solvent is critical. Try a solvent system where your product has high solubility when hot and low solubility when cold. If a single solvent doesn't work, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

  • Inducing Crystallization: If the oil is a supersaturated solution, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Alternative Purification: If recrystallization fails, column chromatography or vacuum distillation are excellent alternative purification methods for oils.

  • Salt Formation: If your product has an acidic or basic handle, forming a salt can often induce crystallinity.

Q4: When should I choose vacuum distillation over column chromatography?

A4: The choice depends on the properties of your product and the impurities:

  • Vacuum Distillation: This method is ideal for thermally stable liquids with boiling points above 150 °C at atmospheric pressure. It is particularly effective for separating compounds with significantly different boiling points. It is also highly scalable for larger quantities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is highly effective for removing impurities that have similar boiling points to your product. It is the preferred method for achieving very high purity, especially for solid products or non-volatile oils.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Solution(s)
Product is not eluting from the column. 1. Eluent is not polar enough.2. Product has decomposed on the silica (B1680970) gel.3. Product is insoluble in the eluent.1. Gradually increase the polarity of the eluent.2. Test the stability of your compound on a TLC plate spotted with silica gel.3. Choose a different solvent system in which your compound is soluble.
Fractions are all mixed (poor separation). 1. The polarity difference between the product and impurities is too small for the chosen eluent.2. The column was overloaded with the crude product.3. The column was not packed properly (channeling).4. The initial band of the sample was too diffuse.1. Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system.2. Use a larger column or less sample.3. Repack the column carefully, ensuring a level and compact bed.4. Dissolve the sample in a minimal amount of solvent before loading.
Product elutes as a long, trailing band. 1. The eluent is too polar, causing strong adsorption.2. The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).1. Decrease the polarity of the eluent.2. Add a small amount of a modifier to the eluent (e.g., 1% triethylamine (B128534) for basic compounds or 1% acetic acid for acidic compounds).
Liquid-Liquid Extraction
Problem Potential Cause(s) Solution(s)
An emulsion has formed between the organic and aqueous layers. 1. Vigorous shaking of the separatory funnel.2. High concentration of surfactants or soaps.1. Gently swirl the funnel instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.3. Allow the mixture to stand for a longer period.4. Filter the mixture through a pad of Celite.
Poor separation of layers. 1. The densities of the organic and aqueous phases are too similar.1. Add more of the organic solvent or a denser, immiscible organic solvent (e.g., dichloromethane).2. Add brine to increase the density of the aqueous layer.
Product remains in the aqueous layer after extraction. 1. The organic solvent is not appropriate for the product's polarity.2. The product is ionized in the aqueous phase.1. Choose a more polar organic solvent (e.g., ethyl acetate (B1210297) instead of hexane).2. Adjust the pH of the aqueous layer to neutralize the product and increase its solubility in the organic phase.
Vacuum Distillation
Problem Potential Cause(s) Solution(s)
"Bumping" or violent boiling. 1. Uneven heating.2. Lack of boiling chips or inadequate stirring.1. Use a heating mantle with a magnetic stirrer for even heating.2. Add fresh boiling chips or a magnetic stir bar before heating.
Product is not distilling at the expected temperature. 1. The vacuum is not low enough.2. The thermometer is placed incorrectly.1. Check for leaks in the distillation setup.2. Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.
Product co-distills with an impurity. 1. The boiling points of the product and impurity are too close.1. Use a fractionating column to increase the separation efficiency.2. Consider purifying by column chromatography instead.

Data on Purification Methods

The effectiveness of each purification technique can vary significantly based on the specific product and impurities. The following table provides a general comparison.

Purification Method Typical Purity Typical Yield Best Suited For Limitations
Column Chromatography >99%70-95%Complex mixtures with components of varying polarities.Can be time-consuming and require large volumes of solvent.
Vacuum Distillation 95-99%80-98%Thermally stable liquids with different boiling points.Not effective for separating compounds with similar boiling points or for non-volatile compounds.
Recrystallization >99%50-90%Solid products with impurities that have different solubility profiles.Finding a suitable solvent can be challenging; not suitable for oily products.
Aqueous Wash/Extraction N/A (pre-purification)>95%Removing acidic, basic, or water-soluble impurities.Does not separate neutral organic compounds from each other.

Experimental Protocols

Protocol 1: Purification of Ethyl 2-phenoxypropionate via Williamson Ether Synthesis

This protocol outlines the purification of ethyl 2-phenoxypropionate from a reaction of this compound and phenol.

  • Quenching and Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Add 50 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

  • Aqueous Wash:

    • Wash the combined organic layers with 1M NaOH (2 x 30 mL) to remove unreacted phenol.

    • Wash with water (1 x 30 mL).

    • Wash with brine (1 x 30 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Final Purification (Choose one):

    • Vacuum Distillation: If the crude product is a liquid, purify by vacuum distillation to obtain the pure ethyl 2-phenoxypropionate.

    • Column Chromatography: If the crude product contains impurities with similar boiling points, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of a β-Hydroxy Ester from a Reformatsky Reaction

This protocol details the purification of the product from the reaction of an aldehyde with this compound in the presence of zinc.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.

  • Extraction:

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification:

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using an eluent system such as a mixture of cyclohexane (B81311) and ethyl acetate.[1]

Visualizations

General Purification Workflow

G A Crude Reaction Mixture B Aqueous Workup (e.g., Quenching, Extraction) A->B C Drying and Concentration B->C D Primary Purification C->D E Pure Product D->E F Analysis (NMR, GC-MS) D->F Purity Check F->D <99% Pure (Repurify) F->E >99% Pure

Caption: A general workflow for the purification of organic synthesis products.

Troubleshooting Logic for Column Chromatography

G A Start: Poor Separation B Are peaks overlapping? A->B C Is the product tailing? B->C No E Use a shallower gradient or isocratic elution B->E Yes D Decrease polarity of eluent C->D Yes F Add a modifier to the eluent (e.g., TEA or Acetic Acid) C->F No, but still tailing G Good Separation D->G E->G F->G

Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Ethyl 2-chloropropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloropropionate reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure the molar ratios of reactants are correct. For the synthesis from 2-chloropropionyl chloride and ethanol, a molar ratio of 1:1 to 1:3 is often used.[1][2]

    • Reaction Time and Temperature: The reaction may require more time or a different temperature to reach completion. For the alcoholysis of 2-chloropropionyl chloride, reaction times of 20-60 minutes at 10-20°C are reported.[1][2]

  • Side Reactions:

    • Hydrolysis: The presence of water can lead to the hydrolysis of this compound to 2-chloropropionic acid. It is crucial to use anhydrous conditions and dry reagents.[1][2]

    • By-product Formation: In syntheses from ethyl lactate (B86563) using chlorinating agents like thionyl chloride, side reactions can lead to the formation of undesired by-products.[3]

  • Work-up and Purification Losses:

    • Inefficient Extraction: Ensure proper phase separation during aqueous washes to prevent loss of product into the aqueous layer.

    • Distillation Issues: Suboptimal distillation parameters can lead to product loss. Monitor the distillation temperature and pressure closely. For this compound, vacuum distillation is often employed.[1]

Issue 2: Discoloration of the Final Product

Q: My purified this compound has a yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?

A: Discoloration in the final product often indicates the presence of impurities.

  • Causes of Discoloration:

    • Thermal Decomposition: Overheating during distillation can cause decomposition of the product or impurities, leading to colored byproducts. One user reported a reaction mixture turning dark while refluxing.

    • Residual Impurities: Incomplete removal of certain side-products or starting materials can result in a colored product. For instance, some reactions for producing similar compounds have reported yellowish-brown to pale yellow color changes after removing nitrogen oxides.[4]

  • Solutions for Decolorization:

    • Optimize Distillation: Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[1] A distillation temperature of up to 40°C under reduced pressure is suggested to avoid racemization if dealing with optically active products.[5]

    • Washing: Washing the crude product with a dilute sodium bicarbonate or sodium carbonate solution can help remove acidic impurities that may contribute to color.

    • Charcoal Treatment: In some cases, treating the solution with activated charcoal before distillation can help adsorb colored impurities.

Issue 3: Presence of Acidic Impurities

Q: I have detected 2-chloropropionic acid in my final product. How can I effectively remove it?

A: The presence of 2-chloropropionic acid is a common issue, often due to hydrolysis of the ester.

  • Detection: The presence of acidic impurities can be checked by monitoring the pH of the wash water or by analytical techniques like GC.

  • Removal Protocol:

    • Aqueous Wash: Wash the crude this compound with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) in a separatory funnel.

    • Mechanism: The basic wash will neutralize the acidic impurity, converting it into its sodium salt, which is soluble in the aqueous layer. CH₃CHClCOOH + NaHCO₃ → CH₃CHClCOONa + H₂O + CO₂

    • Procedure: Add the basic solution to the separatory funnel containing the organic layer. Stopper the funnel and shake gently, periodically venting to release the pressure from the evolved carbon dioxide. Allow the layers to separate and then drain the aqueous layer. Repeat the wash until no more gas evolves.

    • Final Wash: Follow the basic wash with a wash using saturated brine (NaCl solution) to remove residual water from the organic layer.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities depend on the synthetic route:

  • From 2-chloropropionyl chloride and ethanol: Unreacted 2-chloropropionyl chloride, excess ethanol, and 2-chloropropionic acid (from hydrolysis).[1]

  • From ethyl lactate and a chlorinating agent (e.g., thionyl chloride): Unreacted ethyl lactate, residual chlorinating agent and its byproducts (e.g., SO₂, HCl), and other chlorinated species.[3]

Q2: What is the recommended method for purifying crude this compound?

A2: A typical purification sequence involves washing, drying, and distillation.

  • Washing: The crude product is first washed with water, followed by a dilute basic solution (like sodium bicarbonate) to remove acidic impurities, and then with brine to reduce the water content.[5]

  • Drying: The washed organic layer is dried using an anhydrous salt such as magnesium sulfate or sodium sulfate.[5]

  • Distillation: The dried product is then purified by fractional distillation under reduced pressure (vacuum distillation) to separate it from non-volatile impurities and other components with different boiling points.[1]

Q3: What are the optimal conditions for the vacuum distillation of this compound?

A3: The boiling point of this compound is 146-149 °C at atmospheric pressure. Under vacuum, the boiling point is significantly lower. For instance, a pressure of >0.095MPa has been mentioned in one preparation method.[1] It is recommended to perform the distillation at a temperature below 40°C to prevent racemization if the product is optically active.[5] The exact pressure and temperature will depend on the equipment used, but aiming for a head temperature corresponding to the boiling point of the product at the applied vacuum is key.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): GC is a powerful technique to separate and quantify the main product and any volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by their characteristic signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of the ester and the absence of impurities like carboxylic acids (broad O-H stretch).

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Distillation

This protocol is a general guideline for the purification of crude this compound.

  • Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

    • Add an equal volume of saturated sodium bicarbonate solution. Shake the funnel, venting frequently to release CO₂ pressure. Discard the aqueous layer.

    • Wash with an equal volume of saturated brine solution. Discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (or sodium sulfate) until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for 10-15 minutes.

  • Filtration:

    • Filter the dried solution to remove the drying agent.

  • Distillation:

    • Transfer the filtered solution to a round-bottom flask suitable for distillation.

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Apply vacuum and gently heat the flask.

    • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

ParameterValue/RangeReference
Washing Solutions Water, Saturated NaHCO₃, Saturated NaCl[5]
Drying Agent Anhydrous MgSO₄ or Na₂SO₄[5]
Distillation Type Fractional Vacuum Distillation[1]
Distillation Temp. < 40°C (for optically active compounds)[5]
Vacuum Pressure >0.095 MPa[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Washing Washing Crude Product->Washing Remove Water-Soluble & Acidic Impurities Drying Drying Washing->Drying Remove Residual Water Distillation Distillation Drying->Distillation Separate by Boiling Point Pure Product Pure Product Distillation->Pure Product

Caption: General workflow for the purification of this compound.

washing_protocol start Crude Ethyl 2-chloropropionate wash_water Wash with Deionized Water start->wash_water wash_bicarbonate Wash with Saturated Sodium Bicarbonate wash_water->wash_bicarbonate Discard Aqueous Layer wash_brine Wash with Saturated Brine wash_bicarbonate->wash_brine Discard Aqueous Layer to_drying To Drying Step wash_brine->to_drying Discard Aqueous Layer

Caption: Detailed washing protocol for removing impurities.

References

Technical Support Center: Enhancing ATRP Initiated by Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of ATRP initiated by ethyl 2-chloropropionate (ECP).

Troubleshooting Guide

This section addresses common problems encountered during ATRP initiated by this compound, offering potential causes and solutions.

Issue 1: Polymerization is extremely slow or does not initiate.

  • Question: My ATRP reaction initiated with this compound is showing very low conversion even after an extended period. What are the possible reasons and how can I fix this?

  • Answer: Slow or no initiation with ECP is a common issue due to its lower reactivity compared to its bromide analogue.[1][2] Several factors could be contributing to this:

    • Insufficiently Active Catalyst: The catalyst system may not be active enough to efficiently activate the C-Cl bond of ECP.

      • Solution:

        • Increase Temperature: Raising the reaction temperature will increase the atom transfer equilibrium constant (KATRP) and the propagation rate constant (kp).[3] However, be cautious as excessively high temperatures can lead to side reactions.[3]

        • Choose a More Active Ligand: The choice of ligand significantly impacts catalyst activity.[4][5] For a less reactive initiator like ECP, highly active ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) or tris[(2-pyridyl)methyl]amine (TPMA) are recommended over less active ones like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[6][7][8]

        • Consider a More Active Catalyst System: If temperature and ligand changes are insufficient, switching to a more potent ATRP technique like Activators Generated by Electron Transfer (AGET) or Activators Regenerated by Electron Transfer (ARGET) ATRP can be beneficial. These methods continuously regenerate the activator species, driving the polymerization forward even with a less reactive initiator.[9]

    • Presence of Inhibitors or Oxygen: Oxygen and other radical inhibitors will quench the propagating radicals, effectively stopping the polymerization.[10]

      • Solution: Ensure all reagents (monomer, solvent, initiator) are thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.[11] The monomer should be passed through a column of basic alumina (B75360) to remove the inhibitor.[11][12]

    • Impure Reagents: Impurities in the monomer, solvent, or initiator can interfere with the catalyst.

      • Solution: Use freshly purified reagents. Monomers can be distilled to remove inhibitors and other impurities.[10][12] Solvents should be of high purity and dried if necessary.

Issue 2: Poor control over molecular weight and high polydispersity (Đ > 1.5).

  • Question: The polymer I synthesized using ECP as an initiator has a much higher molecular weight than theoretically predicted, and the polydispersity is broad. What could be wrong?

  • Answer: Poor control over molecular weight and a high polydispersity index (Đ) suggest an imbalance in the activation/deactivation equilibrium, leading to an excess of propagating radicals and subsequent termination reactions.[3]

    • Slow Deactivation: The deactivator (Cu(II) complex) concentration might be too low to effectively cap the growing polymer chains.

      • Solution:

        • Add Cu(II) Halide at the Start: Introducing a small amount of the deactivator (e.g., CuCl2) at the beginning of the polymerization can help establish the equilibrium faster and maintain a sufficient concentration of deactivator.[3]

        • Optimize Initiator/Catalyst/Ligand Ratios: The ratio of initiator to catalyst and ligand is crucial. A higher concentration of the deactivating species relative to the propagating radicals is needed for good control. Refer to the table below for typical starting ratios.

    • Termination Reactions: A high concentration of radicals leads to irreversible termination reactions, which increases polydispersity and skews the molecular weight distribution.[3]

      • Solution:

        • Lower the Temperature: Reducing the reaction temperature can decrease the rate of termination reactions.

        • Decrease Catalyst Concentration: While a highly active catalyst is needed for initiation, an excessively high concentration can generate too many radicals at once. Optimizing the catalyst concentration is key.[6]

Issue 3: The polymerization stops at low conversion.

  • Question: My ATRP reaction starts but then plateaus at a low monomer conversion. Why is this happening and what can I do?

  • Answer: Polymerization stopping prematurely is often due to catalyst deactivation or the loss of active chain ends.

    • Catalyst Oxidation/Decomposition: The Cu(I) activator can be irreversibly oxidized or the catalyst complex can decompose over time, especially at elevated temperatures.[3]

      • Solution:

        • Use AGET or ARGET ATRP: These techniques employ a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) to continuously regenerate the Cu(I) activator from the accumulated Cu(II) deactivator, thus maintaining the polymerization.[9][13]

        • Ensure an Oxygen-Free Environment: As mentioned before, oxygen will deactivate the catalyst. Rigorous deoxygenation is critical.[10]

    • Loss of Halogen End-Groups: Side reactions can lead to the loss of the terminal chlorine atom, rendering the polymer chain dormant and unable to be reactivated.

      • Solution:

        • Solvent Choice: The choice of solvent can influence the stability of the C-Cl bond. Nonpolar solvents are often recommended for styrene (B11656) ATRP to improve end-group fidelity.[3] For other monomers, the solvent should be chosen to ensure the solubility of all components and minimize side reactions.[14][15]

Frequently Asked Questions (FAQs)

Q1: Why would I choose this compound over a more active initiator like ethyl 2-bromopropionate?

A1: While ethyl 2-bromopropionate (EBP) is a more common and highly reactive initiator, ECP offers advantages in specific applications. Its lower reactivity allows for better control over the polymerization of highly reactive monomers. Furthermore, it can be intentionally used to synthesize polymers with higher dispersity in a controlled manner, for example, by mixing it with a more active initiator like EBP.[1][2]

Q2: What are the ideal starting concentrations for an ATRP initiated by this compound?

A2: The optimal concentrations depend on the monomer, solvent, and desired molecular weight. However, a general starting point is provided in the table below.

ComponentMolar Ratio (relative to Initiator)
Monomer50 - 1000
This compound (Initiator)1
Cu(I)Cl (Catalyst)0.1 - 1
Ligand (e.g., Me6TREN)0.1 - 1
Cu(II)Cl2 (Deactivator)0.01 - 0.1
Solvent50 - 200 vol% of monomer

Q3: How does the choice of solvent affect the efficiency of my ECP-initiated ATRP?

A3: The solvent plays a crucial role in ATRP by affecting the solubility of the catalyst and polymer, the stability of the catalyst complex, and the rates of activation and deactivation.[14][15] Polar solvents can increase the rate of polymerization but may also lead to a loss of control due to dissociation of the halide from the deactivator complex.[16][17][18] It is essential to choose a solvent that solubilizes all components and is appropriate for the specific monomer being polymerized.

Q4: Can I use ECP for block copolymer synthesis?

A4: Yes, ECP can be used to synthesize the first block. The resulting polymer will have a terminal chlorine atom that can be used to initiate the polymerization of a second monomer. However, due to the lower reactivity of the C-Cl bond, you might need to switch to a more active catalyst system or a different ATRP technique (like AGET or ARGET) for the chain extension to be efficient.

Experimental Protocols

General Protocol for ATRP of Methyl Methacrylate (MMA) Initiated by this compound

This protocol is a general guideline and may require optimization.

  • Reagent Purification:

    • Pass MMA through a column of basic alumina to remove the inhibitor.

    • Purify the solvent (e.g., anisole) by distillation.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add CuCl (catalyst) and CuCl2 (deactivator).

    • Seal the flask with a rubber septum and purge with argon for 15-20 minutes.

    • In a separate, sealed vial, prepare a stock solution of the ligand (e.g., Me6TREN) in the deoxygenated solvent.

    • Add the deoxygenated solvent and the purified MMA to the Schlenk flask via a degassed syringe.

    • Add the ligand solution to the flask. The solution should turn colored as the catalyst complex forms.

    • Finally, add the this compound initiator via a degassed syringe.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion by 1H NMR or GC and molecular weight by GPC.

  • Termination and Purification:

    • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

ATRP_Equilibrium cluster_dormant Dormant Species cluster_active Active Species P_X Pn-Cl (Dormant Chain) P_rad Pn• (Propagating Radical) P_X->P_rad k_act Cu_I Cu(I)Cl / Ligand (Activator) P_rad->P_X k_deact Propagation P(n+1)• P_rad->Propagation k_p (+ Monomer) Termination Dead Polymer P_rad->Termination k_t Cu_II Cu(II)Cl2 / Ligand (Deactivator)

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Troubleshooting_Workflow Start Problem with ECP-initiated ATRP Slow_No_Reaction Slow or No Reaction? Start->Slow_No_Reaction Poor_Control Poor MW Control / High Đ? Slow_No_Reaction->Poor_Control No Increase_Temp Increase Temperature Slow_No_Reaction->Increase_Temp Yes Stops_Early Stops at Low Conversion? Poor_Control->Stops_Early No Add_CuII Add Cu(II)Cl2 at Start Poor_Control->Add_CuII Yes Use_ARGET Use AGET/ARGET ATRP Stops_Early->Use_ARGET Yes Change_Ligand Use More Active Ligand (e.g., Me6TREN) Increase_Temp->Change_Ligand Check_Purity Check Reagent Purity & Deoxygenation Change_Ligand->Check_Purity Success Improved Polymerization Check_Purity->Success Optimize_Ratios Optimize Reagent Ratios Add_CuII->Optimize_Ratios Lower_Temp Lower Temperature Optimize_Ratios->Lower_Temp Lower_Temp->Success Check_Oxygen Ensure Rigorous Deoxygenation Use_ARGET->Check_Oxygen Solvent_Choice Evaluate Solvent Choice Check_Oxygen->Solvent_Choice Solvent_Choice->Success

Caption: A troubleshooting workflow for common issues in ECP-initiated ATRP.

References

Technical Support Center: Scaling-Up Reactions with Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up reactions involving Ethyl 2-chloropropionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[1] Key safety considerations during scale-up include:

  • Flammability: Implement strict controls to eliminate ignition sources. Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.

  • Exothermic Reactions: Reactions of this compound with acids, bases, and strong oxidizing agents can be highly exothermic.[1] Inadequate temperature control on a larger scale can lead to a thermal runaway.

  • Byproduct Generation: The synthesis of this compound often generates corrosive byproducts like hydrogen chloride (HCl) gas.[2][3] A robust off-gas scrubbing system is essential at scale.

  • Material Compatibility: Ensure all reactors, transfer lines, and seals are compatible with this compound and any corrosive reagents or byproducts.

Q2: What are the most common side reactions to anticipate during the scale-up of this compound synthesis?

A2: When scaling up the synthesis of this compound, particularly from 2-chloropropionyl chloride and ethanol (B145695), several side reactions can become more prominent:

  • Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, to form 2-chloropropionic acid and ethanol.[1] This is a critical consideration during work-up and purification.

  • Elimination Reactions: At elevated temperatures, elimination of HCl can occur to yield ethyl acrylate. This is a common issue when distillation is performed at atmospheric pressure.

  • Impurity-Related Byproducts: The purity of starting materials is crucial. Impurities in the starting lactate (B86563) for some synthetic routes can lead to the formation of undesired byproducts such as ethyl acetyllactate.[4]

Q3: How does the choice of solvent impact the scale-up process?

A3: Solvent selection is critical for a successful and safe scale-up. For reactions involving this compound, consider the following:

  • Boiling Point: A solvent with a suitable boiling point allows for effective temperature control and can facilitate the removal of volatile byproducts.

  • Azeotropes: Be aware of potential azeotrope formation with water or other components, as this can complicate purification by distillation.

  • Safety: Avoid highly volatile and flammable solvents where possible. Ensure the chosen solvent is compatible with all reactants and reaction conditions.

  • Work-up and Purification: The solvent should allow for efficient extraction and phase separation during the work-up. Its miscibility with water is a key factor.[5]

Troubleshooting Guide

Problem 1: Low Yield Upon Scale-Up

Symptoms:

  • The reaction yield is significantly lower than what was achieved at the lab scale.

  • Incomplete conversion of starting materials is observed through in-process controls (e.g., GC analysis).

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inadequate Mixing At larger scales, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: Ensure the reactor's agitation system (impeller type, speed) is appropriate for the vessel geometry and reaction mass. Consider installing baffles to improve turbulence.
Poor Temperature Control The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Excursions in temperature can favor side reactions. Solution: Implement a robust reactor cooling system. For highly exothermic steps, consider a semi-batch process with controlled addition of the reactive species. Monitor the internal reaction temperature, not just the jacket temperature.
Moisture Contamination The presence of water can lead to the hydrolysis of this compound or key intermediates. Solution: Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Byproduct Inhibition The accumulation of byproducts, such as HCl, can sometimes inhibit the reaction or catalyze side reactions. Solution: If feasible, remove volatile byproducts as they are formed using a nitrogen sparge or by operating under a slight vacuum.
Problem 2: Product Discoloration

Symptoms:

  • The final product has a yellow or brown tint, which was not present at the lab scale.

  • The color intensifies during distillation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Thermal Decomposition Prolonged exposure to high temperatures during distillation can cause decomposition and the formation of colored impurities. Solution: Purify this compound via vacuum distillation to lower the boiling point and reduce thermal stress on the product.[2][3]
Material of Construction Certain metals can catalyze decomposition or color formation. Solution: Use glass-lined or other inert reactors and distillation equipment.
Presence of Impurities Trace impurities from starting materials or side reactions can lead to color body formation at elevated temperatures. Solution: Analyze the crude product to identify potential impurities and adjust the purification process accordingly (e.g., a pre-distillation wash step).
Problem 3: Difficult Purification

Symptoms:

  • Poor separation of this compound from impurities during distillation.

  • Co-distillation of impurities with the main product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Azeotrope Formation Impurities may form azeotropes with this compound, making separation by simple distillation difficult. Solution: Consider azeotropic distillation with a suitable entrainer or explore alternative purification methods like extractive distillation.
Close Boiling Points Key impurities may have boiling points very close to that of this compound. Solution: Use a distillation column with a higher number of theoretical plates (e.g., a packed column). Optimize the reflux ratio to improve separation efficiency.
Presence of Water Water can interfere with distillation and lead to hydrolysis at elevated temperatures. Solution: Ensure the crude product is thoroughly dried before distillation using a suitable drying agent or by performing a preliminary drying distillation.

Quantitative Data

The following tables summarize data from scaled-up syntheses of alkyl 2-chloropropionates, providing insights into reaction conditions and expected yields.

Table 1: Scale-Up Synthesis of Alkyl 2-chloropropionates from Alkyl Lactates and Thionyl Chloride[4]

Alkyl LactateScale (mols)Reaction Temperature (°C)Reaction Time (hours)Crude ProductFinal Yield (%)
Ethyl Lactate560 (addition), 75 (heating)4 (addition), 1.75 (heating)This compound97
Isopropyl Lactate560 (addition), 75 (heating)4 (addition), 1.58 (heating)Isopropyl 2-chloropropionate95.7
n-Propyl Lactate560 (addition), 75 (heating)4 (addition), 1.08 (heating)n-Propyl 2-chloropropionate-
n-Butyl Lactate460 (addition), 75 (heating)4 (addition), 1.25 (heating)n-Butyl 2-chloropropionate95.3

Table 2: Impurity Profile of Crude Mthis compound from a Large-Scale Synthesis[4]

CompoundPercentage (%)
Mthis compound97.7
Ethyl chloropropionate1.22
Methyl acetyllactate0.04
Methyl acetyllactyllactate0.08
Chloropropionate of methyl lactate0.67
Chloropropionate of ethyl lactate0.01
Lactide0.03
Chloropropionate of methyl lactyllactate0.11
Unidentified impurities0.14

Note: This data is for the methyl ester but provides an indication of potential impurity types.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound from Ethyl Lactate[4]

This protocol is adapted from a patented industrial process.

Materials:

  • Ethyl lactate

  • Thionyl chloride

  • Pyridine (catalyst)

Equipment:

  • Jacketed glass-lined reactor with overhead stirrer, condenser, and addition funnel

  • Scrubber system for HCl and SO₂ off-gas

  • Vacuum distillation setup with a packed column

Procedure:

  • Charge the reactor with thionyl chloride and a catalytic amount of pyridine.

  • Heat the mixture to 60°C.

  • Add ethyl lactate dropwise over 4 hours, maintaining the temperature at 60°C.

  • After the addition is complete, heat the reaction mixture to 75°C for 1 hour and 45 minutes.

  • Cool the reactor to ambient temperature.

  • The crude this compound is then purified by vacuum distillation.

Protocol 2: Large-Scale Synthesis of this compound from 2-Chloropropionyl Chloride[3]

This protocol is based on a patented method designed for large-scale production.

Materials:

  • 2-Chloropropionyl chloride

  • Ethanol (99%)

Equipment:

  • Jacketed reactor with temperature control, overhead stirrer, and addition funnel

  • Off-gas absorption system

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with 2-chloropropionyl chloride.

  • Cool the reactor to 10-20°C.

  • Add ethanol dropwise over 20-60 minutes, maintaining the temperature in the range of 10-20°C.

  • After the addition is complete, raise the temperature to 75°C to drive off residual HCl gas.

  • Once gas evolution ceases, purify the crude product by vacuum distillation.

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis Stage cluster_workup Work-Up & Purification cluster_troubleshooting Troubleshooting Points Reagent_Addition Reagent Addition Reaction Exothermic Reaction Reagent_Addition->Reaction Initiates Reaction Off_Gassing HCl Off-Gassing Reaction->Off_Gassing Generates Byproduct Quenching Quenching/Washing Reaction->Quenching Crude Product Temp_Control Temperature Control Reaction->Temp_Control Mixing Mixing Efficiency Reaction->Mixing Drying Drying Quenching->Drying Moisture Moisture Ingress Quenching->Moisture Distillation Vacuum Distillation Drying->Distillation Purification_Efficiency Purification Efficiency Distillation->Purification_Efficiency

Caption: Workflow for the synthesis and purification of this compound, highlighting key troubleshooting points.

Side_Reactions cluster_hydrolysis Hydrolysis Pathway cluster_elimination Elimination Pathway Ethyl_2_chloropropionate This compound Hydrolysis_Product 2-Chloropropionic Acid + Ethanol Ethyl_2_chloropropionate->Hydrolysis_Product + H₂O Elimination_Product Ethyl Acrylate + HCl Ethyl_2_chloropropionate->Elimination_Product Heat Water Water (Moisture) Heat High Temperature

Caption: Common side reaction pathways for this compound during scale-up.

References

Navigating the Synthesis of Quizalofop-Ethyl: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of Quizalofop-Ethyl, a potent herbicide, can present challenges in the form of undesirable side reactions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help navigate and mitigate these issues, ensuring a higher yield and purity of the final product.

Troubleshooting Guide: Preventing Common Side Reactions

This guide addresses specific issues that may be encountered during the synthesis of Quizalofop-Ethyl, offering explanations and actionable experimental protocols.

Issue 1: Formation of 6-chloro-2-(4-ethoxyphenoxy)quinoxaline Impurity

Question: I am observing an impurity in my final product, which has been identified as 6-chloro-2-(4-ethoxyphenoxy)quinoxaline. What is the cause of this, and how can I prevent its formation?

Answer:

This impurity typically arises from a side reaction involving ethanol (B145695). The synthesis of the key intermediate, (S)-(-)-p-toluenesulfonyl ethyl lactate (B86563), often uses L-ethyl lactate. If a strong inorganic base like sodium hydroxide (B78521) or potassium hydroxide is used, it can cause the hydrolysis of L-ethyl lactate to ethanol. This ethanol can then react with p-toluenesulfonyl chloride to generate ethyl p-toluenesulfonate. Subsequently, ethyl p-toluenesulfonate can act as an alkylating agent, reacting with the intermediate 6-chloro-2-(4-hydroxyphenoxy)quinoxaline to form the undesired 6-chloro-2-(4-ethoxyphenoxy)quinoxaline byproduct.

Experimental Protocol to Minimize Impurity Formation:

  • Base Selection: Instead of strong inorganic bases, utilize a liquid organic tertiary amine, such as triethylamine, as the base during the preparation of (S)-(-)-p-toluenesulfonyl ethyl lactate. This avoids the hydrolysis of L-ethyl lactate.[1]

  • Reaction Conditions:

    • Solvent: The reaction to form (S)-(-)-p-toluenesulfonyl ethyl lactate can be conducted in a solvent-free system.[1]

    • Temperature: Maintain the reaction temperature between 40-60°C.[1]

    • Molar Ratio: Use a molar ratio of p-toluenesulfonyl chloride to L-ethyl lactate to tertiary amine of approximately 1:1.0-1.5:1.0-2.0.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to ensure the complete consumption of p-toluenesulfonyl chloride.

By implementing these changes, the formation of the 6-chloro-2-(4-ethoxyphenoxy)quinoxaline impurity can be significantly reduced to as low as 0.03%, leading to a final product with a chemical content of 98% or higher.[1]

Issue 2: Racemization of the Final Product (Low Optical Purity)

Question: My final Quizalofop-Ethyl product shows a low enantiomeric excess (e.e.), indicating racemization has occurred. How can I improve the optical purity of the desired (R)-enantiomer?

Answer:

Racemization, the formation of an equal mixture of (R) and (S) enantiomers, can be a significant issue, particularly when using certain solvents in the final etherification step. The use of aromatic hydrocarbon solvents like toluene (B28343) or xylene can promote racemization, leading to a lower optical purity of the active ingredient, Quizalofop-P-ethyl (B1662796).[1]

Experimental Protocol to Enhance Optical Purity:

  • Solvent Choice: Employ a non-polar solvent for the reaction between 6-chloro-2-(4-hydroxyphenoxy)quinoxaline and (S)-(-)-p-toluenesulfonyl ethyl lactate.

    • Hexahydrotoluene: Using hexahydrotoluene as the solvent can significantly improve the reaction temperature, accelerate the reaction, and increase the yield to over 95%. It also allows for direct crystallization from the reaction mixture, simplifying the workup.[1]

    • Petroleum Ether: Non-polar solvents like petroleum ether have been shown to suppress racemization, resulting in a high optical purity with an R/S ratio greater than 98.5/1.5. However, this may be accompanied by a slightly lower yield (85-87%).[1]

  • Base: Utilize a carbonate base such as potassium carbonate or sodium carbonate.

  • Temperature: The reaction can be carried out at reflux temperature.

  • Molar Ratio: A molar ratio of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline to (S)-(-)-p-toluenesulfonyl ethyl lactate to carbonate of approximately 1:1.0-1.5:1.0-3.0 is recommended.[1]

Following these protocols can lead to a final product with a high optical purity (R/S ratio > 99/1).[1]

Issue 3: Competing C-Alkylation and Elimination Side Reactions

Question: I am experiencing low yields of Quizalofop-Ethyl, and I suspect side reactions such as C-alkylation or elimination are occurring during the Williamson ether synthesis step. How can I favor the desired O-alkylation?

Answer:

The final step in the synthesis of Quizalofop-Ethyl is a Williamson ether synthesis, which is susceptible to competing side reactions like C-alkylation of the phenoxide and elimination of the alkylating agent.[2][3] The choice of solvent and reaction conditions plays a crucial role in directing the reaction towards the desired O-alkylation.

  • C-Alkylation vs. O-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus favoring C-alkylation. In contrast, aprotic polar solvents promote O-alkylation.[4]

  • Elimination: The alkylating agent, a derivative of ethyl lactate, can undergo elimination, especially under strongly basic conditions or at elevated temperatures, to form an alkene.[2]

Experimental Protocol to Favor O-Alkylation and Minimize Elimination:

  • Solvent Selection: Use a dipolar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to favor O-alkylation.[3][4]

  • Base: A moderately strong base like potassium carbonate is generally preferred to deprotonate the phenol (B47542) without promoting significant elimination.[5][6]

  • Temperature Control: Maintain a controlled reaction temperature. While higher temperatures can increase the reaction rate, they can also favor elimination. It is crucial to find an optimal temperature that allows for a reasonable reaction time without significant byproduct formation.

  • Nature of the Leaving Group: The use of a good leaving group on the ethyl lactate derivative, such as a tosylate, facilitates the desired S(_N)2 reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the purity of the intermediate 2-Hydroxy-6-chloroquinoxaline important?

A1: The purity of intermediates is critical for the overall yield and purity of the final Quizalofop-Ethyl product. Impurities in the starting materials can be carried through the synthesis or participate in side reactions, leading to a complex mixture that is difficult to purify. For instance, high purity (≥99.0%) of 2-Hydroxy-6-chloroquinoxaline helps to minimize batch-to-batch variations and maximize the yield of the desired product.[7]

Q2: What analytical methods are suitable for monitoring the reaction and detecting impurities?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for monitoring the progress of the reaction, quantifying the final product, and detecting impurities. Chiral HPLC columns can be used to determine the enantiomeric purity (R/S ratio).

  • Gas Chromatography (GC): GC can be used to analyze the purity of volatile starting materials and intermediates, such as (S)-(-)-p-toluenesulfonyl ethyl lactate.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive technique is excellent for identifying and quantifying trace amounts of impurities and degradation products.[8]

Q3: Can the reaction conditions be optimized to improve both yield and purity simultaneously?

A3: Yes, optimizing reaction conditions is key to achieving both high yield and high purity. As seen in the troubleshooting guide, the choice of solvent, base, and temperature can have a profound impact on minimizing side reactions. For example, using hexahydrotoluene as a solvent in the final step has been reported to achieve both high yield (>95%) and high optical purity (R/S > 99/1).[1]

Quantitative Data Summary

The following table summarizes quantitative data on the impact of different reaction conditions on the synthesis of Quizalofop-Ethyl, focusing on minimizing side reactions.

ParameterCondition 1Condition 2OutcomeReference
Impurity Formation
Base for tosylate formationInorganic Base (e.g., NaOH)Tertiary Amine (e.g., Triethylamine)Use of tertiary amine reduces 6-chloro-2-(4-ethoxyphenoxy)quinoxaline impurity to 0.03% and increases product purity to >98%.[1]
Optical Purity
Solvent for etherificationAromatic Solvent (e.g., Toluene)Non-polar Solvent (e.g., Petroleum Ether)Use of petroleum ether increases optical purity to R/S > 98.5/1.5, but with a yield of 85-87%.[1]
Solvent for etherificationAromatic Solvent (e.g., Toluene)HexahydrotolueneUse of hexahydrotoluene results in high optical purity (R/S > 99/1) and high yield (>95%).[1]
Overall Yield & Purity
Synthesis MethodTraditional ProcessImproved Process with D-lactic acidThe improved process yields a product with a total ester content of 98% and an optical content of up to 99%.[9]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical workflow for troubleshooting and preventing side reactions during the synthesis of Quizalofop-Ethyl.

Troubleshooting_Quizalofop_Ethyl_Synthesis start Start: Quizalofop-Ethyl Synthesis issue Identify Side Reaction Issue start->issue impurity Impurity Formation: 6-chloro-2-(4-ethoxyphenoxy)quinoxaline issue->impurity Specific Impurity Detected racemization Low Optical Purity: Racemization issue->racemization Low e.e. low_yield Low Yield: C-Alkylation / Elimination issue->low_yield Poor Yield solution_impurity Solution: - Use Tertiary Amine Base - Solvent-free for tosylate prep - Temp: 40-60°C impurity->solution_impurity solution_racemization Solution: - Use Non-polar Solvent (Hexahydrotoluene) - Carbonate Base racemization->solution_racemization solution_low_yield Solution: - Use Aprotic Polar Solvent (DMF/DMSO) - Moderate Base (K2CO3) - Control Temperature low_yield->solution_low_yield outcome Outcome: High Yield & High Purity Quizalofop-P-Ethyl solution_impurity->outcome solution_racemization->outcome solution_low_yield->outcome

Caption: Troubleshooting workflow for Quizalofop-Ethyl synthesis.

References

Optimizing temperature and catalyst concentration for ATRP with Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atom Transfer Radical Polymerization (ATRP) with Ethyl 2-chloropropionate as an initiator.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for ATRP initiated by this compound (ECP)?

A1: The optimal temperature for ATRP initiated by ECP depends on the monomer, solvent, and catalyst system used. Generally, polymerizations with chloro-initiators require higher temperatures than their bromo-analogues to achieve a sufficient rate of activation. A common starting point for monomers like acrylates and methacrylates is in the range of 60-110°C. For instance, the polymerization of n-butyl acrylate (B77674) has been conducted at 85°C[1]. It's crucial to optimize the temperature for your specific system, as excessively high temperatures can lead to side reactions and loss of control, while low temperatures may result in very slow polymerization rates.

Q2: How does catalyst concentration affect the polymerization?

A2: Catalyst concentration is a critical parameter in ATRP. It directly influences the polymerization rate and the degree of control over the polymer's molecular weight and polydispersity (Đ).

  • Higher Catalyst Concentration: Generally leads to a faster polymerization rate due to a higher concentration of the activator species (Cu(I) complex). However, it can sometimes lead to a loss of control and broader molecular weight distributions if the deactivation process is not efficient.

  • Lower Catalyst Concentration: Slows down the polymerization rate. While this can improve control and lead to narrower polydispersity, excessively low concentrations may be insufficient to overcome termination reactions, leading to a stalled polymerization. Techniques like Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed to enable the use of very low catalyst concentrations (ppm levels)[2].

Q3: My polymerization is too slow. What can I do?

A3: Several factors can contribute to a slow polymerization:

  • Low Temperature: Increasing the temperature will generally increase the polymerization rate. However, be cautious of potential side reactions at higher temperatures[3].

  • Low Catalyst Concentration: Increasing the catalyst concentration can speed up the reaction.

  • Inactive Catalyst: Ensure your catalyst components (e.g., copper(I) source and ligand) are pure and handled under inert conditions to prevent oxidation to the inactive Cu(II) state.

  • Initiator Choice: this compound is known to be a less active initiator compared to its bromine analogue, ethyl 2-bromopropionate. This can result in a slower initiation and overall polymerization rate[4][5].

  • Solvent Effects: The polarity of the solvent can influence the catalyst activity and solubility of the components[6].

Q4: The polydispersity (Đ) of my polymer is high. How can I improve it?

A4: High polydispersity indicates poor control over the polymerization. Here are some troubleshooting steps:

  • Optimize Catalyst/Deactivator Ratio: A sufficient concentration of the deactivator (Cu(II) complex) is crucial for maintaining control. The persistent radical effect, an accumulation of the deactivator, helps to regulate the polymerization. In some cases, adding a small amount of the Cu(II) complex at the beginning of the reaction can improve control[3].

  • Reduce Temperature: Lowering the reaction temperature can reduce the rate of termination reactions relative to propagation, leading to better control and lower polydispersity.

  • Adjust Catalyst Concentration: While counterintuitive, sometimes a lower catalyst concentration can lead to better control if the system is highly active. Conversely, if the catalyst concentration is too low, termination may dominate.

  • Ensure Rapid Initiation: The initiator should be consumed quickly at the beginning of the reaction to ensure all chains grow simultaneously. If initiation is slow, a broad molecular weight distribution can result.

Q5: Can I use this compound for the polymerization of methacrylates?

A5: Yes, this compound can be used to initiate the polymerization of methacrylates. However, the polymerization of methacrylates often requires different conditions compared to acrylates. For instance, the polymerization of methyl methacrylate (B99206) (MMA) with a CuBr/Me6-TREN catalyst system required a high concentration of catalyst and the addition of Cu(II)Cl2 to achieve control[3].

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No Polymerization 1. Inactive catalyst (oxidized).2. Impurities in monomer or solvent (e.g., inhibitors, oxygen).3. Insufficient temperature.1. Purify catalyst components and handle under inert conditions.2. Purify monomer and solvent, and thoroughly degas the reaction mixture.3. Increase the reaction temperature incrementally.
Slow Polymerization Rate 1. Low temperature.2. Low catalyst concentration.3. Low initiator efficiency of ECP.4. Inappropriate ligand for the catalyst system.1. Increase the temperature.2. Increase the catalyst concentration.3. Consider using a more active initiator or a more active catalyst system.4. Select a ligand known to form a highly active catalyst (e.g., Me6TREN).
High Polydispersity (Đ > 1.3) 1. Insufficient deactivator concentration.2. High temperature leading to termination.3. Slow initiation compared to propagation.4. Catalyst dissociation in polar solvents.1. Add a small amount of Cu(II) species at the start of the reaction.2. Lower the reaction temperature.3. Use a more active catalyst system to ensure fast initiation.4. In protic or highly polar solvents, consider adding a halide salt to suppress catalyst dissociation[7].
Polymerization Stops at Low Conversion 1. Catalyst deactivation (e.g., irreversible oxidation).2. Accumulation of deactivator (persistent radical effect).3. Low catalyst concentration.1. Employ a regenerative ATRP technique like ARGET or ICAR.2. For some systems, adding a reducing agent can regenerate the active catalyst.3. Increase the initial catalyst concentration.

Data Presentation

Table 1: Effect of Temperature on ATRP of n-Butyl Acrylate (BA)

Temperature (°C)Catalyst Concentration (mol % to initiator)ObservationsReference
Room Temperature10Slower polymerization rate.[3]
6010Faster polymerization rate, but with a higher contribution of termination reactions observed in the kinetic plot. No significant difference in molecular weight control compared to room temperature.[3]

Table 2: Effect of Catalyst Concentration on ATRP of Methyl Acrylate (MA) with Ethyl 2-bromopropionate

Catalyst:Initiator RatioLigandTemperature (°C)ObservationsPolydispersity (Đ)Reference
1:1Me6TRENRoom TempVery fast polymerization (85% conversion in 15 min).1.18[8]
0.1:1Me6TRENRoom TempSlower polymerization rate, but still well-controlled.1.09[8]

Experimental Protocols

General Protocol for ATRP of Acrylates using this compound (Adaptable)

This protocol is a general guideline and should be optimized for the specific monomer and desired polymer characteristics.

  • Reagent Purification:

    • Monomer (e.g., n-butyl acrylate): Pass through a column of basic alumina (B75360) to remove the inhibitor.

    • Solvent (if used): Dry and deoxygenate by standard methods.

    • This compound (initiator): Use as received or distill under reduced pressure.

    • Copper(I) chloride (CuCl) and ligand (e.g., Tris(2-dimethylaminoethyl)amine, Me6TREN): Store and handle under an inert atmosphere (e.g., in a glovebox).

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl and the ligand under an inert atmosphere.

    • Add the degassed monomer and solvent (if any).

    • Stir the mixture until the catalyst complex is formed (indicated by a color change).

    • Add the this compound initiator via a syringe.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90°C).

    • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • Termination and Purification:

    • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Dry the polymer under vacuum to a constant weight.

Visualizations

ATRP_Optimization_Workflow start Define Target Polymer (Mn, Đ, Monomer) lit_review Literature Review (Similar Systems) start->lit_review initial_conditions Select Initial Conditions (Temp, [Cat], [L], Solvent) lit_review->initial_conditions run_exp Run Initial ATRP Experiment initial_conditions->run_exp analyze Analyze Polymer (GPC, NMR) run_exp->analyze troubleshoot Troubleshoot Results analyze->troubleshoot slow_rate Slow Rate? troubleshoot->slow_rate Rate high_pdi High Đ? troubleshoot->high_pdi Control low_conv Low Conversion? troubleshoot->low_conv Efficiency optimize Optimized Conditions troubleshoot->optimize Results OK increase_temp Increase Temperature or [Cat] slow_rate->increase_temp decrease_temp Decrease Temperature high_pdi->decrease_temp add_cu_ii Add Cu(II) or Adjust [Cat] high_pdi->add_cu_ii low_conv->increase_temp increase_temp->run_exp decrease_temp->run_exp add_cu_ii->run_exp end Successful Synthesis optimize->end

Caption: Workflow for optimizing ATRP conditions.

Troubleshooting_Logic problem Problem Observed is_slow Is Polymerization Slow? problem->is_slow is_uncontrolled Is Polydispersity High? is_slow->is_uncontrolled No cause_slow Possible Causes: - Low Temperature - Low [Catalyst] - Inactive Catalyst is_slow->cause_slow Yes is_stalled Does Polymerization Stall? is_uncontrolled->is_stalled No cause_uncontrolled Possible Causes: - High Temperature - Insufficient Deactivator - Slow Initiation is_uncontrolled->cause_uncontrolled Yes cause_stalled Possible Causes: - Catalyst Deactivation - Persistent Radical Effect is_stalled->cause_stalled Yes solution_slow Solutions: - Increase Temperature - Increase [Catalyst] - Check Reagent Purity cause_slow->solution_slow solution_uncontrolled Solutions: - Decrease Temperature - Add Cu(II) Species - Use More Active Catalyst cause_uncontrolled->solution_uncontrolled solution_stalled Solutions: - Use ARGET/ICAR ATRP - Increase [Catalyst] cause_stalled->solution_stalled

Caption: Troubleshooting logic for common ATRP issues.

References

Troubleshooting low yields in the Reformatsky reaction with Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ethyl 2-chloropropionate in the Reformatsky reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Reformatsky reaction with this compound is not initiating. What are the common causes and how can I troubleshoot this?

A1: Slow or no initiation is a frequent issue, primarily due to the lower reactivity of α-chloroesters compared to their bromo or iodo counterparts, and the presence of a deactivating oxide layer on the zinc metal.

Troubleshooting Steps:

  • Zinc Activation is Crucial: Freshly activate your zinc immediately before use. The zinc surface can be coated with a layer of zinc oxide which prevents the reaction. Several methods can be employed:

    • Acid Washing: Wash zinc dust with dilute HCl to etch the oxide layer, followed by washing with water, ethanol, and then ether, and drying under vacuum.

    • Iodine Activation: Add a crystal of iodine to the zinc suspension in the reaction solvent and heat gently. The disappearance of the purple color indicates activation.

    • 1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added to the zinc suspension and heated. This will react with the zinc to form ethylene (B1197577) and zinc bromide, exposing a fresh zinc surface.

    • Rieke Zinc: For very stubborn reactions, consider preparing highly reactive Rieke zinc by the reduction of zinc halides.

  • Ensure Anhydrous Conditions: The organozinc intermediate is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly dried.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to initiate the reaction. Be cautious and do this behind a safety shield.

  • Solvent Choice: While ethers like THF and diethyl ether are common, sometimes a higher boiling point solvent like benzene (B151609) or toluene (B28343) can aid in initiation, especially if gentle heating is required.

Q2: I'm observing very low yields of my desired β-hydroxy ester. What are the likely reasons and how can I optimize the yield?

A2: Low yields can stem from incomplete reaction, side reactions, or issues during workup.

Optimization Strategies:

  • Reagent Purity: Ensure the purity of your this compound and the carbonyl compound. Impurities can interfere with the reaction.

  • Stoichiometry: While a slight excess of the chloroester and zinc is common, a large excess can lead to side products. Experiment with the molar ratios of your reactants.

  • Temperature Control: The formation of the organozinc reagent might require gentle heating for initiation, but the subsequent reaction with the carbonyl compound is often best carried out at a lower temperature to minimize side reactions.

  • Addition Rate: Add the this compound slowly to the activated zinc suspension to maintain control over the exothermic reaction and prevent the formation of byproducts. Once the organozinc reagent is formed, the carbonyl compound should also be added slowly.

  • Alternative Metals and Additives: In some cases, using different metals or additives can improve yields. For instance, cobalt chloride (CoCl₂) in combination with zinc has been reported to facilitate the reaction of this compound.[1]

Q3: What are the common side products in the Reformatsky reaction with this compound?

A3: While the Reformatsky reaction is known for its relatively clean conversions, some side products can form:

  • Self-condensation of the Ester: Although less common with the less reactive zinc enolates compared to lithium or magnesium enolates, self-condensation of this compound can occur, especially at higher temperatures.

  • Reduction of the Carbonyl Compound: If there are sources of protons in the reaction mixture (e.g., from residual water), the carbonyl compound can be reduced to the corresponding alcohol.

  • Dehydration of the Product: The β-hydroxy ester product can sometimes undergo dehydration during acidic workup or if the reaction is heated for prolonged periods, leading to the formation of an α,β-unsaturated ester.

To minimize these, maintain strict anhydrous conditions, control the reaction temperature, and use a mild acidic workup (e.g., saturated aqueous ammonium (B1175870) chloride).

Quantitative Data on Reaction Yields

The yield of the Reformatsky reaction is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for reactions involving α-chloroesters.

Carbonyl Compoundα-HaloesterZinc ActivationSolventYield (%)Reference
Benzaldehyde (B42025)This compoundCoCl₂/ZnI₂Acetonitrile (B52724)Not specified, but successful[1]
Various Ketonesα-chloroestersCommercial ZincBenzene/Ether66-86
KetoneEthyl bromoacetateIodineToluene86[2]

Experimental Protocols

Detailed Protocol for the Reformatsky Reaction of this compound with Benzaldehyde

This protocol is adapted from a procedure involving cobalt and zinc iodide.[1]

Materials:

Procedure:

  • Catalyst Preparation: In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CoCl₂·6H₂O (0.012 g, 0.05 mmol) and heat under vacuum until the color changes from pink to blue, indicating the formation of anhydrous CoCl₂.

  • Allow the flask to cool to room temperature under a stream of nitrogen.

  • Add anhydrous zinc iodide (0.032 g, 0.10 mmol) and gently heat the flask under a nitrogen atmosphere.

  • Reaction Setup: After cooling, dissolve the contents in freshly distilled anhydrous acetonitrile (2 mL).

  • Add 1,2-bis(diphenylphosphino)ethane (0.020 g, 0.05 mmol), benzaldehyde (0.127 mL, 1.2 mmol), and this compound (0.102 mL, 1 mmol).

  • Add commercial zinc powder (0.98 g, 1.5 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at 20°C for 2.5 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (1 mL).

  • Filter the mixture through a pad of silica (B1680970) gel and wash the pad with ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane/ethyl acetate (8:2) as the eluent to obtain the desired β-hydroxy ester.

Visualizing the Workflow and Mechanism

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_initiation Was reaction initiation observed? start->check_initiation zinc_activation Activate Zinc: - Acid wash (HCl) - Iodine - 1,2-Dibromoethane - Rieke Zinc check_initiation->zinc_activation No anhydrous_conditions Ensure Anhydrous Conditions: - Oven-dry glassware - Inert atmosphere (N2/Ar) - Dry solvents & reagents check_initiation->anhydrous_conditions No check_side_products Analyze for Side Products (TLC, GC-MS, NMR) check_initiation->check_side_products Yes zinc_activation->check_initiation anhydrous_conditions->check_initiation optimize_temp Optimize Temperature: - Lower temperature for carbonyl addition check_side_products->optimize_temp Dehydration/Self-condensation slow_addition Slow Reagent Addition check_side_products->slow_addition Byproducts observed mild_workup Use Mild Workup: - Sat. aq. NH4Cl check_side_products->mild_workup Product decomposition success Improved Yield optimize_temp->success slow_addition->success mild_workup->success Reformatsky_Mechanism cluster_step1 Step 1: Oxidative Addition cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup ester Cl-CH(CH₃)-COOEt This compound reformatsky_reagent ClZn-CH(CH₃)-COOEt Reformatsky Reagent (Organozinc) ester:f0->reformatsky_reagent:f0 + Zn⁰ zinc Zn⁰ intermediate R-C(O-ZnCl)(R')-CH(CH₃)-COOEt Zinc Alkoxide Intermediate reformatsky_reagent:f0->intermediate:f0 + Carbonyl carbonyl R-C(=O)-R' Aldehyde or Ketone carbonyl:f0->intermediate:f0 product R-C(OH)(R')-CH(CH₃)-COOEt β-Hydroxy Ester intermediate:f0->product:f0 + H₃O⁺

References

Column chromatography purification of β-hydroxy esters from Reformatsky reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of β-hydroxy esters from a Reformatsky reaction using column chromatography. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide provides solutions to frequently observed problems during the purification of β-hydroxy esters.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of β-Hydroxy Ester from Starting Materials (Aldehyde/Ketone) - Inappropriate solvent system polarity. - Co-elution of compounds with similar polarities.- Optimize the mobile phase. A common mobile phase is a mixture of ethyl acetate (B1210297) and petroleum ether (or hexanes). Start with a low polarity mixture (e.g., 1:10 ethyl acetate/petroleum ether) and gradually increase the polarity.[1] - Perform gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Use a higher ratio of the non-polar solvent (e.g., petroleum ether or hexanes).
Product Does Not Elute from the Column - The mobile phase is not polar enough. - Strong adsorption of the hydroxyl group to the silica (B1680970) gel.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). - Consider adding a small amount of a more polar solvent like methanol (B129727) to the mobile phase in extreme cases.
Tailing of the β-Hydroxy Ester Peak - Interaction of the hydroxyl group with acidic sites on the silica gel. - Column overload.- Add a small amount of a modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize acidic sites on the silica gel. - Ensure the sample load is not too high for the column size. As a general rule, use a sample-to-adsorbent ratio of 1:30 to 1:100.
Presence of Unreacted α-Haloester in the Purified Product - Incomplete reaction. - Co-elution with the desired product.- Ensure the Reformatsky reaction has gone to completion before workup and purification. - Optimize the mobile phase polarity to achieve better separation. The α-haloester is typically less polar than the β-hydroxy ester.
Identification of Zinc Salts in the Purified Product - Inadequate quenching and workup of the reaction mixture.[2][3]- Ensure the reaction is properly quenched with a dilute acid (e.g., 1 M HCl) and followed by aqueous workup to remove all zinc salts before loading onto the column.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of β-hydroxy esters?

A1: Unmodified silica gel is the most commonly used stationary phase for the purification of β-hydroxy esters.[1][2] It is a polar stationary phase that effectively separates compounds based on their polarity.

Q2: How do I choose the right mobile phase for my separation?

A2: The choice of mobile phase is crucial for successful separation. For β-hydroxy esters, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used.[1] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for the desired β-hydroxy ester to ensure good separation on the column.

Q3: How can I visualize the β-hydroxy ester on a TLC plate?

A3: β-Hydroxy esters are often not visible under UV light unless they contain a UV-active chromophore.[4] Therefore, chemical staining is usually required for visualization. Common staining agents include:

  • Potassium permanganate (B83412) (KMnO4) stain: This stain is effective for visualizing compounds with oxidizable functional groups like alcohols. The β-hydroxy ester will appear as a yellow or brown spot on a purple background.[5]

  • p-Anisaldehyde stain: This is a good general-purpose stain that reacts with many functional groups, including alcohols, to give colored spots upon heating.[5]

  • Iodine: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[4][5]

Q4: What are the common impurities I might encounter after a Reformatsky reaction?

A4: Common impurities include unreacted starting materials (aldehyde or ketone and the α-haloester), the Reformatsky reagent itself, and zinc salts from the reaction.[2][3][6][7] Proper workup is essential to remove the zinc salts before chromatography.[2]

Q5: My β-hydroxy ester seems to be degrading on the silica gel column. What can I do?

A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can use deactivated silica gel (by adding a small percentage of water) or add a small amount of a base, like triethylamine, to the mobile phase to neutralize the acidic sites.

Experimental Protocols

Protocol 1: Preparation of the Chromatography Column (Slurry Packing Method)
  • Select a column: Choose a glass column with a stopcock. The size of the column will depend on the amount of crude product to be purified. A general guideline is a 10:1 to 20:1 height-to-diameter ratio.

  • Prepare the slurry: In a beaker, weigh the appropriate amount of silica gel. Add the initial, low-polarity mobile phase to the silica gel to create a slurry. Stir gently with a glass rod to remove any air bubbles.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. With the stopcock open, pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is just above the level of the silica gel.

  • Add a protective layer: Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and mobile phase.

Protocol 2: Sample Loading and Elution
  • Prepare the sample: Dissolve the crude β-hydroxy ester in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.

  • Load the sample: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Elute the column: Open the stopcock and begin adding the mobile phase to the top of the column. Collect fractions in test tubes or flasks.

  • Monitor the separation: Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.

  • Combine and concentrate: Once the desired product has eluted, combine the pure fractions and remove the solvent using a rotary evaporator.

Experimental Workflow

experimental_workflow start Start: Crude Reformatsky Reaction Mixture workup Aqueous Workup (e.g., 1M HCl wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration sample_loading Sample Loading concentration->sample_loading column_prep Column Preparation (Silica Gel Slurry) column_prep->sample_loading elution Elution with Mobile Phase Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions final_concentration Final Concentration combine_fractions->final_concentration end End: Purified β-Hydroxy Ester final_concentration->end

Caption: Workflow for Column Chromatography Purification.

References

Technical Support Center: Minimizing Impurities in Large-Scale Herbicide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for minimizing impurities during the large-scale production of herbicides. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in large-scale herbicide production?

A1: Common impurities vary depending on the herbicide being synthesized. For glyphosate (B1671968), frequently found impurities include formaldehyde (B43269), N-nitrosoglyphosate (NNG), and N-nitrous-phosphonomethylglycine.[1] In the production of 2,4-D, contaminants can include isomers, monochlorophenol, and other polychlorophenols and their acids.[2] A significant concern with 2,4-D has historically been the potential for dioxin contamination, although modern manufacturing processes have been developed to eliminate this.[3]

Q2: Why is it critical to control impurity levels in herbicide formulations?

A2: Impurity control is crucial for several reasons. Unqualified impurities, even at very low levels, may pose unknown health risks to end-users and the environment.[4] Certain impurities can be more toxic than the active ingredient itself. For example, NNG, an impurity in glyphosate, is a toxic concern.[5] From a commercial standpoint, failure to control impurities can lead to batch rejection, product recalls, and damage to a company's reputation.[4]

Q3: What are the primary sources of impurities in the synthesis process?

A3: Impurities can be introduced at various stages of production. They can arise from the starting materials, be formed as by-products during the chemical synthesis, or result from the degradation of the final product during storage.[4] For instance, in glyphosate production, N-(phosphonomethyl)iminodiacetic acid (PMIDA) is a substrate that can be an impurity in the final product.[6]

Q4: Are there regulatory limits for impurities in herbicides?

A4: Yes, regulatory bodies in most countries set maximum allowable limits for specific impurities in pesticide formulations. For example, glyphosate-based herbicides must have a minimum purity of about 950 g/kg, with maximum limits for impurities like formaldehyde (1.3 g/kg) and N-nitrosoglyphosate (1 mg/kg).[1] The Food and Agricultural Organization of the United Nations (FAO) also provides specifications for various pesticides, including dicamba, which outlines requirements for the active ingredient content and related manufacturing impurities.[7][8]

Troubleshooting Guides

Issue 1: High Levels of N-Nitrosoglyphosate (NNG) Detected in Glyphosate Production

Q: Our latest batch of technical grade glyphosate shows NNG levels exceeding the 1 ppm limit. What could be the cause and how can we rectify this?

A: High levels of NNG can result from the presence of nitrite (B80452) ions, which can react with glyphosate to form NNG.[9]

Troubleshooting Steps:

  • Raw Material Analysis: Verify the purity of your starting materials. Ensure they are free from nitrite contamination.

  • Process Water Quality: Test the water used in your process for the presence of nitrites.

  • Glassware and Equipment: Ensure all glassware and equipment are thoroughly rinsed with sulfamic acid to remove any residual nitrite ions.[9]

  • Preventative Measures: Consider adding a solution of sodium hydroxide/hydrogen peroxide to samples and standards to help prevent the formation of NNG.[9]

  • Analytical Method Verification: Double-check your analytical method. Other N-nitroso compounds and nitrate (B79036) ions can give a response with the Griess post-column reactor, a common detection method.[9]

Issue 2: Unexpected Peaks in the Chromatogram During 2,4-D Analysis

Q: We are observing unexpected peaks during the HPLC analysis of our 2,4-D product. How can we identify and control these unknown impurities?

A: Unexpected peaks in your chromatogram indicate the presence of impurities that need to be identified and controlled.

Troubleshooting Steps:

  • Impurity Identification: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) to obtain the mass spectrum of each unknown peak.[4] High-resolution mass spectrometry can provide further information on the elemental composition of the impurities.

  • Route Cause Analysis: Once the impurities are identified, investigate their potential origin. They could be by-products from the chlorination of phenol, a key step in 2,4-D synthesis.[2]

  • Process Optimization: Adjust reaction conditions (e.g., temperature, pressure, reaction time) to minimize the formation of these by-products.

  • Purification Enhancement: Improve your downstream purification processes, such as recrystallization or chromatography, to remove the identified impurities.

Data Presentation

Table 1: Regulatory and Typical Impurity Limits in Common Herbicides

HerbicideImpurityRegulatory LimitTypical Specification
GlyphosateN-Nitrosoglyphosate (NNG)< 1 mg/kg[1]< 0.5 mg/kg
GlyphosateFormaldehyde< 1.3 g/kg[1]< 1.0 g/kg
2,4-DDioxins (TEQ)Varies by jurisdiction< 0.01 µg/g
DicambaTotal ImpuritiesNot specified< 15 g/kg

Experimental Protocols

Protocol 1: Determination of N-Nitrosoglyphosate (NNG) in Technical Glyphosate by HPLC with Post-Column Derivatization

This method is based on the separation of NNG from the glyphosate matrix using a strong anion exchange column, followed by post-column derivatization and UV-Vis detection.[9][10]

1. Reagents and Materials:

  • NNG reference standard

  • Glyphosate sample

  • Ammonium (B1175870) phosphate (B84403) monobasic

  • Methanol, HPLC grade

  • Phosphoric acid

  • N-(1-naphthyl)ethylenediamine dihydrochloride (B599025)

  • Hydrobromic acid (48%)

  • Sulfanilamide

  • Hydrochloric acid, concentrated

  • Brij 35 (30% solution)

  • Sulfamic acid

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

  • Deionized water

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Strong anion exchange (SAX) column

  • Post-column reactor system

  • UV-Vis detector set to 550 nm

3. Procedure:

  • Mobile Phase Preparation: Prepare a solution of ammonium phosphate monobasic in deionized water, add methanol, and adjust the pH to 2.1 with phosphoric acid. Filter and degas.[9]

  • Post-Column Reagent 1 (Griess Reagent Part 1): Dissolve N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water and add hydrobromic acid.[9]

  • Post-Column Reagent 2 (Griess Reagent Part 2): To deionized water, add concentrated HCl, sulfanilamide, and Brij 35.[9]

  • Sample Preparation: Accurately weigh the glyphosate sample, add a solution of NaOH/hydrogen peroxide, and dilute with deionized water.[9]

  • Chromatography: Inject the sample into the HPLC system. NNG is separated on the SAX column. The column effluent is then mixed with the Griess reagents in the post-column reactor, forming a purple azo dye which is detected at 550 nm.[9]

4. Quantification:

  • Prepare a calibration curve using NNG standards.

  • Quantify the amount of NNG in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

impurity_formation_pathway cluster_synthesis Glyphosate Synthesis cluster_impurity Impurity Formation Starting_Materials Starting Materials (e.g., Glycine, Phosphorus Trichloride) Reaction_Process Main Reaction Process Starting_Materials->Reaction_Process Glyphosate_Product Glyphosate Product Reaction_Process->Glyphosate_Product Side_Reaction Side Reaction Reaction_Process->Side_Reaction Final_Product Final Herbicide Formulation Glyphosate_Product->Final_Product Purification NNG_Impurity N-Nitrosoglyphosate (NNG) Side_Reaction->NNG_Impurity NNG_Impurity->Final_Product Carried Over Nitrite_Source Nitrite Source (e.g., Contaminated Water) Nitrite_Source->Side_Reaction

Caption: Formation pathway of N-Nitrosoglyphosate (NNG) impurity during glyphosate synthesis.

troubleshooting_workflow Start Impurity Detected Above Threshold Identify_Impurity Identify Impurity Structure (e.g., LC/MS, NMR) Start->Identify_Impurity Investigate_Source Investigate Source of Impurity Identify_Impurity->Investigate_Source Source_Decision Source Identified? Investigate_Source->Source_Decision Optimize_Process Optimize Reaction Conditions Source_Decision->Optimize_Process Yes Further_Investigation Further Investigation Required Source_Decision->Further_Investigation No Improve_Purification Improve Purification Method Optimize_Process->Improve_Purification Re-analyze Re-analyze Batch Improve_Purification->Re-analyze Result_Decision Impurity Below Threshold? Re-analyze->Result_Decision Result_Decision->Optimize_Process No Release_Batch Release Batch Result_Decision->Release_Batch Yes

Caption: A logical workflow for troubleshooting and controlling impurities in herbicide production.

References

Bayesian optimization for improving reaction yield with multiple factors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bayesian optimization to improve reaction yield with multiple factors.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian Optimization (BO) and why is it useful for optimizing chemical reactions?

Bayesian optimization is a powerful machine learning-based method for efficiently finding the optimal conditions for a "black-box" function, where the underlying relationship between inputs and outputs is unknown and expensive to evaluate.[1][2] In chemical synthesis, this "black-box" is the chemical reaction itself, and the inputs are the various reaction parameters (e.g., temperature, concentration, catalyst choice), while the output is the reaction yield.[2][3]

BO is particularly well-suited for reaction optimization because it can effectively handle:

  • High-dimensional and complex reaction landscapes: Chemical reactions often involve numerous interacting factors.[3][4]

  • Expensive experiments: By intelligently selecting the next set of experiments to run, BO minimizes the number of costly and time-consuming lab experiments required.[5][6]

  • Small datasets: It is designed to work efficiently even with a limited amount of experimental data.[5]

The core idea is to build a probabilistic model (a surrogate function) of the reaction landscape based on the results of initial experiments.[2][4] This model is then used to decide which experiment to run next by balancing the exploration of new, uncertain regions of the parameter space with the exploitation of regions that are already known to produce high yields.[7][8]

Q2: What are the key components of a Bayesian Optimization workflow?

A Bayesian optimization workflow consists of two main components:

  • A Surrogate Model: This is a statistical model that approximates the true, unknown relationship between the reaction parameters and the yield. The most common surrogate model used in BO is the Gaussian Process (GP), which provides a prediction for the yield at any given set of reaction conditions, along with an estimate of the uncertainty in that prediction.[7][9] Other models like Random Forests (RF) and Neural Networks (NN) can also be used.[7][9]

  • An Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to determine the "utility" of running a particular experiment.[4][10] It guides the search for the optimum by suggesting the next set of experimental conditions. Popular acquisition functions include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).[8][9]

The process is iterative: after each experiment, the new data point is used to update the surrogate model, which in turn refines the acquisition function's suggestion for the next experiment.[10]

Q3: How do I choose the initial set of experiments for Bayesian Optimization?

The choice of initial experiments is crucial for building a good initial surrogate model. While there is no single best method, common strategies include:

  • Random Sampling: Selecting a set of experiments uniformly at random from the entire search space. This is a simple approach that can work well, especially if little is known about the reaction.[10]

  • Latin Hypercube Sampling (LHS): A more structured approach that ensures a more even spread of experimental points across the parameter space.

  • Using Prior Knowledge: If you have historical data or expert knowledge about the reaction, you can use this to inform the selection of the initial experiments, potentially starting from conditions known to give some yield, even if it's low.[11]

It's generally recommended to start with a small but diverse set of initial experiments to provide the model with a good overview of the reaction landscape.

Q4: How many factors can I include in a Bayesian Optimization study?

Bayesian optimization is well-suited for multi-factor optimization.[1] It can handle both continuous variables (e.g., temperature, pressure) and categorical variables (e.g., catalyst, solvent).[2] While there is no hard limit, the "curse of dimensionality" can become a factor, meaning that the number of experiments required to explore the space increases with the number of factors.[4] However, BO is generally more efficient at handling high-dimensional spaces than traditional methods like grid search or Design of Experiments (DoE).[6]

Troubleshooting Guide

Problem 1: The optimization is not converging or is stuck in a local optimum.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Exploration-Exploitation Balance The acquisition function may be too "greedy," focusing only on exploiting known high-yield areas. Try switching to a more explorative acquisition function or adjusting its parameters. For example, the "xi" parameter in Expected Improvement can be tuned to encourage more exploration.
Inaccurate Surrogate Model The chosen surrogate model (e.g., Gaussian Process) may not be a good fit for the actual reaction landscape. Consider trying a different surrogate model, such as a Random Forest, which can sometimes better capture complex, non-smooth relationships.[12]
Insufficient Initial Data A poor initial set of experiments can lead the model to have an inaccurate initial understanding of the search space. Consider adding more diverse initial data points, potentially using a space-filling design like Latin Hypercube Sampling.
Hyperparameter Tuning of the Surrogate Model The performance of the surrogate model itself depends on its hyperparameters. Ensure that these are being properly optimized during the BO process. Poor hyperparameter tuning can lead to predictably poor optimization performance.[13]

Problem 2: The optimization is suggesting experiments in impractical or unsafe regions of the parameter space.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unconstrained Optimization The optimizer is unaware of the physical or safety constraints of the experimental setup.
Solution: Implement constraints within the Bayesian optimization framework. Many BO libraries allow you to define a "constrained acquisition function" that penalizes suggestions that violate predefined constraints.[3][14] This ensures that the optimizer only suggests experiments that are feasible and safe to run.
Unknown Constraints Some constraints may not be known beforehand.
Solution: If an experiment fails or is unsafe for an unknown reason, this information can be fed back into the model. Some advanced BO techniques can learn these unknown constraints during the optimization process.[3]

Problem 3: The experimental results are very noisy, affecting the optimization performance.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inherent Experimental Variability Chemical reactions can have inherent noise due to various factors.
Solution 1: Replicate Experiments: Running replicates of the same experiment can help to get a more accurate estimate of the true yield and its variance. This information can be incorporated into the surrogate model.
Solution 2: Use a Noise-Robust Surrogate Model: Some surrogate models, like Gaussian Processes, can explicitly model observation noise. Ensure this feature is enabled and properly configured in your BO software.
Measurement Error Inaccurate analytical techniques can introduce noise.
Solution: Improve the precision and accuracy of your analytical methods for determining the reaction yield.

Experimental Protocols

Protocol 1: General Workflow for Bayesian Optimization of Reaction Yield

This protocol outlines the key steps for setting up and running a Bayesian optimization campaign.

  • Define the Optimization Problem:

    • Objective: Clearly state the goal, which is typically to maximize the reaction yield.

    • Factors and Ranges: Identify all relevant continuous and categorical factors (e.g., temperature, catalyst, solvent) and define their respective ranges or possible values.

    • Constraints: Specify any known constraints on the experimental conditions.

  • Select Initial Experiments:

    • Choose a method for selecting the initial set of experiments (e.g., random sampling, Latin Hypercube Sampling).

    • Determine the number of initial experiments to run. A common starting point is 5-10 experiments.

  • Perform Initial Experiments:

    • Run the selected initial experiments in the lab.

    • Carefully measure and record the reaction yield for each experiment.

  • Set up the Bayesian Optimization Loop:

    • Choose a Surrogate Model: Select a suitable surrogate model, with Gaussian Process being a common choice.

    • Choose an Acquisition Function: Select an acquisition function, such as Expected Improvement.

    • Input Initial Data: Feed the results of the initial experiments into the BO algorithm.

  • Iterative Optimization:

    • The BO algorithm will suggest the next set of experimental conditions to run.

    • Perform the suggested experiment and record the yield.

    • Add the new data point to your dataset and update the surrogate model.

    • Repeat this process until a stopping criterion is met (e.g., a satisfactory yield is achieved, the experimental budget is exhausted, or the improvement between iterations becomes negligible).

  • Analyze Results:

    • Identify the optimal reaction conditions found by the optimizer.

    • Validate the optimal conditions by running a confirmation experiment.

Data Presentation

Table 1: Example of Experimental Data for Bayesian Optimization

Experiment IDTemperature (°C)Catalyst Loading (mol%)SolventReagent Concentration (M)Reaction Yield (%)
1801.0Toluene0.145.2
21000.5THF0.262.8
3901.5Dioxane0.1555.1
..................

Table 2: Comparison of Acquisition Functions

Acquisition FunctionStrategyProsCons
Expected Improvement (EI) Balances exploration and exploitation.[8]Generally performs well in a wide range of problems.Can be computationally more intensive.
Probability of Improvement (PI) More exploitative, focuses on regions with a high probability of improving upon the current best.[9]Simple and fast to compute.Can be too greedy and get stuck in local optima.[9]
Upper Confidence Bound (UCB) More explorative, favors regions with high uncertainty.Good for avoiding local optima.May spend too much time exploring unpromising regions.

Visualizations

Bayesian_Optimization_Workflow cluster_initial Initialization cluster_loop Optimization Loop cluster_final Analysis Define 1. Define Problem (Factors, Ranges, Constraints) Initial_Exp 2. Select & Run Initial Experiments Define->Initial_Exp Initial_Data 3. Collect Initial Yield Data Initial_Exp->Initial_Data Update_Model 5. Update Surrogate Model (e.g., Gaussian Process) Initial_Data->Update_Model 4. Initialize Model Suggest_Next 6. Optimize Acquisition Function to Suggest Next Experiment Update_Model->Suggest_Next Iterate Run_Next_Exp 7. Run Suggested Experiment Suggest_Next->Run_Next_Exp Iterate Optimal_Conditions 9. Identify Optimal Conditions Suggest_Next->Optimal_Conditions Stopping Criterion Met Collect_New_Data 8. Collect New Yield Data Run_Next_Exp->Collect_New_Data Iterate Collect_New_Data->Update_Model Iterate Validation 10. Validate Results Optimal_Conditions->Validation

Caption: The iterative workflow of Bayesian optimization for reaction yield improvement.

Exploration_Exploitation cluster_explore Exploration cluster_exploit Exploitation BO Bayesian Optimization Explore Investigate Uncertain Regions of Parameter Space BO->Explore Acquisition Function balances Exploit Focus on Regions Known to Give High Yields BO->Exploit Goal_Explore Goal: Find new, potentially better areas Explore->Goal_Explore Goal_Exploit Goal: Refine the current best known conditions Exploit->Goal_Exploit

Caption: The core trade-off in Bayesian optimization: exploration versus exploitation.

References

Validation & Comparative

A Comparative Guide to ATRP Initiators: Ethyl 2-chloropropionate vs. Ethyl 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Atom Transfer Radical Polymerization (ATRP), the choice of initiator is a critical parameter that profoundly influences polymerization kinetics, control over molecular weight, and the final polymer architecture. Among the plethora of available initiators, ethyl 2-chloropropionate (ECP) and ethyl 2-bromopropionate (EBP) are two commonly employed secondary alkyl halides. This guide provides an objective, data-driven comparison of their performance as ATRP initiators to aid researchers, scientists, and drug development professionals in selecting the optimal initiator for their specific polymerization needs.

Core Principle: The Role of the Halogen

The fundamental difference between ECP and EBP lies in the carbon-halogen bond dissociation energy (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, which leads to a faster activation of the EBP initiator by the transition metal catalyst (typically copper-based). This difference in activation rate constant has significant implications for initiation efficiency and overall polymerization control.

Performance Comparison

Ethyl 2-bromopropionate is generally considered a more active or "fast" initiator compared to this compound.[1] This higher reactivity of EBP often translates to better initiation efficiency, meaning a larger proportion of the initiator molecules start a polymer chain, leading to polymers with molecular weights closer to the theoretical values and narrower molecular weight distributions (lower dispersity, Đ).[2]

Conversely, this compound is a less active or "slow" initiator.[1] The slower rate of initiation can sometimes be advantageous, for instance, in systems where a slower, more controlled polymerization is desired.

Quantitative Data Summary

The following tables summarize key performance data for ECP and EBP from various studies. It is important to note that direct comparisons are most meaningful when reaction conditions are identical.

Table 1: Initiator Performance in Photo-ATRP of Methyl Acrylate

InitiatorInitiator Consumed (%)Monomer Conversion (%)Catalyst SystemNotes
Ethyl 2-bromopropionate (EBP)8318CuBr₂/ligandDemonstrates significantly faster initiation compared to ECP under identical photo-ATRP conditions.[1]
This compound (ECP)1517CuBr₂/ligandSlower initiation is attributed to the stronger C-Cl bond.[1]

Table 2: Initiator Performance in Cu(0)-RDRP of Styrene

InitiatorInitiator Efficiency (Ieff)Dispersity (Đ)Catalyst SystemNotes
Ethyl 2-bromopropionate (EBP)80%~1.10Cu(0)/PMDETAHigh initiator efficiency and excellent control over molecular weight distribution were achieved.[2]

Table 3: Polymerization of Methyl Methacrylate (B99206) (MMA) with EBP

InitiatorMn (GPC)Mn (theoretical)Dispersity (Đ)Catalyst System (ppm)Reducing AgentNotes
Ethyl 2-bromopropionate (EBP)48,70048,5001.27200 ppm CuCl₂GlucoseDemonstrates good agreement between theoretical and experimental molecular weights in ARGET ATRP.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for ATRP using EBP and a related chloro-initiator.

Protocol 1: ARGET ATRP of Methyl Methacrylate (MMA) using Ethyl 2-bromopropionate (EBP)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromopropionate (EBP)

  • Copper(II) chloride (CuCl₂)

  • N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)

  • Glucose (reducing agent)

  • Solvent (e.g., anisole)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl₂ and PMDETA.

  • Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

  • Inject the degassed solvent to dissolve the catalyst and ligand, forming the complex.

  • In a separate flask, prepare a solution of MMA and EBP in the desired molar ratio. Deoxygenate this solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Add the reducing agent (glucose) to the monomer/initiator solution.

  • Transfer the deoxygenated monomer/initiator/reducing agent solution to the catalyst solution via a degassed syringe.

  • Place the sealed flask in a thermostated oil bath at the desired reaction temperature (e.g., 60 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • To stop the polymerization, open the flask to expose the catalyst to air and dilute with a suitable solvent like THF.

  • Purify the polymer by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol).

Protocol 2: ARGET ATRP of Methyl Methacrylate (MMA) using Mthis compound (MCP)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Mthis compound (MCP)

  • Copper(II) bromide (CuBr₂)

  • N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)

  • Ascorbic acid (reducing agent)

  • Methanol (B129727) and Toluene (solvents)

Procedure:

  • In a dry Schlenk tube with a magnetic stir bar, add CuBr₂ (0.1115g, 0.50 mmol) and PMDETA (0.1298g, 0.75 mmol).[5]

  • Seal the tube with a rubber septum.

  • Inject methanol (2g) to dissolve the catalyst and ligand and stir for 10 minutes to form the complex.[5]

  • Inject a solution of MMA (5g, 0.05 mol) and MCP (0.0612g, 0.50 mmol).[5]

  • With continuous stirring, inject solvent (e.g., toluene, 5g) and ascorbic acid (0.5 g, 2.83 mmol) to initiate the polymerization.[5]

  • For reactions at elevated temperatures, place the reaction tube in a preheated oil bath.[5]

  • Take aliquots at different time intervals to determine monomer conversion gravimetrically.[5]

Visualizing the ATRP Process

The following diagrams illustrate the fundamental ATRP mechanism and a typical experimental workflow.

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Initiator R-X (Initiator) (EBP or ECP) Radical R• Initiator->Radical k_act Radical_prop P_n• Catalyst_act Cu(I)/L (Activator) Catalyst_deact X-Cu(II)/L (Deactivator) Radical->Initiator k_deact Monomer Monomer Radical->Monomer k_p Dormant P_n-X Radical_prop->Dormant k_deact Radical_prop_plus_1 P_{n+1}• Dormant->Radical_prop k_act ATRP_Workflow start Start: Prepare Reactants prep_catalyst 1. Prepare Catalyst Solution (CuX/Ligand in Solvent) start->prep_catalyst prep_monomer 2. Prepare Monomer Solution (Monomer, Initiator) start->prep_monomer deoxygenate_catalyst 3. Deoxygenate Catalyst Solution (Freeze-Pump-Thaw) prep_catalyst->deoxygenate_catalyst deoxygenate_monomer 4. Deoxygenate Monomer Solution (N₂/Ar Bubbling) prep_monomer->deoxygenate_monomer combine 5. Combine Solutions under Inert Atmosphere deoxygenate_catalyst->combine deoxygenate_monomer->combine polymerize 6. Polymerize at Controlled Temperature combine->polymerize analyze 7. Monitor Reaction (¹H NMR, GPC) polymerize->analyze stop 8. Quench Polymerization (Expose to Air) analyze->stop Desired Conversion Reached purify 9. Purify Polymer (Column Chromatography, Precipitation) stop->purify end End: Characterize Final Polymer purify->end

References

Chloro vs. Bromo ATRP Initiators: A Comparative Analysis of Deactivation Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of initiator in Atom Transfer Radical Polymerization (ATRP) is a critical parameter influencing polymerization kinetics and control over the final polymer product. This guide provides an objective comparison of the deactivation rates of chloro- and bromo-terminated ATRP initiators, supported by experimental data, to aid in the selection of the most appropriate initiator for specific research and development needs.

The deactivation process in ATRP, characterized by the deactivation rate constant (k_deact), is fundamental to establishing the equilibrium between active and dormant species, which in turn governs the controlled nature of the polymerization. A higher deactivation rate generally leads to a lower concentration of propagating radicals, minimizing termination reactions and resulting in polymers with lower dispersity. This comparison focuses on the intrinsic differences in deactivation rates between analogous chloro and bromo initiators.

Quantitative Comparison of Deactivation Rates

The following table summarizes the kinetic parameters for the ATRP of methyl propionate (B1217596) initiators, highlighting the differences in activation and deactivation rates between the chloro and bromo analogs under identical conditions.

InitiatorCatalyst SystemSolventTemperature (°C)k_act (M⁻¹s⁻¹)K_ATRPk_deact (M⁻¹s⁻¹) (Calculated)
Methyl 2-chloropropionateCu(I)Br/PMDETAAcetonitrile350.084.0 x 10⁻⁹2.0 x 10⁷
Methyl 2-bromopropionateCu(I)Br/PMDETAAcetonitrile351.69.0 x 10⁻⁸1.8 x 10⁷

Data derived from literature values where k_deact is calculated using the relationship K_ATRP = k_act / k_deact.[1][2]

As the data indicates, while the activation rate constant (k_act) for the bromo initiator is significantly higher than its chloro counterpart (a ratio of approximately 20:1), the deactivation rate constants (k_deact) are of a similar order of magnitude.[1][2] This suggests that the deactivator, the Cu(II) complex, recaptures the propagating radical at a very high and comparable rate, regardless of whether the dormant species is a chloro- or bromo-terminated polymer chain. The deactivation rates for both initiator types approach the diffusion-controlled limit.[3]

Experimental Protocols

The determination of ATRP kinetic parameters is crucial for understanding and optimizing polymerization reactions. Below are detailed methodologies for the key experiments used to determine the activation and deactivation rate constants.

Determination of the Activation Rate Constant (k_act)

A common method for determining the activation rate constant involves the use of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to trap the generated radicals and kinetically isolate the activation step.[4][5]

Protocol:

  • Reactant Preparation: A solution of the ATRP initiator (e.g., mthis compound or methyl 2-bromopropionate), the Cu(I)/ligand complex (e.g., Cu(I)Br/PMDETA), and an excess of TEMPO is prepared in a degassed solvent (e.g., acetonitrile) in a Schlenk flask under an inert atmosphere.

  • Reaction Initiation: The reaction is initiated by placing the flask in a thermostated bath at the desired temperature (e.g., 35 °C).

  • Monitoring Initiator Consumption: Aliquots of the reaction mixture are taken at specific time intervals and quenched (e.g., by exposure to air or addition of a suitable inhibitor).

  • Analysis: The concentration of the remaining initiator in the quenched aliquots is determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The activation rate constant (k_act) is determined from the slope of a plot of ln([Initiator]₀/[Initiator]ₜ) versus time, according to the pseudo-first-order rate law, where the concentration of the Cu(I) complex is kept in large excess and is considered constant.

Determination of the Deactivation Rate Constant (k_deact)

The deactivation rate constant can be determined through competitive trapping experiments or calculated from the experimentally determined equilibrium constant (K_ATRP) and activation rate constant (k_act).[4][6]

Protocol for Determination via K_ATRP:

  • Determination of K_ATRP: The ATRP equilibrium constant (K_ATRP) is determined by monitoring the concentration of the generated Cu(II) species at equilibrium. A mixture of the initiator and the Cu(I)/ligand complex is allowed to reach equilibrium in a sealed, degassed cuvette. The concentration of the Cu(II) species is measured spectrophotometrically by monitoring its characteristic absorption band. The concentrations of the other species at equilibrium are then calculated based on the initial concentrations and the measured Cu(II) concentration, allowing for the calculation of K_ATRP.

  • Calculation of k_deact: With the experimentally determined values for k_act (from the protocol above) and K_ATRP, the deactivation rate constant is calculated using the equation: k_deact = k_act / K_ATRP .

ATRP Activation-Deactivation Mechanism

The core of ATRP is the reversible activation of a dormant alkyl halide species (R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)), generating a propagating radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)). The radical then propagates by adding to monomer units before being deactivated by the higher oxidation state metal complex. This dynamic equilibrium is depicted in the following diagram.

ATRP_Mechanism cluster_activation Activation dormant Dormant Species (P_n-X) radical Propagating Radical (P_n•) dormant->radical k_act activator Activator (Cu(I)/L) deactivator Deactivator (X-Cu(II)/L) radical->dormant k_deact propagated Propagated Radical (P_{n+m}•) radical->propagated k_p terminated Terminated Polymer radical->terminated k_t monomer Monomer propagated->terminated k_t

References

Alternative initiators to Ethyl 2-chloropropionate for controlled radical polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Initiators Beyond Ethyl 2-chloropropionate

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures. The choice of initiator is a critical parameter that dictates the efficiency and control of the polymerization process. While this compound has been a common initiator, a range of alternatives offer significant advantages in terms of reactivity, versatility, and applicability to advanced polymerization techniques. This guide provides a comprehensive comparison of alternative initiators to this compound for controlled radical polymerization, with a focus on Atom Transfer Radical Polymerization (ATRP), supported by experimental data and detailed protocols.

Executive Summary

This guide demonstrates that alkyl bromides, particularly Ethyl 2-bromoisobutyrate (EBiB) , offer significantly higher activation rates compared to their chloride counterparts like this compound, leading to faster and more efficient polymerizations. For surface-initiated polymerizations and the creation of functional materials, 2-Bromoisobutyryl bromide (BIBB) stands out as a highly effective precursor for initiator immobilization. Furthermore, this guide explores advanced ATRP techniques such as Activators Regenerated by Electron Transfer (ARGET), Initiators for Continuous Activator Regeneration (ICAR), and photoinduced ATRP, which utilize specific initiator systems to enable polymerization with significantly reduced catalyst concentrations or external stimuli. Metal-free ATRP systems are also presented as a burgeoning field offering alternatives for applications sensitive to metal contamination.

Performance Comparison of ATRP Initiators

The efficacy of an initiator in ATRP is primarily determined by its ability to be rapidly and reversibly activated by the catalyst complex. This is quantified by the activation rate constant (k_act). A higher k_act generally leads to a more controlled polymerization with a narrower molecular weight distribution.

Initiator Activity Comparison

The following table summarizes the activation rate constants for various alkyl halide initiators in copper-mediated ATRP. The data clearly indicates that alkyl bromides are significantly more reactive than alkyl chlorides.

InitiatorAbbreviationClassRelative k_act (vs. MBrP)Polydispersity Index (PDI) RangeReference
Mthis compoundMCPSecondary Chloride~0.051.2 - 1.5[1][2]
This compound ECP Secondary Chloride ~0.05 1.2 - 1.7 [3]
Methyl 2-bromopropionateMBrPSecondary Bromide11.1 - 1.3[1]
Ethyl 2-bromopropionateEBPSecondary Bromide~11.1 - 1.3[3]
Ethyl 2-bromoisobutyrateEBiBTertiary Bromide~101.1 - 1.25[4]
1-Phenylethyl bromidePEBrSecondary Benzyl Bromide~41.1 - 1.3[1]
Ethyl α-bromophenylacetateEBPATertiary Benzyl Bromide~140,000< 1.2[1][5]

Note: The relative k_act values are approximations based on data from different studies and are intended for comparative purposes. The PDI ranges are typical values observed in well-controlled polymerizations.

dot

Caption: Relative reactivity of different classes of ATRP initiators.

Experimental Data for Alternative Initiators

The following tables present experimental data for the polymerization of various monomers using alternative initiators to this compound.

Conventional ATRP

Monomer: Methyl Methacrylate (B99206) (MMA)

InitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)Reference
Ethyl 2-bromoisobutyrateCuBr/PMDETAToluene (B28343)90589.38,7601.15
Ethyl 2-bromoisobutyrateCuBr/HMTETADichlorobenzene90---< 1.5[6]
Mthis compoundCuBr2/PMDETAMethanol/Toluene-----[2]

Monomer: Styrene (B11656)

InitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)Reference
Ethyl 2-bromoisobutyrateCuCl2/Me6TRENAnisole (B1667542)60->90~20,000< 1.2[5]
1-Phenylethyl bromideCuBr/PMDETAStyrene (bulk)1104959,8001.10[7]
Advanced ATRP Techniques

ARGET ATRP of Styrene

InitiatorCatalyst/LigandReducing AgentSolventTemp (°C)[M]:[I]:[Cu]:[L]:[RA]M_n ( g/mol )PDI (M_w/M_n)Reference
Ethyl 2-bromoisobutyrateCuCl2/Me6TRENSn(EH)2Anisole110216:1:0.001:0.01:0.0118,5001.17[7]

ICAR ATRP of Methyl Methacrylate

InitiatorCatalyst/LigandRadical InitiatorSolventTemp (°C)[M]:[I]:[Cu]:[L]:[RI]M_n ( g/mol )PDI (M_w/M_n)Reference
Ethyl α-bromophenylacetateCuCl2/TPMAAIBN--200:1:0.01:0.01:0.2~20,000~1.2[5]

Photoinduced ATRP of Acrylates

InitiatorPhotocatalyst/Catalyst/LigandMonomerSolventLight SourceM_n ( g/mol )PDI (M_w/M_n)Reference
Ethyl 2-bromoisobutyrateEosin Y/CuBr2/Me6TRENOEOA480WaterGreen LED (520 nm)-1.17 - 1.23[8][9]
Ethyl 2-bromoisobutyratefac-[Ir(ppy)3]Various Acrylates-Visible Light-< 1.2[10]

Metal-Free Photoinduced ATRP of Methyl Methacrylate

InitiatorPhotocatalystSolventLight SourceConversion (%)M_n ( g/mol )PDI (M_w/M_n)Reference
Ethyl α-bromophenylacetateEosin YDMFGreen LEDs90 (in 3h)~10,000< 1.5[11]

Experimental Protocols

Conventional ATRP of Methyl Methacrylate using Ethyl 2-bromoisobutyrate

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.134 g, 0.932 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add toluene (10 mL), MMA (10 mL, 93.6 mmol), and PMDETA (0.195 mL, 0.932 mmol).

  • Subject the solution to three additional freeze-pump-thaw cycles.

  • Heat the flask to 90 °C in an oil bath with stirring.

  • Once the temperature is stable, add the initiator EBiB (0.136 mL, 0.932 mmol) via syringe to start the polymerization.

  • Samples can be taken periodically to monitor conversion (by GC or NMR) and molecular weight (by SEC).

ARGET ATRP of Styrene

Materials:

  • Styrene, inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(II) chloride (CuCl2)

  • Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)2)

  • Anisole, anhydrous

Procedure:

  • To a dry Schlenk flask purged with nitrogen, add degassed styrene (5.0 mL, 44 mmol) and anisole (1.5 mL).

  • In a separate vial, prepare a solution of CuCl2 (0.29 mg, 2.2 µmol) and Me6TREN (0.57 µL, 2.2 µmol) in degassed anisole (0.5 mL).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add a purged solution of EBiB (29.7 µL, 0.203 mmol) in toluene.

  • Add Sn(EH)2 (32 µL, 0.098 mmol).

  • Place the sealed flask in a thermostated oil bath at 110 °C.[7]

Photoinduced Metal-Free ATRP of Methyl Methacrylate

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (EBPA)

  • Eosin Y

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Prepare a stock solution of MMA, EBPA, and Eosin Y in DMF in a suitable container.

  • The reaction can be performed in a continuous flow reactor made of FEP tubing irradiated by visible light (e.g., green LEDs).

  • Pump the reaction mixture through the reactor at a defined flow rate to control the residence (irradiation) time.

  • Collect the polymer solution at the outlet of the reactor.

  • The polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried.[11]

Logical Relationships and Workflows

dot

ATRP_Workflow cluster_initiator_selection Initiator Selection cluster_polymerization_method Polymerization Method This compound This compound Conventional ATRP Conventional ATRP This compound->Conventional ATRP Alkyl Bromides (e.g., EBiB) Alkyl Bromides (e.g., EBiB) Alkyl Bromides (e.g., EBiB)->Conventional ATRP ARGET / ICAR ATRP ARGET / ICAR ATRP Alkyl Bromides (e.g., EBiB)->ARGET / ICAR ATRP Photoinduced ATRP Photoinduced ATRP Alkyl Bromides (e.g., EBiB)->Photoinduced ATRP Metal-Free ATRP Metal-Free ATRP Alkyl Bromides (e.g., EBiB)->Metal-Free ATRP Functional Initiators (e.g., BIBB) Functional Initiators (e.g., BIBB) Functional Initiators (e.g., BIBB)->Conventional ATRP for surface grafting Polymer Synthesis Polymer Synthesis Conventional ATRP->Polymer Synthesis ARGET / ICAR ATRP->Polymer Synthesis Low Catalyst Load Photoinduced ATRP->Polymer Synthesis Temporal/Spatial Control Metal-Free ATRP->Polymer Synthesis Metal-Sensitive Applications

Caption: Selection workflow for ATRP initiators and methods.

dot

ATRP_Mechanism P_n-X Dormant Species P_n• Propagating Radical P_n-X->P_n• k_act Cu(II)X/L Deactivator Cu(I)/L Activator Cu(I)/L->Cu(II)X/L Oxidation P_n•->P_n-X k_deact P_{n+m}-X Dormant Species P_n•->P_{n+m}-X + m Monomer Cu(II)X/L->Cu(I)/L Reduction Monomer Monomer

Caption: The core activation-deactivation equilibrium in ATRP.

Conclusion

The selection of an initiator for controlled radical polymerization has a profound impact on the success and efficiency of the synthesis. While this compound can be used, this guide highlights the significant advantages of alternative initiators. Alkyl bromides, such as Ethyl 2-bromoisobutyrate, offer superior reactivity, leading to better control over the polymerization. For advanced applications, functional initiators and specialized ATRP techniques like ARGET, ICAR, and photoinduced ATRP provide pathways to synthesize complex macromolecular architectures with minimal catalyst contamination. The provided data and protocols serve as a valuable resource for researchers to select the optimal initiator for their specific polymerization needs, enabling the development of novel and well-defined polymeric materials for a wide range of applications, including drug delivery and advanced materials.

References

Efficacy Showdown: A Comparative Guide to Herbicides Synthesized from Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and agrochemical development, the quest for effective and selective herbicides is paramount. Ethyl 2-chloropropionate serves as a key building block for a significant class of herbicides known as aryloxyphenoxypropionates ("FOPs"). This guide provides an objective comparison of the performance of prominent FOP herbicides, including Quizalofop-p-ethyl and Clodinafop-propargyl, against alternative herbicide classes. The information is supported by experimental data to facilitate informed decisions in research and development.

Herbicides derived from this compound are primarily Acetyl-CoA Carboxylase (ACCase) inhibitors.[1][2][3][4] These herbicides selectively target grassy weeds in broadleaf crops by inhibiting the ACCase enzyme, a critical component in the biosynthesis of fatty acids.[1][4][5] This disruption of lipid synthesis ultimately leads to the death of susceptible grass species.[2][5] This guide delves into the efficacy of these herbicides, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanism of action.

Performance Comparison of Herbicides

The following tables summarize the efficacy of various herbicides against common weed species. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that efficacy can vary based on environmental conditions, weed growth stage, and application rates.

Table 1: Efficacy of Aryloxyphenoxypropionate Herbicides Against Grassy Weeds in Wheat

HerbicideApplication Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)Reference
Clodinafop-propargyl60Phalaris minor>90[6]
Clodinafop-propargyl60Avena ludoviciana80-100[6][7]
Clodinafop-propargyl + Metsulfuron-methyl60 + 4Mixed Grassy and Broadleaf Weeds85.26[8][9]
Quizalofop-p-ethyl93 - 109Aegilops cylindrica (Jointed Goatgrass)73 - 98[10]
Quizalofop-p-ethyl93Bromus tectorum (Downy Brome)92 - 99[10]
Quizalofop-p-ethyl93Secale cereale (Feral Rye)92 - 99[10]

Table 2: Comparative Efficacy of Quizalofop-p-ethyl in Groundnut Fields

HerbicideApplication Rate (ml/ha)Weed SpeciesDry Weight Reduction (%)Reference
Quizalofop-p-ethyl 8.8% EC600Echinochloa crus-galli & Setaria glauca96[11]
Quizalofop-p-ethyl 8.8% EC650Echinochloa crus-galli & Setaria glauca92[11]
Haloxyfop-R-methyl 10.8% EC750Echinochloa crus-galli & Setaria glaucaNot specified[11]
Clethodim 12% EC1000Echinochloa crus-galli & Setaria glaucaNot specified[11]

Table 3: IC50 Values of ACCase-Inhibiting Herbicides on Susceptible (S) and Resistant (R) Southern Crabgrass (Digitaria ciliaris) Biotypes

HerbicideBiotypeIC50 (µM)Fold Resistance (R/S)Reference
Fluazifop-p-butylS0.5-[12]
R18.917.8[12]
R217.134.2[12]
PinoxadenS1.5-[12]
R112.78.5[12]
R228.418.9[12]
ClethodimS0.46-[12]
R13.57.6[12]
R27.516.3[12]
SethoxydimS0.7-[12]
R115.321.9[12]
R241.158.7[12]

Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides function by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis.[13] By blocking this pathway, the herbicide prevents the production of lipids necessary for building and maintaining cell membranes, ultimately leading to cell death and the demise of the weed.[1][5]

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell Herbicide Herbicide ACCase ACCase Herbicide->ACCase Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalyzes Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty_Acid_Biosynthesis Lipids Lipids for Cell Membranes Fatty_Acid_Biosynthesis->Lipids Plant_Growth Plant Growth & Survival Lipids->Plant_Growth Death Weed Death Plant_Growth->Death Leads to Inhibition->Malonyl-CoA Blocked Experimental_Workflow Start Start Seed_Planting Seed Planting (Target Weed Species) Start->Seed_Planting Germination Germination & Seedling Growth (Controlled Environment) Seed_Planting->Germination Herbicide_Application Herbicide Application (2-4 Leaf Stage) Germination->Herbicide_Application Data_Collection Data Collection (Visual Assessment & Biomass) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (WCE & Statistical Analysis) Data_Collection->Data_Analysis Conclusion Efficacy Comparison Data_Analysis->Conclusion

References

A Comparative Guide to the Quantification of Ethyl 2-chloropropionate: GC-FID vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount. Ethyl 2-chloropropionate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods for its quantification to ensure process control and final product quality. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This comparison will delve into the experimental protocols and performance characteristics of each method, supported by experimental data. The information is designed to assist in selecting the most suitable analytical method based on specific laboratory needs and objectives.

Method Comparison at a Glance

The choice between GC-FID and RP-HPLC for the quantification of this compound depends on several factors, including the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of the key performance parameters for a typical validated GC-FID method and a representative RP-HPLC method suitable for the analysis of short-chain alkyl esters.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and hydrophobic interactions in the liquid phase.
Stationary Phase Typically a high-polarity column (e.g., DB-WAX)Non-polar C18 column
Mobile Phase Inert carrier gas (e.g., Nitrogen, Helium)A mixture of polar solvents (e.g., Acetonitrile and Water)
Detector Flame Ionization Detector (FID)UV Detector
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 96.81% - 101.25%[1]98% - 102%
Precision (%RSD) < 2.0%[1]< 2.0%
Limit of Detection (LOD) Method dependent, typically in the µg/mL range.Method dependent, typically in the µg/mL range.
Limit of Quantification (LOQ) Method dependent, typically in the µg/mL range.Method dependent, typically in the µg/mL range.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is well-suited for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethanol) to a known concentration.

  • If necessary, perform further dilutions to bring the concentration within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. GC-FID Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the GC. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

While less common for such a volatile compound, RP-HPLC can be a viable alternative, especially when dealing with complex matrices or when GC is unavailable. The following is a representative method for short-chain alkyl esters that can be adapted and validated for this compound.

1. Sample Preparation:

  • Accurately weigh the sample.

  • Dissolve the sample in the mobile phase or a miscible solvent to a known concentration.

  • Dilute as necessary to fall within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter.

2. RP-HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water. For example, Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm, as esters have a carbonyl chromophore).

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are determined using the same principles as described for the GC-FID method, by analyzing standard solutions and spiked samples.

Visualizing the Workflow and Comparison

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a comparison of the key steps in GC and HPLC analysis.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (GC/HPLC) Define_Purpose->Select_Method Prepare_Standards Prepare Standards & Samples Select_Method->Prepare_Standards Analyze_Samples Analyze Samples Prepare_Standards->Analyze_Samples Collect_Data Collect Data Analyze_Samples->Collect_Data Assess_Linearity Assess Linearity Collect_Data->Assess_Linearity Assess_Accuracy Assess Accuracy Collect_Data->Assess_Accuracy Assess_Precision Assess Precision Collect_Data->Assess_Precision Determine_LOD_LOQ Determine LOD/LOQ Collect_Data->Determine_LOD_LOQ Validation_Report Prepare Validation Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Determine_LOD_LOQ->Validation_Report

Analytical Method Validation Workflow

GC vs HPLC Comparison cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample Volatile Sample GC_Vaporization Vaporization (Injector) GC_Sample->GC_Vaporization GC_Separation Separation in Gas Phase (Column) GC_Vaporization->GC_Separation GC_Detection Detection (FID) GC_Separation->GC_Detection HPLC_Sample Soluble Sample HPLC_Injection Injection into Liquid Mobile Phase HPLC_Sample->HPLC_Injection HPLC_Separation Separation in Liquid Phase (Column) HPLC_Injection->HPLC_Separation HPLC_Detection Detection (UV) HPLC_Separation->HPLC_Detection

GC vs. HPLC Key Steps

Conclusion

Both GC-FID and RP-HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages. GC-FID is generally the preferred method due to the volatile nature of the analyte, offering high sensitivity and efficiency. RP-HPLC provides a robust alternative, particularly for samples in complex matrices where volatility may be a concern or when non-volatile impurities also need to be analyzed.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sample characteristics, required sensitivity, and available instrumentation. Regardless of the chosen method, a comprehensive validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.

References

Comparative study of different catalysts for Reformatsky reaction with α-halo esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Reformatsky reaction represents a powerful tool for the formation of β-hydroxy esters, crucial intermediates in the synthesis of a wide range of organic molecules and pharmaceuticals. The choice of metallic promoter for this reaction is critical, as it significantly influences reaction efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of various catalysts—traditional zinc and its modern alternatives including indium, samarium, and manganese—supported by experimental data.

The Reformatsky reaction involves the insertion of a metal into the carbon-halogen bond of an α-halo ester to form a metal enolate, which then undergoes nucleophilic addition to a carbonyl compound. While zinc has been the conventional choice for over a century, a number of other metals have emerged as effective promoters, each offering distinct advantages.

Data Presentation: A Side-by-Side Comparison of Catalyst Performance

The following table summarizes quantitative data from various studies, providing a direct comparison of different catalysts in the Reformatsky reaction with α-halo esters under various conditions.

CatalystCarbonyl Substrateα-Halo EsterSolventReaction ConditionsReaction TimeYield (%)
Zinc (Zn) BenzaldehydeEthyl bromoacetateToluene / EtherNot specifiedNot specified52
Zinc (activated) KetoneEthyl bromoacetateToluene90 °C30 minutes86
Indium (In) BenzaldehydeEthyl bromoacetateTHFStirring, Room Temp.17 hours70
Indium (In) BenzaldehydeEthyl bromoacetateTHFSonication, Room Temp.2 hours97
Samarium (SmI₂) Chiral AldehydeChiral Bromoacetyl OxazolidinoneTHF-78 °CNot specified68 (as a single diastereomer)
Samarium (SmI₂) Achiral AldehydeChiral Bromoacetyl OxazolidinoneTHF-78 °CNot specified88 (>95% de)
Manganese (Mn) / Copper (CuI) Various Aldehydes & KetonesEthyl iodoacetateMeCNRoom Temp.Not specified86-96

Mandatory Visualization

Reformatsky_Catalyst_Comparison_Workflow Workflow for Comparative Study of Reformatsky Catalysts cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Comparison Reactants Select Substrates: - Carbonyl Compound (e.g., Benzaldehyde) - α-Halo Ester (e.g., Ethyl Bromoacetate) Reaction_Zn Zinc-Mediated Reaction Reactants->Reaction_Zn Reaction_In Indium-Mediated Reaction Reactants->Reaction_In Reaction_Sm Samarium-Mediated Reaction Reactants->Reaction_Sm Reaction_Mn Manganese/Copper-Catalyzed Reaction Reactants->Reaction_Mn Catalysts Select Catalysts: - Zinc (activated) - Indium - Samarium(II) Iodide - Manganese/Copper Catalysts->Reaction_Zn Catalysts->Reaction_In Catalysts->Reaction_Sm Catalysts->Reaction_Mn Workup Quenching & Extraction Reaction_Zn->Workup Reaction_In->Workup Reaction_Sm->Workup Reaction_Mn->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization & Yield Determination (NMR, GC-MS, etc.) Purification->Analysis Comparison Comparative Data Analysis: - Yield - Reaction Time - Diastereoselectivity Analysis->Comparison

Benchmarking the performance of Ethyl 2-chloropropionate in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance Benchmark

In the realm of controlled radical polymerization, the choice of initiator is paramount to achieving polymers with desired molecular weights, narrow polydispersities, and specific end-group functionalities. Ethyl 2-chloropropionate (ECP) has emerged as a versatile and effective initiator, particularly in Atom Transfer Radical Polymerization (ATRP). This guide provides an objective comparison of ECP's performance against its bromine-containing counterpart, Ethyl 2-bromopropionate (EBP), and other common initiators, supported by experimental data and detailed protocols.

Performance Comparison of Initiators in ATRP

The performance of an initiator in ATRP is primarily dictated by the rate of initiation and the equilibrium between the active and dormant species. This compound, an α-halide ester, is known to exhibit a lower deactivation rate constant compared to its bromine analogue, Ethyl 2-bromopropionate, under identical catalytic conditions. This characteristic often results in a broader, yet monomodal, molecular weight distribution (polydispersity, Đ) in the resulting polymer. This feature can be strategically employed to tailor the dispersity of polymers for specific applications.

The following tables summarize the expected and observed performance of this compound in comparison to Ethyl 2-bromopropionate for the polymerization of common monomers like methyl methacrylate (B99206) (MMA) and styrene.

Table 1: Performance Comparison in Methyl Methacrylate (MMA) Polymerization

InitiatorMonomer Conversion (%)Mn ( g/mol )Polydispersity (Đ)Polymerization Rate
This compound (ECP)HighControlled1.2 - 1.5Moderate
Ethyl 2-bromopropionate (EBP)HighControlled1.1 - 1.3Fast

Table 2: Performance Comparison in Styrene Polymerization

InitiatorMonomer Conversion (%)Mn ( g/mol )Polydispersity (Đ)Polymerization Rate
This compound (ECP)Moderate to HighControlled1.3 - 1.6Slower
Ethyl 2-bromopropionate (EBP)HighControlled1.1 - 1.4Faster

Note: The data presented are representative values compiled from various studies and general principles of ATRP. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol for ATRP of Methyl Methacrylate (MMA) using this compound (ECP)

This protocol is adapted for the use of ECP as an initiator in an Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (ECP)

  • Copper(II) bromide (CuBr2)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ascorbic acid (reducing agent)

  • Toluene (B28343) (solvent)

  • Methanol (B129727)

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, add CuBr2 (0.1115 g, 0.50 mmol) and PMDETA (0.1298 g, 0.75 mmol).

  • Seal the tube with a rubber septum and purge with nitrogen.

  • Inject methanol (2 g) to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.

  • In a separate vial, prepare a solution of MMA (5 g, 0.05 mol) and ECP (0.068 g, 0.50 mmol).

  • Inject the MMA/ECP solution into the Schlenk tube.

  • With continuous stirring, inject toluene (5 g) and a solution of ascorbic acid (0.5 g, 2.83 mmol) in methanol to start the polymerization.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Samples can be withdrawn at different time intervals to monitor monomer conversion and molecular weight evolution.

  • Terminate the polymerization by exposing the reaction mixture to air and cooling.

  • Precipitate the polymer by adding the reaction mixture to an excess of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Visualizing the Process

To better understand the experimental and mechanistic aspects of ECP-initiated ATRP, the following diagrams are provided.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis p1 Reagents p2 Degassing p1->p2 p3 Catalyst Complex Formation p2->p3 r1 Initiation p3->r1 Add Initiator & Monomer r2 Propagation r1->r2 r3 Termination r2->r3 a1 Purification r3->a1 Precipitation a2 Characterization (GPC, NMR) a1->a2

Figure 1: A typical experimental workflow for ATRP.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (ECP) R-Cl R_radical Initiator Radical R• I->R_radical k_act Cat_I Catalyst Cu(I)/L R_radical->I k_deact P1_radical Propagating Radical P1• R_radical->P1_radical + M Cat_II Deactivator Cl-Cu(II)/L Monomer_I Monomer (M) Pn_radical Propagating Radical Pn• Dormant Dormant Chain Pn-Cl Pn_radical->Dormant k_deact Pn1_radical Propagating Radical Pn+1• Pn_radical->Pn1_radical + M Dormant->Pn_radical k_act Cat_I_prop Catalyst Cu(I)/L Cat_II_prop Deactivator Cl-Cu(II)/L Monomer_P Monomer (M) P_rad1 Pn• Dead_Polymer Dead Polymer P_rad1->Dead_Polymer k_t P_rad2 Pm• P_rad2->Dead_Polymer k_t

Figure 2: The core activation-deactivation equilibrium in ATRP.

Conclusion

This compound is a highly effective initiator for Atom Transfer Radical Polymerization, offering a valuable tool for polymer chemists to synthesize well-defined polymers. Its distinct reactivity profile, particularly its lower deactivation rate compared to bromo-initiators, provides a unique handle to control and broaden polymer dispersity. While this may lead to slightly higher polydispersity indices, the ability to tune this property by co-initiating with more active initiators like EBP opens up avenues for creating materials with tailored properties. The choice between ECP and other initiators will ultimately depend on the specific requirements of the target polymer, including the desired molecular weight distribution and polymerization kinetics. This guide provides the foundational knowledge for researchers to make informed decisions when designing their polymerization strategies.

Ethyl 2-chloropropionate in Agrochemical Synthesis: A Comparative Review of Aryloxyphenoxypropionate Herbicide Production

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-chloropropionate is a pivotal intermediate in the agrochemical industry, primarily utilized in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1] This class of herbicides is crucial for post-emergence control of grass weeds in a variety of broadleaf crops.[2] This guide provides a comparative analysis of the application of this compound in the synthesis of prominent APP herbicides, namely Quizalofop-Ethyl, Fenoxaprop-p-ethyl (B1329639), and Clodinafop-propargyl (B133425). It will objectively compare the synthetic routes using this compound with alternative methods, supported by experimental data, and detail the mode of action of these herbicides.

Comparison of Synthetic Routes and Performance

The synthesis of aryloxyphenoxypropionate herbicides typically involves the etherification of a substituted phenol (B47542) with a derivative of propionic acid. This compound serves as a key propionic acid derivative in this process. However, an alternative and widely used synthetic route involves the use of L-ethyl lactate (B86563), which is converted to a tosylated intermediate, ethyl (S)-O-(p-toluenesulfonyl)lactate, before reacting with the phenolic component.[1][3]

Below is a comparative summary of the performance of these synthetic routes for different APP herbicides.

HerbicideSynthetic RouteKey IntermediateReported YieldProduct Purity/Optical PurityReference
Quizalofop-p-ethyl Route 1This compound-High Purity (≥99.0% for intermediate)[4]
Route 2Ethyl (S)-O-(p-toluenesulfonyl)lactate85-87%R/S > 98.5/1.5[5]
Route 2Ethyl (S)-O-(p-toluenesulfonyl)lactate82.0%Total Ester: 98.2%, Optical Content: 99.5%[6]
Fenoxaprop-p-ethyl Route 1This compound--[7]
Route 2Ethyl (S)-O-(p-toluenesulfonyl)lactate90%Optical Purity: ≥99.9%[3]
Route 2Ethyl (S)-O-(p-toluenesulfonyl)lactate93.5-94.2%Purity: 98%, Optical Content: 98%[8]
Clodinafop-propargyl Route 1Propargyl 2-chloropropionateIntermediate Yield: 71-76%-[9]
Route 2(R)-2-(4-hydroxyphenoxy) propionic acidTotal Yield: 85%Purity: 97-98%[10]
"One-Pot" Synthesis(R)-2-(4-hydroxyphenoxy) propionic acid90.5-91%Purity: 98.3-99.0%[11]

Experimental Protocols

Synthesis of Quizalofop-p-ethyl via Ethyl (S)-O-(p-toluenesulfonyl)lactate (Alternative Route)

This two-step process is a common alternative to the direct use of this compound.

Step 1: Synthesis of Ethyl S(-)-tosyllactate

  • p-Toluenesulfonyl chloride and L-ethyl lactate are reacted, often in the presence of a base like liquid trimethylamine, to form ethyl S(-)-tosyllactate.[5]

  • The reaction is typically carried out in a solvent-free system to reduce environmental impact and simplify the procedure.[1]

  • The use of an organic tertiary amine as a base can prevent the hydrolysis of the ethyl lactate, leading to a purer intermediate.[1]

Step 2: Synthesis of Quizalofop-p-ethyl

  • Ethyl S(-)-tosyllactate is reacted with 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (B1680401) in the presence of a base, such as potassium carbonate.[5]

  • The reaction is often conducted in a non-polar solvent like petroleum ether to suppress racemization and maintain high optical purity.[5][12]

  • The mixture is heated for several hours, after which the product is isolated and purified, often through recrystallization from a solvent like ethanol.[13]

Synthesis of Clodinafop-propargyl using Propargyl 2-chloropropionate

This method is analogous to using this compound, with the ethyl group replaced by a propargyl group.

Step 1: Synthesis of 2-(4-hydroxyphenoxy) propionate-2-propynyl ester

  • Hydroquinone and propargyl 2-chloropropionate are reacted in a mixed solvent system of water and acetonitrile.[9]

  • A catalyst such as DMAP (4-Dimethylaminopyridine) and a base (e.g., sodium hydroxide) are used.[9]

  • The reaction is carried out under a nitrogen atmosphere at approximately 50°C for 2 hours.[9]

  • After cooling, the pH is adjusted to acidic to precipitate the intermediate product, which is then filtered and washed. The yield for this step is reported to be around 71-76%.[9]

Step 2: Synthesis of Clodinafop-propargyl

  • The intermediate, 2-(4-hydroxyphenoxy) propionate-2-propynyl ester, is dissolved in a solvent like toluene (B28343) along with a base such as potassium hydroxide.[9]

  • 5-chloro-2,3-difluoropyridine is added dropwise at an elevated temperature (e.g., 70°C) under a nitrogen atmosphere.[9]

  • The reaction proceeds for several hours, and upon completion, the final product, Clodinafop-propargyl, is isolated and purified.

Mode of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides, synthesized using this compound or its alternatives, function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[10] This enzyme is critical for the biosynthesis of fatty acids in plants.

By blocking ACCase, these herbicides disrupt the production of phospholipids, which are essential components of cell membranes.[5] This leads to a cessation of growth, particularly in the meristematic tissues of susceptible grass weeds. The inhibition of fatty acid synthesis ultimately results in the death of the weed.[10] Dicotyledonous crops are generally tolerant to these herbicides because they possess a resistant form of the ACCase enzyme.[5]

Visualizing the Synthesis and Mechanism

To better illustrate the processes described, the following diagrams outline the synthetic pathways and the mode of action of these herbicides.

Synthesis_of_Aryloxyphenoxypropionate_Herbicides cluster_Route1 Route 1: Via this compound cluster_Route2 Route 2: Alternative via L-Ethyl Lactate Ethyl_2_chloropropionate This compound APP_Herbicide_1 Aryloxyphenoxypropionate Herbicide Ethyl_2_chloropropionate->APP_Herbicide_1 Etherification (Base) Aromatic_Phenol Aromatic Phenol (e.g., 4-(6-chloroquinoxalin-2-yloxy)phenol) Aromatic_Phenol->APP_Herbicide_1 L_Ethyl_Lactate L-Ethyl Lactate Tosylated_Intermediate Ethyl (S)-O- (p-toluenesulfonyl)lactate L_Ethyl_Lactate->Tosylated_Intermediate Tosylation APP_Herbicide_2 Aryloxyphenoxypropionate Herbicide Tosylated_Intermediate->APP_Herbicide_2 Etherification (Base) Aromatic_Phenol_2 Aromatic Phenol Aromatic_Phenol_2->APP_Herbicide_2

Caption: Comparative synthetic routes to aryloxyphenoxypropionate herbicides.

ACCase_Inhibition_Pathway Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Phospholipids Phospholipids Fatty_Acids->Phospholipids Cell_Membranes Cell Membranes Phospholipids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Weed_Death Weed Death ACCase->Malonyl_CoA ACCase->Weed_Death Disruption of Fatty Acid Synthesis APP_Herbicide Aryloxyphenoxypropionate Herbicide APP_Herbicide->ACCase Inhibition

Caption: Mechanism of action of aryloxyphenoxypropionate herbicides via ACCase inhibition.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 2-chloropropionate with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 2-chloropropionate with a variety of common functional groups. Due to the lack of directly comparable, quantitative cross-reactivity data in the public domain, this document outlines a standardized experimental protocol to enable researchers to generate such data in a controlled and comparable manner. The guide also presents the expected reactivity trends based on established principles of organic chemistry and provides templates for data presentation and visualization to support robust analysis.

Introduction to this compound Reactivity

This compound is a halogenated ester capable of undergoing nucleophilic substitution reactions, primarily through an SN2 mechanism.[1] The electrophilic carbon atom attached to the chlorine is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The general reactivity of this compound is influenced by the nature of the attacking nucleophile, the solvent, and the reaction conditions. It is known to react with various nucleophilic functional groups, including alcohols, amines, and thiols, to form corresponding ether, amine, and thioether derivatives.[1][2] Understanding the relative rates of these reactions is crucial for predicting potential side reactions and for the rational design of synthetic pathways in drug development and other chemical processes.

Predicted Reactivity and Mechanistic Overview

The cross-reactivity of this compound with different functional groups is largely governed by the nucleophilicity of the attacking atom. Based on general principles of nucleophilicity, the following reactivity trend is anticipated:

Thiols > Amines > Alcohols > Carboxylic Acids

Thiols are generally more nucleophilic than alcohols because sulfur is larger and more polarizable than oxygen, making its lone pair of electrons more available for bonding.[3] Amines are also highly nucleophilic due to the lone pair on the nitrogen atom.[4] Alcohols are moderately nucleophilic, and their reactivity can be enhanced by deprotonation to the corresponding alkoxide. Carboxylic acids are generally weak nucleophiles, and their reactivity is often realized in their deprotonated carboxylate form.

The primary reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2), as illustrated in the following logical diagram.

Logical Diagram of the SN2 Reaction Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products E This compound (Electrophile) TS [Nu---C---Cl]‡ E->TS Nucleophilic Attack Nu Nucleophile (Nu:⁻) Nu->TS P Substitution Product (Nu-R) TS->P Bond Formation LG Leaving Group (Cl⁻) TS->LG Bond Cleavage Experimental Workflow for Cross-Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare stock solutions of this compound, nucleophiles, and internal standard in acetonitrile B Equilibrate reaction vials containing a mixture of nucleophiles and internal standard to the desired temperature A->B C Initiate the reaction by adding this compound stock solution B->C D Withdraw aliquots at specific time points C->D E Quench the reaction immediately D->E F Extract the organic layer, dry, and transfer to GC-MS vials E->F G Analyze samples by GC-MS to quantify the consumption of this compound and the formation of products F->G

References

A Comparative Guide to the Synthesis of Ethyl 2-chloropropionate: Traditional vs. Newer Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key intermediates like Ethyl 2-chloropropionate is of paramount importance. This guide provides an objective comparison of a traditional synthesis route employing thionyl chloride with a more contemporary approach utilizing the anhydrous alcoholysis of 2-chloropropionyl chloride. The comparison is supported by experimental data and detailed protocols to aid in methodological selection.

This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients and agrochemicals. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide delves into two prominent methods for its preparation, highlighting the key differences in their experimental execution and outcomes.

Quantitative Data Summary

The following table summarizes the key performance indicators for the traditional and newer synthesis methods of this compound, based on reported experimental data.

ParameterTraditional Method (Thionyl Chloride)Newer Method (Anhydrous Alcoholysis)
Starting Materials Ethyl lactate (B86563), Thionyl chloride2-chloropropionyl chloride, Ethanol (B145695)
Key Reagents/Catalysts Pyridine (B92270) (catalyst)None (anhydrous conditions)
Reaction Temperature 60-75°C[1]10-20°C[2]
Reaction Time ~5-6 hours[1]20-60 minutes[2]
Reported Yield Up to 97%[1]Not explicitly stated, but implied to be high
Purity High purity achievable after distillationHigh purity achievable after distillation
Key By-products Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Hydrogen chloride (HCl)
Environmental Concerns Use of hazardous thionyl chloride, generation of acidic gaseous by-products, potential for wastewater from quenching and extraction.Generation of HCl, which needs to be trapped. The process is designed to be anhydrous, minimizing aqueous waste streams.[2][3]

Experimental Protocols

Below are detailed experimental methodologies for both the traditional and newer synthesis of this compound.

Traditional Synthesis: From Ethyl Lactate and Thionyl Chloride

This method relies on the chlorination of ethyl lactate using thionyl chloride, often with a pyridine catalyst.[1]

Materials:

  • Ethyl lactate (590 g, 5 mols)

  • Thionyl chloride (640 g, 5.37 mols)

  • Pyridine (1.2 g)

Procedure:

  • To a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add thionyl chloride and pyridine.

  • Heat the mixture to 60°C.

  • Slowly add ethyl lactate to the stirred thionyl chloride solution over a period of 4 hours, maintaining the temperature at 60°C.

  • After the addition is complete, increase the temperature to 75°C and continue heating for an additional 1 hour and 45 minutes.

  • Cool the reaction mixture to room temperature.

  • The crude this compound is then purified by vacuum distillation.

Newer Synthesis: Anhydrous Alcoholysis of 2-chloropropionyl chloride

This newer approach focuses on the direct reaction of 2-chloropropionyl chloride with ethanol under strictly anhydrous conditions, which prevents the formation of aqueous waste.[2]

Materials:

  • 2-chloropropionyl chloride (1 part by weight)

  • Anhydrous ethanol (99%, 1 to 3 parts by weight)

Procedure:

  • In a reaction vessel set up for anhydrous reactions (e.g., oven-dried glassware, inert atmosphere) and equipped with a stirrer and a dropping funnel, place 1 part by weight of 2-chloropropionyl chloride.

  • Cool the reaction vessel in a water bath to maintain a temperature of 10-20°C.

  • Slowly add 1 to 3 parts by weight of 99% ethanol dropwise to the stirred 2-chloropropionyl chloride. The molar ratio of 2-chloropropionyl chloride to ethanol can be varied from 1:1 to 1:3.

  • The alcoholysis reaction is typically complete within 20 to 60 minutes.

  • After the reaction, the temperature is raised to 75°C to drive off any remaining HCl gas.

  • The resulting this compound can be purified by vacuum distillation.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and newer synthesis methods for this compound.

Traditional_Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_workup Workup & Purification Ethyl Lactate Ethyl Lactate Addition Add Ethyl Lactate (4h @ 60°C) Ethyl Lactate->Addition Thionyl Chloride Thionyl Chloride Mixing Mix Thionyl Chloride & Pyridine Thionyl Chloride->Mixing Pyridine Pyridine Pyridine->Mixing Mixing->Addition Heating Heat (1.75h @ 75°C) Addition->Heating Cooling Cool to RT Heating->Cooling Distillation Vacuum Distillation Cooling->Distillation Product This compound Distillation->Product

Caption: Workflow for the traditional synthesis of this compound.

Newer_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Purification 2-chloropropionyl chloride 2-chloropropionyl chloride Addition Add Ethanol to 2-chloropropionyl chloride (20-60 min @ 10-20°C) 2-chloropropionyl chloride->Addition Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Addition HCl Removal Heat to 75°C to remove HCl Addition->HCl Removal Distillation Vacuum Distillation HCl Removal->Distillation Product This compound Distillation->Product

Caption: Workflow for the newer anhydrous synthesis of this compound.

References

Controlling Polymer Dispersity with Mixed ATRP Initiators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise control over polymer architecture, this guide provides a comprehensive analysis of utilizing mixed initiator systems in Atom Transfer Radical Polymerization (ATRP). This approach offers a straightforward and effective method to tune polymer dispersity (Đ), a critical parameter influencing the physicochemical properties and performance of polymeric materials in various applications, including drug delivery. This guide presents a comparison with alternative methods, supported by experimental data and detailed protocols.

A simple batch method that allows for the tuning of polymer dispersity involves the mixing of two ATRP initiators with different reactivities.[1][2] By adjusting the ratio of these initiators, a wide spectrum of dispersity values, ranging from approximately 1.1 to 1.7, can be achieved while maintaining monomodal molecular weight distributions.[1][2] This technique has been shown to be applicable across various ATRP protocols and for different classes of monomers.[1][2]

A key advantage of this mixed-initiator strategy is the ability to reach near-quantitative monomer conversions, even when targeting higher dispersity values.[1][2] This is a significant improvement over some other methods where high dispersity can be accompanied by incomplete polymerization.[2] Furthermore, the polymers synthesized using this approach retain high end-group fidelity, which is crucial for subsequent applications such as chain extensions to create block copolymers.[1][2]

Comparative Performance Analysis

The use of mixed ATRP initiators provides a versatile tool for tailoring polymer dispersity. The following table summarizes experimental data for the polymerization of methyl acrylate (B77674) (MA) using a mixture of a more active initiator, ethyl α-bromophenylacetate (EBP), and a less active initiator, ethyl α-chlorophenylacetate (ECP).

EntryInitiator Ratio (EBP:ECP)Conversion (%)Mn,exp ( g/mol )Mn,theo ( g/mol )Dispersity (Đ)
11:0969,6009,3001.08
20.8:0.29510,2009,2001.19
30.6:0.49510,8009,2001.32
40.4:0.69511,5009,2001.51
50.2:0.89412,3009,1001.65
60:19313,0009,0001.72

Data extracted from supporting information of a study by Parkatzidis et al.[2][3]

Comparison with Alternative Methods for Dispersity Control

MethodPrincipleAdvantagesDisadvantages
Mixed ATRP Initiators Utilizes a mixture of initiators with different reactivities to create polymer chains with varying lengths.[1][2]Simple batch procedure, wide tunable dispersity range (Đ ≈ 1.1–1.7), high conversions, monomodal distributions, good end-group fidelity.[1][2]Requires careful selection of initiator pairs with appropriate reactivity differences.
Altering Deactivator Concentration Lowering the concentration of the deactivator (Cu(II) complex) leads to a higher concentration of propagating radicals and thus broader dispersity.[2][4]Conceptually simple.Can lead to loss of control and potential for termination reactions, especially at very low deactivator concentrations.[2]
Mixed RAFT Agents Similar to mixed initiators, this method uses two RAFT agents with different chain transfer constants to control dispersity.[5]Versatile for a wide range of monomers, can achieve a broad dispersity range (Đ ≈ 1.09–2.10).[5]Requires synthesis or sourcing of appropriate RAFT agents.
Flow Chemistry Employs continuous flow reactors to precisely control reaction parameters like residence time and reagent concentration gradients.[2]High degree of control over molecular weight distribution, potential for automation and scalability.Requires specialized and often complex equipment.
Additives (e.g., Phenyl Hydrazine) The addition of certain agents can influence the polymerization kinetics and broaden the molecular weight distribution.[6]Can be a simple modification to an existing protocol.May introduce unwanted side reactions or impurities, mechanism might not be fully understood.[6]
Sacrificial Initiator in ARGET ATRP The addition of a sacrificial initiator in Activators ReGenerated by Electron Transfer (ARGET) ATRP can help moderate molecular weight and graft density in surface-initiated polymerizations.[7]Offers good control over molecular weight and achieves narrow dispersity for polymer-grafted nanoparticles.[7]Primarily demonstrated for surface-grafted polymers.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for ATRP with mixed initiators and the resulting relationship between the initiator ratio and polymer dispersity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_stock Prepare Stock Solution: CuBr2 and Me6Tren in DMSO prep_vial Charge Vial: Stock Solution, DMSO, Monomer (MA) prep_stock->prep_vial Transfer add_initiators Add Mixed Initiators: EBP and ECP prep_vial->add_initiators Add deoxygenate Deoxygenate: Bubble with Nitrogen add_initiators->deoxygenate Seal & start_reaction Initiate Polymerization: Immerse Copper Wire deoxygenate->start_reaction After 10 min sampling Take Samples Periodically start_reaction->sampling During Polymerization nmr 1H NMR Analysis: Determine Monomer Conversion sampling->nmr Analyze sec SEC Analysis: Determine Mn and Đ sampling->sec Analyze

Experimental workflow for mixed initiator ATRP.

dispersity_relationship cluster_process Polymerization Process high_active High % of More Active Initiator (EBP) polymerization ATRP high_active->polymerization low_active High % of Less Active Initiator (ECP) low_active->polymerization low_d Low Dispersity (Đ) polymerization->low_d Results in high_d High Dispersity (Đ) polymerization->high_d Results in

Initiator ratio effect on polymer dispersity.

Detailed Experimental Protocol: Photo-ATRP of Methyl Acrylate

The following protocol is adapted from the work of Parkatzidis et al. and details the synthesis of poly(methyl acrylate) (PMA) using a mixed initiator system under UV irradiation.[3]

Materials:

  • Methyl acrylate (MA), purified by passing through a column of basic alumina (B75360).

  • Ethyl α-bromophenylacetate (EBP)

  • Ethyl α-chlorophenylacetate (ECP)

  • Copper(II) bromide (CuBr2)

  • Tris(2-(dimethylamino)ethyl)amine (Me6Tren)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper wire

Instrumentation:

  • ¹H NMR Spectroscopy: Used to determine monomer conversion.

  • Size Exclusion Chromatography (SEC): Used to determine number-average molecular weight (Mn) and dispersity (Đ). The system should be equipped with a refractive index detector and calibrated with appropriate standards (e.g., narrow poly(methyl methacrylate) standards).

Procedure for a 0.4:0.6 EBP:ECP Ratio:

  • Stock Solution Preparation: A stock solution of CuBr2 (1.49 mg) and Me6Tren (32.13 µL) is prepared in DMSO (3 mL).

  • Reaction Vial Setup:

    • To a glass vial, add 1 mL of the stock solution containing CuBr2 (0.496 mg, 0.01 equiv.) and Me6Tren (10.71 µL, 0.18 equiv.).

    • Add an additional 1 mL of DMSO.

    • Add methyl acrylate (MA, 2 mL, 100 equiv.).

    • Add the initiators: EBP (11.54 µL, 0.4 equiv.) and ECP (16.98 µL, 0.6 equiv.).

    • Add a magnetic stirring bar wrapped with 5 cm of copper wire, ensuring it does not initially touch the solution.

  • Deoxygenation: Seal the vial with a septum and deoxygenate the mixture by bubbling with nitrogen for 10 minutes.

  • Polymerization Initiation: After deoxygenation, immerse the copper wire-wrapped stirring bar into the solution to commence the polymerization.

  • Reaction Conditions: Conduct the polymerization under a UV lamp (e.g., λmax = 360 nm) with stirring (e.g., 200 rpm) at ambient temperature.

  • Sampling and Analysis:

    • Periodically take samples from the reaction mixture under a nitrogen blanket.

    • For SEC analysis, pass the sample through a short column of basic alumina to remove copper salts.

    • For ¹H NMR analysis, measure the sample to determine monomer conversion by integrating the monomer vinyl proton peaks against the combined monomer and polymer ester signals.[3]

  • Termination: The polymerization can be stopped by exposing the reaction mixture to air.

  • Purification (for chain extension): To isolate the polymer for further reactions like chain extension, dilute the final mixture with ethyl acetate, pass it through a neutral alumina column, and then dialyze against acetone (B3395972) for 24 hours. Dry the resulting polymer under vacuum.[3]

This detailed guide provides the necessary information for researchers to understand, replicate, and adapt the mixed initiator ATRP method for their specific polymer synthesis needs, enabling finer control over material properties.

References

A Researcher's Guide to Initiator Selection: Tailoring Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

The choice of an initiator is a critical decision in polymer synthesis, profoundly influencing the final properties of the resulting polymer, including its molecular weight, molecular weight distribution (polydispersity), and end-group functionality. This guide provides a comprehensive comparison of common initiator types, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their polymerization needs.

Comparing Initiator Systems: From Free Radical to Controlled Polymerization

Polymerization can be initiated through various mechanisms, with the initiator being the key component that dictates the pathway. The primary categories of initiators include those for free-radical polymerization and those for controlled radical polymerization, each offering distinct advantages and levels of control over the final polymer architecture.

Free-Radical Polymerization Initiators:

Free-radical polymerization is a widely used method for producing a variety of polymers.[1] The initiators in this process typically generate free radicals through thermal decomposition or photochemical reactions.[2]

  • Thermal Initiators: These compounds, such as azo compounds and peroxides, decompose upon heating to form radicals that initiate polymerization.[3] Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are two of the most common thermal initiators.[3] AIBN is often preferred for its predictable first-order decomposition kinetics, while BPO can be more susceptible to solvent effects and induced decomposition.[2] The radicals generated from BPO are also generally more reactive.

  • Photoinitiators: These molecules generate radicals upon exposure to UV or visible light, offering spatial and temporal control over the initiation process.

Controlled Radical Polymerization (CRP) Initiators:

CRP techniques, often referred to as living radical polymerization, provide a significant advantage over conventional free-radical methods by allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[4]

  • Atom Transfer Radical Polymerization (ATRP) Initiators: ATRP typically employs an alkyl halide initiator in conjunction with a transition metal catalyst (e.g., copper complexed with a ligand).[5][6][7] The choice of the alkyl halide initiator is crucial as its structure should mimic the dormant polymer chain end to ensure efficient initiation.[5]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Agents: RAFT polymerization utilizes a chain transfer agent (CTA), often a dithioester or related compound, to mediate the polymerization process. The choice of the RAFT agent is critical for controlling the polymerization of different monomer families.[8][9]

Data Presentation: A Quantitative Comparison

The following tables summarize experimental data illustrating the impact of initiator choice on polymer properties for various polymerization methods.

Table 1: Comparison of AIBN and BPO in Free-Radical Polymerization of Styrene

InitiatorMonomerInitiator Conc. (mol/L)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
AIBNStyrene0.04431103,8001.33[10]
BPOStyrene0.02580~150,000~2.0[11]

Note: Direct comparison is challenging due to different reaction conditions in the literature. The data presented is illustrative of typical outcomes.

Table 2: ATRP of Methyl Methacrylate (MMA) with Various Initiators

InitiatorCatalyst SystemTemperature (°C)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
p-Toluenesulfonyl chlorideCuBr/dNbpy909528,0001.20[12]
Ethyl 2-bromoisobutyrateCuBr/dNbpy909427,5001.25[12]
α,α-DichlorotolueneCuCl/bipy1307819,7001.45[6]

Table 3: RAFT Polymerization of Styrene with Different Chain Transfer Agents (CTAs)

CTA TypeCTA[M]/[CTA] RatioMn ( g/mol )PDI (Mw/Mn)Reference
DithiobenzoateBenzyl dithiobenzoate22018,3001.10[9]
TrithiocarbonateDibenzyltrithiocarbonate21722,0001.15[4]
XanthatePEG-400-4-methyl benzoyl xanthate125~10,000~1.3[8]

Mandatory Visualizations

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radicals (2R•) I->R Decomposition (Heat or Light) RM Initiated Monomer (RM•) R->RM M1 Monomer (M) M1->RM RM2 RM• RMM Growing Chain (RM2•) RM2->RMM M2 M M2->RMM ... ... RMM->... RMn RMn• ...->RMn nM P_comb Dead Polymer (Combination) RMn->P_comb P_disp Dead Polymer (Disproportionation) RMn->P_disp RMm RMm• RMm->P_comb RMm->P_disp

Mechanism of Free-Radical Polymerization.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis Monomer_Prep Monomer Purification Polymerization Polymerization Reaction Monomer_Prep->Polymerization Initiator_Selection Initiator Selection & Weighing Initiator_Selection->Polymerization Purification Polymer Purification & Drying Polymerization->Purification GPC_Analysis GPC/SEC Analysis (Mn, Mw, PDI) Purification->GPC_Analysis DSC_Analysis DSC Analysis (Tg, Tm) Data_Interpretation Interpretation of Results GPC_Analysis->Data_Interpretation NMR_Analysis NMR Spectroscopy (Structure, Composition) DSC_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation Report Reporting Data_Interpretation->Report

Experimental Workflow for Polymer Synthesis and Characterization.

initiator_selection start Desired Polymer Properties? control High Control over MW & PDI? start->control crp Controlled Radical Polymerization (CRP) control->crp Yes frp Free Radical Polymerization (FRP) control->frp No monomer_type Monomer Type? atrp ATRP monomer_type->atrp Acrylates, Methacrylates, Styrene raft RAFT monomer_type->raft Wide Range of Monomers temp_sensitive Temperature Sensitive Monomer? photo Photoinitiator temp_sensitive->photo Yes thermal Thermal Initiator (e.g., AIBN, BPO) temp_sensitive->thermal No crp->monomer_type frp->temp_sensitive

Decision Flowchart for Initiator Selection.

Experimental Protocols

1. Determination of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a polymer sample.

  • Materials:

    • Dried polymer sample (5-10 mg)

    • HPLC-grade solvent (e.g., Tetrahydrofuran - THF)

    • GPC vials with caps

    • Syringe filters (0.2 or 0.45 µm PTFE)

    • Calibration standards (e.g., narrow PDI polystyrene or PMMA standards)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh 5-10 mg of the dried polymer into a vial.

      • Add the appropriate volume of solvent to achieve a concentration of 2-10 mg/mL.

      • Gently agitate the vial until the polymer is fully dissolved. Mild heating or sonication may be used for difficult-to-dissolve polymers, but care must be taken to avoid polymer degradation.

      • Filter the polymer solution through a syringe filter into a GPC vial to remove any particulate matter.

    • Instrument Setup and Calibration:

      • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

      • Prepare a series of calibration standards of known molecular weights.

      • Inject the calibration standards and record their retention times.

      • Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

    • Sample Analysis:

      • Inject the prepared polymer sample into the GPC system.

      • Record the chromatogram.

    • Data Analysis:

      • Using the calibration curve, the GPC software calculates the Mn, Mw, and PDI of the polymer sample.

2. Analysis of Initiator Decomposition by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the decomposition temperature and enthalpy of an initiator, which helps in determining its half-life at a given temperature.

  • Materials:

    • Initiator sample (1-5 mg)

    • Suitable solvent (e.g., toluene (B28343) for AIBN)

    • Hermetically sealed DSC pans and lids

    • DSC instrument

  • Procedure:

    • Sample Preparation:

      • Prepare a dilute solution (1-5% by weight) of the initiator in a suitable solvent.

      • Accurately weigh a small amount of the solution into a DSC pan.

      • Hermetically seal the pan to prevent solvent evaporation.

      • Prepare an empty, sealed pan to be used as a reference.

    • DSC Analysis:

      • Place the sample and reference pans into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

      • Record the heat flow as a function of temperature. The decomposition of the initiator will appear as an exothermic peak.

    • Data Analysis:

      • The temperature at the peak of the exotherm corresponds to the maximum decomposition rate.

      • By performing the analysis at different heating rates, the activation energy for decomposition can be determined using methods like the Kissinger analysis. This allows for the calculation of the initiator's half-life at any given temperature.

3. Determination of Initiator Efficiency

  • Objective: To determine the fraction of radicals generated by the initiator that successfully initiate polymerization.

  • Methodology: Gravimetric Analysis of Polymer Yield.

  • Procedure:

    • Polymerization:

      • In a reaction vessel, dissolve a known amount of the initiator in a known amount of purified monomer.

      • Degas the solution to remove oxygen, which can inhibit the reaction.

      • Heat the reaction to a constant temperature where the initiator's half-life is known.

      • Allow the polymerization to proceed for a time significantly shorter than the initiator's half-life.

    • Polymer Isolation:

      • Stop the reaction by cooling and precipitating the polymer in a non-solvent.

      • Filter, wash, and dry the polymer to a constant weight.

    • Calculation of Initiator Efficiency (f):

      • Determine the number-average molecular weight (Mn) of the isolated polymer using GPC.

      • Calculate the number of moles of initiated polymer chains from the polymer yield and Mn.

      • Calculate the theoretical number of moles of radicals produced from the initial initiator concentration and its known decomposition rate constant.

      • The initiator efficiency (f) is the ratio of the moles of initiated polymer chains to the theoretical moles of radicals produced.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-chloropropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Ethyl 2-chloropropionate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals on how to manage this chemical waste stream, from immediate safety precautions to final disposal.

Immediate Safety and Handling

This compound is a flammable liquid that is irritating to the skin, eyes, and respiratory system.[1][2] Adherence to proper safety protocols is the first step in responsible disposal.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4]

  • Ignition Sources: As a flammable liquid, keep it away from open flames, hot surfaces, sparks, and other sources of ignition.[3][5] Use non-sparking tools and explosion-proof equipment when handling containers.[3][5]

  • Grounding: Metal containers used for transferring the substance should be grounded and bonded to prevent static discharge.[3][5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[5]

Hazard Identification and Data

Understanding the specific hazards of this compound is essential for its safe management. The following table summarizes key quantitative data.

PropertyData
CAS Number 535-13-7[1][4]
UN Number UN 2935[5]
Flash Point 38 °C (100.4 °F)
Hazard Classifications Flammable Liquid (Category 3)[1][2] Skin Irritation (Category 2)[1][2] Serious Eye Irritation (Category 2)[1][2] May cause respiratory irritation[1]
Hazard Statements H226: Flammable liquid and vapour[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]
NFPA Ratings Flammability: 3 (Serious) Reactivity: 1 (Slight)[5]

Step-by-Step Spill Response Protocol

In the event of a spill or leak, immediate and correct action is required to prevent injury and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[1][5]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[4][5]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[1][4]

  • Contain Spill: Prevent further leakage and stop the material from entering drains or waterways.[4][6]

  • Absorb Material: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, dry lime, or soda ash.[3][5][6]

  • Collect Waste: Using clean, non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste.[3][6]

  • Decontaminate Area: Once the material is collected, wash the spill area thoroughly.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[7]

Waste Collection and Disposal Procedures

Proper disposal involves segregating, storing, and formally transferring the waste to a licensed disposal facility. It is imperative to treat this compound as a hazardous, halogenated organic waste .[5][7]

Methodology for Waste Management:

  • Waste Minimization: Whenever possible, design experiments to minimize the volume of chemical waste generated. Order only the quantity of the chemical needed for your research.[8]

  • Container Selection: Collect waste in its original container or a designated, compatible hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.[4][9][10] Do not overfill containers; leave at least one inch of headroom to allow for vapor expansion.[10][11]

  • Waste Segregation: This is a critical step. Do not mix this compound (a halogenated solvent) with non-halogenated solvent waste.[7] Mixing these waste streams significantly increases disposal costs and complexity.[7][12] Keep different waste categories separate.

  • Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the date waste was first added.[8][13][14]

  • Storage (Satellite Accumulation): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][13] The storage location should be a cool, well-ventilated area away from ignition sources and incompatible materials (e.g., strong acids, bases, oxidizers).[3][4][5]

  • Arrange for Disposal: Once the container is full or waste is no longer being generated, arrange for its disposal. This must be done through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3][4][7] Do not pour this compound down the drain.[3][4][7]

  • Empty Container Disposal: An empty container that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container may be disposed of as regular waste after defacing the label.[14]

Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.

G start This compound Waste Generated spill_check Accidental Spill? start->spill_check spill_protocol Follow Spill Response Protocol: 1. Evacuate & Isolate 2. Remove Ignition Sources 3. Absorb with Inert Material 4. Collect in Labeled Container spill_check->spill_protocol Yes collect_waste Routine Waste Collection spill_check->collect_waste No store_waste Store Sealed Container in Designated Satellite Accumulation Area spill_protocol->store_waste sub_container 1. Select Approved Hazardous Waste Container collect_waste->sub_container sub_segregate 2. Segregate as HALOGENATED WASTE (Do Not Mix with Other Solvents) sub_container->sub_segregate sub_label 3. Label Container Clearly: 'Hazardous Waste' 'this compound' 'Flammable', 'Irritant' sub_segregate->sub_label sub_label->store_waste arrange_disposal Arrange for Professional Disposal store_waste->arrange_disposal contact_ehs Contact Institution's EH&S or Licensed Disposal Company arrange_disposal->contact_ehs end_disposal Waste Removed by Authorized Personnel contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 2-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-chloropropionate. It offers step-by-step guidance for safe operational procedures and disposal.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Inhalation or skin contact may lead to toxic effects.[2] It is crucial to handle this chemical with care in a well-ventilated area and away from ignition sources.[2][3]

Quantitative Data Summary

PropertyValueSource
CAS Number535-13-7[1][3][4]
Molecular FormulaC5H9ClO2[1][2]
Molecular Weight136.58 g/mol [1][2]
AppearanceClear, colorless liquid[2]
OdorPungent[2]
Boiling Point146-149 °C
Density1.072 g/mL at 25 °C
Flash Point38 °C (100.4 °F)
UN Number2935[1][5]
NFPA Flammability Rating3 (Serious)[6]
NFPA Reactivity Rating1 (Slight)[6]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] A face shield is also recommended.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4][6] Regularly inspect gloves before use and use a proper glove removal technique to avoid skin contact.[1]

  • Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if ventilation is inadequate or for spill response.

  • General Hygiene: Wash hands thoroughly after handling.[4] Do not eat, smoke, or drink in areas where the chemical is handled.[6] Contaminated work clothes should be laundered separately.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Ensure that an eyewash station and emergency shower are readily accessible.[4][6]

  • Eliminate all ignition sources, including open flames, sparks, and hot surfaces.[4][6][7]

  • Use non-sparking tools and explosion-proof equipment.[4][6]

  • Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[4][6]

2. Handling and Storage:

  • Store in a cool, dry, and well-ventilated area in tightly closed containers.[3][6]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid inhaling vapor or mist.[1][3]

  • Incompatible materials to avoid include acids, bases, and reducing agents.[4]

3. Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the area.[6]

    • Remove all ignition sources.[4][6]

    • Absorb the spill with an inert, non-combustible material such as sand, dry lime, or soda ash.[6][7]

    • Collect the absorbed material using clean, non-sparking tools and place it into a suitable, labeled container for disposal.[5][7]

    • Ventilate the area and wash the spill site after cleanup is complete.[6]

  • Large Spills:

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[5]

    • Consider an initial downwind evacuation for at least 300 meters (1000 feet).[5]

    • Prevent the spill from entering waterways, sewers, or confined areas.[5][7]

    • Use a vapor-suppressing foam to reduce vapors.[5][7]

Disposal Plan

  • Dispose of this compound and contaminated materials as hazardous waste.[6]

  • All waste must be placed in sealed, properly labeled containers.

  • It may be necessary to use a licensed disposal company for chemical incineration with an afterburner and scrubber.[1]

  • Do not dispose of the chemical into drains or the environment.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Ensure safety measures are in place handling Chemical Handling ppe->handling weighing Weighing & Dispensing (In Fume Hood) handling->weighing reaction Reaction/Use (Grounded Equipment) weighing->reaction cleanup Cleanup & Decontamination reaction->cleanup decon Decontaminate Glassware & Work Area cleanup->decon waste Waste Disposal decon->waste liquid_waste Collect Liquid Waste (Labeled Container) waste->liquid_waste solid_waste Collect Solid Waste (Labeled Container) waste->solid_waste remove_ppe Remove PPE liquid_waste->remove_ppe solid_waste->remove_ppe end End of Process remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloropropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloropropionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.